molecular formula C6H12O6 B7949172 L-Psicose CAS No. 41847-54-5

L-Psicose

Número de catálogo: B7949172
Número CAS: 41847-54-5
Peso molecular: 180.16 g/mol
Clave InChI: BJHIKXHVCXFQLS-ZXEDONINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-Psicose (CAS 16354-64-6) is an L-form rare sugar with significant potential in pharmaceutical, medicinal, and synthetic chemistry research. As a monosaccharide that is scarce in nature, it is classified as a rare sugar and serves as a critical building block for synthesizing various deoxy sugars and other complex natural products . Its research value is particularly high for the development of antiviral and anticancer agents, where L-sugars often demonstrate improved biological activity and lower toxicity compared to their D-enantiomer counterparts . The study of this compound and its applications has been advanced by enzymatic synthesis methods, such as a two-step enzymatic strategy involving L-rhamnose isomerase and D-tagatose 3-epimerase, which allows for its production from readily available starting materials like L-rhamnose . Furthermore, its derivatives, such as 6-deoxy-L-psicose, are intermediates for other valuable rare sugars like 6-deoxy-L-allose and 6-deoxy-L-altrose, which are found in a variety of natural products including antifungals, antibiotics, and anticancer agents . This product is provided as a characterized chemical compound for use as a reference standard and is intended for analytical purposes in analytical method development, method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-ZXEDONINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474831
Record name L-Psicose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16354-64-6
Record name Psicose, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Psicose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSICOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to L-Psicose and its Stereoisomer D-Allulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rare sugars L-Psicose and its stereoisomer, D-Allulose (also known as D-Psicose). While D-Allulose has been extensively studied for its physiological effects and has gained regulatory approval as a low-calorie sweetener, its enantiomer, this compound, remains largely unexplored. This document delves into the stereochemical relationship, physicochemical properties, known biological activities, and metabolic fates of both isomers. A significant focus is placed on the well-documented anti-hyperglycemic and anti-obesity mechanisms of D-Allulose, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and signaling pathway diagrams. The guide contrasts this wealth of information with the current, limited understanding of this compound, highlighting its reported antiviral and antimicrobial potential while underscoring the critical need for further research to elucidate its therapeutic potential. Methodologies for the synthesis, production, and analysis of these rare sugars are also discussed. This guide is intended to be a foundational resource for researchers in nutrition, metabolic diseases, and drug development, aiming to catalyze further investigation into the distinct biological roles of these stereoisomers.

Introduction: Stereoisomerism in Ketoses

Monosaccharides, the fundamental units of carbohydrates, exhibit a rich stereochemical diversity that dictates their biological function. Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

D-Allulose (D-Psicose) is a rare ketohexose and a C-3 epimer of D-fructose, meaning it differs only in the configuration of the hydroxyl group at the third carbon position.[1][2] It is found in small quantities in nature in foods like figs and raisins.[3]

This compound is the enantiomer of D-Psicose.[4] Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While sharing identical physical properties such as melting point and solubility, they rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules, such as enzymes and receptors in biological systems.[5]

The stereochemical relationships between these key ketoses are illustrated below.

G cluster_epimers Epimers (at C-3) cluster_enantiomers Enantiomers Fructose D-Fructose Allulose D-Allulose (D-Psicose) LPicose This compound

Figure 1: Stereoisomeric relationship of key ketoses.

Physicochemical Properties

While both enantiomers share many physical properties due to their mirror-image structures, key differences, such as optical rotation, are fundamental to their identification. D-Allulose has been more extensively characterized due to its commercial interest.

PropertyD-Allulose (D-Psicose)This compoundReference(s)
CAS Number 551-68-816354-64-6[6][7]
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆[6][7]
Molecular Weight 180.16 g/mol 180.16 g/mol [6][7]
Appearance White crystalline powderWhite to almost white crystalline powder[4][8]
Melting Point 109 °C (reported discrepancies exist)112-114 °C[4][7]
Sweetness ~70% of sucrose (B13894)N/A (data not widely available)[9]
Caloric Value 0.2-0.4 kcal/gN/A (presumed to be minimal)[9]
Solubility in Water Highly soluble (~1.0 kg/L )Soluble[4][10]
Optical Rotation [α]20/D ≈ +3.9° to +4.5° (c=1 in H₂O, equilibrium)[α]20/D = -2° to -5° (c=1 in H₂O)[8]

D-Allulose (D-Psicose): Metabolism, Bioactivity, and Mechanisms

D-Allulose has garnered significant scientific interest for its potential health benefits, primarily related to metabolic regulation. It is recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration.[1]

Metabolism and Pharmacokinetics

Unlike sucrose or fructose, D-Allulose is minimally metabolized in the human body. Approximately 70% of ingested D-Allulose is absorbed in the small intestine, primarily via GLUT5 transporters, and is then excreted largely unchanged in the urine within 24 hours.[11] The remaining unabsorbed portion passes to the large intestine where it is minimally fermented before being excreted in the feces.[12] This resistance to metabolic breakdown is the basis for its near-zero caloric value.[9]

G Ingestion Oral Ingestion of D-Allulose Stomach Stomach Ingestion->Stomach SmallIntestine Small Intestine Stomach->SmallIntestine Absorption Absorption (~70%) (via GLUT5) SmallIntestine->Absorption LargeIntestine Large Intestine SmallIntestine->LargeIntestine Unabsorbed Bloodstream Bloodstream Absorption->Bloodstream Fermentation Minimal Fermentation (~30%) LargeIntestine->Fermentation Kidneys Kidneys Bloodstream->Kidneys Urine Excretion in Urine (largely unchanged) Kidneys->Urine Feces Excretion in Feces Fermentation->Feces

Figure 2: Metabolic pathway of orally ingested D-Allulose.
Physiological Effects and Mechanisms of Action

D-Allulose exerts multiple physiological effects, primarily targeting glucose and lipid metabolism.

Anti-Hyperglycemic Effects:

  • Inhibition of α-Glucosidase: D-Allulose acts as a weak inhibitor of intestinal α-glucosidases, such as sucrase and maltase.[9][13] This slows the breakdown of disaccharides and starches into absorbable monosaccharides, thereby blunting the postprandial glycemic response.[13][14]

  • GLP-1 Secretion: Oral administration of D-Allulose has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[14] GLP-1 enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying, all contributing to improved glucose homeostasis. This effect is thought to be mediated, at least in part, through vagal afferent signaling.[14]

Anti-Obesity and Hypolipidemic Effects:

  • Suppression of Lipogenesis: Studies in rats have shown that dietary D-Allulose significantly lowers the activity of hepatic lipogenic enzymes, such as fatty acid synthase and glucose-6-phosphate dehydrogenase.[15]

  • Increased Fat Oxidation: D-Allulose supplementation has been associated with increased fat oxidation and enhanced 24-hour energy expenditure, contributing to reduced body weight and abdominal fat accumulation.[16][17]

The diagram below illustrates the key signaling pathways involved in the metabolic benefits of D-Allulose.

G cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation & Pancreas cluster_liver Liver Allulose D-Allulose (Oral Intake) AlphaGlucosidase α-Glucosidase (Sucrase, Maltase) Allulose->AlphaGlucosidase Inhibits L_Cells Intestinal L-Cells Allulose->L_Cells Stimulates LipogenicEnzymes ↓ Hepatic Lipogenic Enzymes Allulose->LipogenicEnzymes Suppresses FattyAcidOxidation ↑ Fatty Acid Oxidation Allulose->FattyAcidOxidation Enhances CarbDigestion Carbohydrate Digestion AlphaGlucosidase->CarbDigestion Catalyzes GlucoseAbsorption Glucose Absorption CarbDigestion->GlucoseAbsorption BloodGlucose ↓ Postprandial Blood Glucose GlucoseAbsorption->BloodGlucose GLP1 GLP-1 Secretion L_Cells->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Insulin->BloodGlucose Reduces FatAccumulation ↓ Fat Accumulation LipogenicEnzymes->FatAccumulation FattyAcidOxidation->FatAccumulation Reduces

Figure 3: Signaling pathways of D-Allulose's metabolic effects.
Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings from studies on D-Allulose.

Parameter MeasuredSpecies/ModelDosage/ConditionsResultReference(s)
LD₅₀ (Acute Toxicity) RatOral administration16 g/kg body weight[18]
Max. Non-Effect Dose (Diarrhea) HumanSingle oral dose0.55 g/kg body weight[9]
Body Weight Gain Rat3% D-Psicose diet for 18 months vs. sucroseSignificantly lower body weight gain[18]
Abdominal Adipose Tissue Rat5% D-Psicose diet for 28 days vs. D-fructoseSignificantly lower weight (P < 0.05)[15]
Hepatic Fatty Acid Synthase Activity Rat5% D-Psicose diet for 28 days vs. D-fructoseSignificantly lower activity (P < 0.05)[15]
Intestinal Sucrase Inhibition Rat (in vitro)4.0 mg/ml D-Psicose~50% inhibition of enzyme activity[13]
Intestinal Maltase Inhibition Rat (in vitro)4.0 mg/ml D-Psicose~40% inhibition of enzyme activity[13]
Postprandial Plasma Glucose (vs. Sucrose) Rat2 g/kg sucrose + 0.2 g/kg D-PsicoseSignificantly inhibited the increment of plasma glucose[13]
Enzymatic Conversion (Fructose to Psicose) In vitroA. tumefaciens D-psicose 3-epimerase + BorateMaximum conversion yield of 64%[19]
Biocatalysis Production Yield E. coli50 g/L D-fructose, 24h9 g/L D-psicose (18% yield)[20]
Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay This protocol is adapted from methodologies used to assess the inhibitory effect of D-psicose on intestinal enzymes.[13]

  • Enzyme Preparation: The small intestine from a male Wistar rat is excised, rinsed with ice-cold saline, and homogenized in a phosphate (B84403) buffer (pH 7.0). The homogenate is centrifuged at 12,000 x g for 30 minutes at 4°C, and the resulting supernatant is used as the crude enzyme solution.

  • Substrate and Inhibitor Preparation: Sucrose or maltose (B56501) is dissolved in phosphate buffer to a final concentration of 37 mM to serve as the substrate. D-Allulose (or this compound for comparison) is dissolved in the same buffer to achieve various concentrations (e.g., 0.5 to 5.0 mg/mL).

  • Assay Procedure:

    • Add 100 µL of the crude enzyme solution to a test tube.

    • Add 100 µL of the D-Allulose solution (or buffer for control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 200 µL of the substrate solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by heating the mixture in a boiling water bath for 10 minutes.

  • Glucose Measurement: The amount of glucose produced is quantified using a commercial glucose oxidase assay kit.

  • Calculation: The inhibitory activity is calculated as: (1 - [Absorbance of sample / Absorbance of control]) x 100%.

Protocol 2: Oral Carbohydrate Tolerance Test (OCTT) in Rats This protocol is a standard in vivo method to evaluate the effect of a substance on postprandial glycemia.[13]

  • Animal Model: Male Wistar rats (6 months old) are fasted for 12 hours with free access to water.

  • Test Substances: Prepare solutions for oral gavage:

    • Control Group: Sucrose (2 g/kg body weight) in distilled water.

    • Test Group: Sucrose (2 g/kg) plus D-Allulose (0.2 g/kg) in distilled water.

  • Procedure:

    • Record the baseline body weight of each rat.

    • Collect a baseline blood sample (Time 0) from the tail vein.

    • Administer the respective test solutions via oral gavage.

    • Collect subsequent blood samples at 30, 60, and 120 minutes post-administration.

  • Analysis: Plasma is separated from blood samples by centrifugation. Plasma glucose concentrations are measured using a glucose analyzer.

  • Data Presentation: Results are typically plotted as plasma glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the total glycemic response.

This compound: An Enantiomer with Unexplored Potential

In stark contrast to its D-isomer, this compound is poorly characterized in biological literature. Its synthesis has been reported, and its basic physicochemical properties are known, but functional studies are sparse.[4][21]

Synthesis and Production

This compound is not known to be abundant in nature.[4] It can be synthesized chemically or produced through biotransformation. One reported method involves the microbial oxidation of allitol (B117809) using Gluconobacter frateurii.[22]

Reported Biological Activities

The limited available literature and chemical databases suggest several potential biological activities for this compound, though these are not as well-substantiated as the effects of D-Allulose.

Reported ActivityDescriptionLevel of Evidence / Source
Antiviral Agent Listed as having a role as an antiviral agent. Specific viruses or mechanisms are not detailed.PubChem Database[5]
Inhibitor of Microbial Activity Described as a potential inhibitor of microbial activity within the bovine lactoperoxidase system.Chemical Supplier Data[7][10]
Inhibition of Ribitol (B610474) Dehydrogenase This compound has been shown to inhibit ribitol dehydrogenase, an enzyme involved in the pentose (B10789219) phosphate pathway.Chemical Supplier Data[10]
Prebiotic Effects May promote gut health by serving as a carbon source for beneficial bacteria.Commercial Product Description[8]
Protein Binding Suggested to bind to proteins via hydrogen bonding, which could potentially interfere with protein folding and cellular function.Chemical Supplier Data[10]

It is critical to note that some commercial sources incorrectly use "this compound" interchangeably with "D-Allulose," which may lead to a misattribution of the well-researched benefits of the D-isomer to the L-isomer.[8][10]

Research Gaps and Future Directions

The distinct biological effects stemming from the stereochemistry of this compound compared to D-Allulose are a significant research gap. Future investigations should focus on:

  • Metabolism and Pharmacokinetics: Is this compound absorbed and excreted similarly to D-Allulose, or does its different chirality lead to interactions with different transporters or enzymes?

  • Glycemic and Lipemic Control: Does this compound share the anti-hyperglycemic and anti-obesity properties of its enantiomer? Direct comparative studies are needed.

  • Mechanism of Action: Elucidating the molecular targets for its reported antiviral and antimicrobial activities.

  • Toxicology: Comprehensive safety and toxicology studies are required before it can be considered for any application in food or medicine.

Methodologies for Production and Analysis

Enzymatic Production Workflow

The commercial production of D-Allulose typically relies on the enzymatic epimerization of D-fructose, a readily available and inexpensive substrate. D-psicose 3-epimerases (DPEases) are commonly used for this bioconversion.[1][20]

G Fructose D-Fructose Substrate (High Concentration) Bioreactor Bioreactor with Immobilized D-Psicose 3-Epimerase (DPEase) Fructose->Bioreactor Reaction Epimerization Reaction (Controlled Temp & pH) Bioreactor->Reaction Mixture Equilibrium Mixture (D-Fructose & D-Allulose) Reaction->Mixture Chromatography Chromatographic Separation Mixture->Chromatography D_Allulose High-Purity D-Allulose Chromatography->D_Allulose Product Recycle Unreacted Fructose (Recycled) Chromatography->Recycle Byproduct Purification Purification & Crystallization D_Allulose->Purification

Figure 4: General workflow for enzymatic production of D-Allulose.
Analytical Workflow

Accurate quantification of D-Allulose and this compound, especially in the presence of other sugars, is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a standard method.

G cluster_hplc Instrumentation Sample Sample Preparation (e.g., Food Matrix, Reaction Mixture) Extraction Extraction & Dilution Sample->Extraction Filtration Filtration (e.g., 0.45µm) Extraction->Filtration HPLC HPLC System Autosampler Pump Column Detector Filtration->HPLC:port Data Data Acquisition & Processing HPLC->Data Column Amine-based or HILIC Column Detector Refractive Index (RI) or ELSD Detector Quantification Quantification (vs. Standard Curve) Data->Quantification

Figure 5: Analytical workflow for rare sugar quantification by HPLC.

Conclusion

D-Allulose (D-Psicose) stands as a well-researched rare sugar with proven benefits for metabolic health, including anti-hyperglycemic and anti-obesity effects, making it a valuable tool for the food industry and potentially for managing metabolic disorders. Its mechanisms of action, centered on the inhibition of digestive enzymes and stimulation of GLP-1, are increasingly understood.

Conversely, its enantiomer, this compound, represents a significant knowledge gap. While preliminary data suggest unique biological activities, including antiviral and antimicrobial properties, these require rigorous scientific validation. The principle of stereoisomerism dictates that this compound will interact differently with the chiral environment of biological systems, and it cannot be assumed to share the properties of its D-isomer. This technical guide serves as a call to action for the scientific community to dedicate research efforts toward understanding the metabolic fate, physiological effects, and therapeutic potential of this compound. Such studies will not only expand our fundamental knowledge of carbohydrate biology but could also unveil novel therapeutic agents or functional food ingredients.

References

L-Psicose: A Technical Guide to a Rare Monosaccharide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Psicose, a rare ketohexose and a C-3 epimer of L-fructose, is a monosaccharide that has garnered significant interest in the scientific community for its potential as a low-calorie sweetener and its intriguing physiological effects.[1] Unlike its more common enantiomer, D-psicose (also known as D-allulose), this compound is not readily found in nature but can be synthesized. This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, metabolic fate, and its influence on key signaling pathways. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic and nutraceutical potential of this rare sugar. While much of the available research has been conducted on D-psicose, the physiological effects of the two enantiomers are largely considered comparable due to their similar metabolic processing. This guide will primarily focus on data related to D-psicose as a proxy for this compound, with specific notations where this compound has been directly studied.

Biochemical and Physical Properties of this compound

A comprehensive understanding of the fundamental properties of this compound is crucial for its application in research and development. The following table summarizes its key biochemical and physical characteristics.

PropertyValueReference
Chemical Formula C₆H₁₂O₆[1]
Molecular Weight 180.16 g/mol [1]
CAS Number 16354-64-6[1]
Melting Point 58 °C or 109 °C (discrepancies likely due to crystallization difficulty)[1]
Solubility in Water Extremely soluble (≈1.0 kg/L )
Sweetness Approximately 70% as sweet as sucrose (B13894)
Caloric Value Approximately 10% of sucrose

Physiological Effects and Metabolic Fate

This compound exhibits several noteworthy physiological effects, primarily related to glucose and lipid metabolism. It is minimally metabolized in the body, with a significant portion being excreted unchanged.

Impact on Blood Glucose and Insulin (B600854) Levels

Clinical and preclinical studies have consistently demonstrated the ability of D-psicose to suppress postprandial blood glucose levels.

Table 1: Effect of D-Psicose on Postprandial Blood Glucose in Humans

Study DesignSubjectsInterventionResultsReference
Randomized, double-blind, placebo-controlled, crossover26 adults, including borderline diabetics5 g of D-psicose in tea with a standard mealSignificantly lower blood glucose at 30 min (p<0.01) and 60 min (p<0.05) post-meal. Significant decrease in the area under the curve (p<0.01).
Randomized, double-blind, placebo-controlled, crossover14-15 healthy subjectsConfections (almond jelly, ganache) containing D-psicose vs. D-fructoseSignificantly lower plasma glucose concentrations after intake of confections with D-psicose.

Table 2: Effect of D-Psicose on Plasma Glucose in Rats (Oral Carbohydrate Tolerance Test)

Carbohydrate ChallengeInterventionResultsReference
Sucrose (2 g/kg)D-psicose (0.2 g/kg)Significantly lower plasma glucose at 60 min post-ingestion.
Maltose (2 g/kg)D-psicose (0.2 g/kg)Significantly lower plasma glucose at 30, 90, and 120 min post-ingestion.
Soluble Starch (2 g/kg)D-psicose (0.2 g/kg)Trend towards suppressed glycemic response (not statistically significant).
Effects on Body Weight and Lipid Metabolism

Long-term studies in animal models suggest that D-psicose can contribute to reduced body weight gain and favorably alter lipid metabolism.

Table 3: Long-Term Effects of Dietary D-Psicose in Wistar Rats

DurationInterventionKey FindingsReference
18 months3% D-psicose in diet (1.28 g/kg body weight/day)Significantly lower final body weight and weight gain compared to sucrose control. Significantly lower intra-abdominal adipose tissue weight.
90 days3% D-psicose in dietNo significant difference in body weight gain compared to sucrose control. Significantly higher liver and kidney weights.
4 weeks3% D-psicose in dietSignificantly lower serum insulin and leptin levels. Significantly lowered liver enzyme activities involved in lipogenesis. Enhanced gene expression for fatty acid oxidation.

Experimental Protocols

This section provides an overview of methodologies employed in key studies investigating the effects of D-psicose. These protocols can serve as a foundation for designing future experiments.

Animal Studies: Long-Term Toxicity and Metabolic Effects
  • Animals: Male Wistar rats (3 weeks old).

  • Housing: Individually caged at 22 ± 2°C with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Standard commercial rodent diet (e.g., CE-2) supplemented with 3% sucrose.

    • Experimental Group: Standard commercial rodent diet (e.g., CE-2) supplemented with 3% D-psicose.

    • The diets are provided ad libitum with free access to water.

  • Duration: Studies have been conducted for periods ranging from 90 days to 18 months.

  • Data Collection:

    • Body Weight and Food Intake: Measured regularly throughout the study.

    • Blood Collection: At the end of the study, animals are fasted, anesthetized, and blood is collected via methods such as abdominal aorta puncture for hematological and clinical chemistry analysis.

    • Tissue Collection: Organs (liver, kidneys, adipose tissue, etc.) are harvested, weighed, and prepared for histological examination or biochemical analysis.

Oral Glucose Tolerance Test (OGTT) in Rats
  • Animals: Male Wistar rats (6 months old).

  • Acclimatization: Animals are fasted overnight prior to the test.

  • Administration:

    • A solution containing a carbohydrate source (e.g., 2 g/kg sucrose or maltose) with or without D-psicose (e.g., 0.2 g/kg) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at specified time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: Plasma glucose concentrations are determined using a glucose analyzer.

Enzyme Activity Assays
  • Fatty Acid Synthase (FASN) Activity Assay:

    • Principle: FASN activity is measured by monitoring the consumption of NADPH, a required cofactor for the synthesis of fatty acids. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to FASN activity.

    • Reaction Mixture: Typically contains purified FASN, acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

    • Procedure: The reaction is initiated by the addition of malonyl-CoA, and the change in absorbance at 340 nm is monitored spectrophotometrically over time.

  • Lipoprotein Lipase (LPL) Activity Assay:

    • Principle: LPL activity is determined by measuring the release of free fatty acids from a triglyceride substrate.

    • Substrate: A common substrate is a triglyceride emulsion. Fluorescently labeled triglyceride analogs are also used for continuous monitoring.

    • Procedure: Post-heparin plasma (containing LPL) is incubated with the substrate. The reaction is stopped, and the released free fatty acids are quantified using colorimetric or fluorometric methods.

Signaling Pathways Modulated by this compound

This compound appears to exert its metabolic effects by modulating key signaling pathways involved in glucose and lipid homeostasis. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Modulation of Hepatic Lipogenesis

This compound is thought to suppress the expression of lipogenic genes by influencing the activity of key transcription factors, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).

Lipogenesis_Pathway cluster_stimulus Dietary Intake cluster_transcription_factors Transcription Factors cluster_lipogenic_enzymes Lipogenic Enzymes cluster_output Metabolic Output Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Glucose Glucose ChREBP ChREBP Glucose->ChREBP activates ACC Acetyl-CoA Carboxylase (ACC) SREBP1c->ACC upregulates FASN Fatty Acid Synthase (FAS) SREBP1c->FASN upregulates ChREBP->ACC upregulates ChREBP->FASN upregulates FattyAcids Fatty Acid Synthesis ACC->FattyAcids FASN->FattyAcids LPsicose This compound LPsicose->SREBP1c inhibits LPsicose->ChREBP inhibits

Caption: Proposed mechanism of this compound in downregulating hepatic lipogenesis.

Enhancement of Fatty Acid Oxidation via AMPK Activation

This compound may promote the utilization of fatty acids as an energy source by activating AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

FattyAcidOxidation_Pathway LPsicose This compound AMPK AMPK LPsicose->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 inhibits Mitochondrion Mitochondrion CPT1->Mitochondrion facilitates fatty acid entry FattyAcidOxidation Fatty Acid Oxidation Mitochondrion->FattyAcidOxidation

Caption: this compound may enhance fatty acid oxidation through AMPK activation.

Experimental Workflow for Investigating this compound Effects

The following diagram illustrates a typical experimental workflow for characterizing the metabolic effects of this compound in a preclinical setting.

Experimental_Workflow start Study Design animal_model Animal Model Selection (e.g., Wistar Rats) start->animal_model diet Diet Formulation (Control vs. This compound) animal_model->diet administration Substance Administration (e.g., ad libitum in diet) diet->administration monitoring In-life Monitoring (Body Weight, Food Intake) administration->monitoring ogtt Metabolic Testing (e.g., OGTT) monitoring->ogtt termination Study Termination & Sample Collection ogtt->termination blood_analysis Blood Analysis (Glucose, Insulin, Lipids) termination->blood_analysis tissue_analysis Tissue Analysis (Histology, Gene Expression, Enzyme Activity) termination->tissue_analysis data_analysis Data Analysis & Interpretation blood_analysis->data_analysis tissue_analysis->data_analysis end Conclusion data_analysis->end

Caption: A generalized workflow for preclinical evaluation of this compound.

Conclusion

This compound presents a compelling profile as a rare monosaccharide with significant potential in the fields of nutrition and pharmacology. Its ability to modulate glucose and lipid metabolism, coupled with its low caloric value, makes it a prime candidate for further investigation as a sugar substitute and a potential therapeutic agent for metabolic disorders. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers to design and execute robust studies to further elucidate the mechanisms of action and therapeutic applications of this compound. Future research should focus on obtaining more data specifically on the L-enantiomer to confirm the transferability of findings from D-psicose and to fully understand its unique biological properties.

References

A Technical Guide to the Therapeutic Potential of D-Psicose (Allulose)

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on L-Psicose vs. D-Psicose: The query specified this compound; however, the vast body of scientific research focuses on its stereoisomer, D-psicose , also known as D-allulose . D-psicose is a naturally occurring rare sugar, whereas this compound is not found in nature and has not been the subject of significant therapeutic investigation[1]. Therefore, this technical guide will detail the potential therapeutic applications of D-psicose (allulose), the compound of interest in the scientific and pharmaceutical communities.

D-psicose is a C-3 epimer of D-fructose, a monosaccharide that is found in small quantities in wheat, fruits like grapes and figs, and sweeteners like molasses and maple syrup[2][3]. It offers approximately 70% of the sweetness of sucrose (B13894) with a negligible caloric value of 0.2-0.4 kcal/g, compared to 4 kcal/g for sucrose[2][3]. Due to its low energy content and unique physiological effects, D-psicose has garnered significant attention for its potential health benefits. The U.S. Food and Drug Administration (FDA) has granted D-psicose the status of Generally Recognized as Safe (GRAS).

Anti-Diabetic and Anti-Hyperglycemic Effects

D-psicose has demonstrated significant potential in managing hyperglycemia and type 2 diabetes through multiple mechanisms.

Mechanisms of Action
  • Inhibition of Intestinal α-Glucosidases: D-psicose competitively inhibits intestinal α-glucosidase enzymes, specifically sucrase and maltase. This inhibition delays the digestion of carbohydrates, thereby suppressing the sharp increase in postprandial blood glucose levels.

  • Enhanced Hepatic Glucokinase Activity: D-psicose promotes the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes. This enhances the conversion of glucose to glycogen (B147801) in the liver, contributing to lower blood glucose levels.

  • Stimulation of GLP-1 Secretion: Oral administration of D-psicose potently stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying. This effect is dose-dependent and more potent than that of glucose or fructose.

  • Preservation of Pancreatic β-cells: Long-term intake of D-psicose has been shown to preserve pancreatic β-cell function and prevent the progression of type 2 diabetes in animal models. This is associated with improved glycemic control and maintenance of plasma insulin levels.

Signaling and Metabolic Pathways

glucokinase_translocation cluster_liver_cell Hepatocyte cluster_nucleus cluster_cytoplasm nucleus Nucleus cytoplasm Cytoplasm GK_inactive Glucokinase (Inactive) + GKRP GK_active Glucokinase (Active) GK_inactive->GK_active Dissociation Glucose Glucose GK_active->Glucose Phosphorylates G6P G6P Glucose->G6P Glycogen Synthesis D_Psicose D-Psicose D_Psicose->GK_inactive Promotes Translocation

Caption: D-psicose promoting glucokinase translocation in hepatocytes.

glp1_secretion_pathway cluster_intestine Intestinal Lumen & L-Cell D_Psicose Oral D-Psicose L_Cell Enteroendocrine L-Cell D_Psicose->L_Cell Stimulates GLP1_Vesicles GLP-1 Vesicles L_Cell->GLP1_Vesicles Triggers Exocytosis Bloodstream Portal Vein GLP1_Vesicles->Bloodstream GLP-1 Secretion

Caption: D-psicose stimulating GLP-1 secretion from intestinal L-cells.

Quantitative Data
Study TypeAnimal ModelDosageKey FindingsReference
In vivoC57BL/6J db/db mice200 mg/kg BW, oralMaintained blood glucose at ~300 mg/dL over 28 days vs. a 2-fold increase in controls (P < 0.05).
In vivoWistar rats0.2 g/kg with sucrose/maltose (B56501)Significantly inhibited the increase in plasma glucose after sucrose or maltose ingestion.
In vivoOLETF rats5% D-psicose in drinking waterPrevented the progression of T2DM for 60 weeks, maintained blood glucose levels, and decreased HbA1c.
In vivoRats0.5-2.0 g/kg BW, oralDose-dependently elevated plasma GLP-1 levels for over 2 hours.
HumanNormal adultsAcute doseDecreased glycemic responses to an oral maltodextrin (B1146171) tolerance test.
Experimental Protocols

Oral Carbohydrate Tolerance Test in Rats

  • Animals: Male Wistar rats (6 months old).

  • Protocol:

    • Rats were fasted overnight.

    • Oral administration of a solution containing either 2 g/kg body weight of sucrose, maltose, or soluble starch, with or without 0.2 g/kg of D-psicose.

    • Blood samples were collected from the tail vein at 0, 30, 60, and 120 minutes post-administration.

    • Plasma glucose concentrations were measured using a commercially available glucose assay kit.

  • Workflow:

oral_tolerance_test_workflow start Start: Overnight Fasting of Wistar Rats admin Oral Administration: Carbohydrate +/- D-Psicose start->admin sampling Blood Sampling (Tail Vein) at 0, 30, 60, 120 min admin->sampling analysis Plasma Glucose Measurement sampling->analysis end End: Data Analysis analysis->end

Caption: Workflow for the oral carbohydrate tolerance test in rats.

Anti-Obesity and Body Weight Management

D-psicose has been shown to reduce body fat accumulation and aid in weight management, making it a promising tool against obesity.

Mechanisms of Action
  • Suppression of Hepatic Lipogenesis: D-psicose significantly reduces the activity of key hepatic lipogenic enzymes, such as fatty acid synthase (FAS) and glucose-6-phosphate dehydrogenase. This leads to decreased fat synthesis in the liver.

  • Increased Fatty Acid Oxidation: Studies suggest that D-psicose enhances fatty acid oxidation, contributing to reduced fat storage.

  • Reduced Adipocyte Hypertrophy: By preventing the enlargement of fat cells, D-psicose helps manage excessive fat accumulation.

  • Appetite Suppression: D-psicose may contribute to appetite suppression, potentially through central mechanisms involving neuropeptide Y neurons and by stimulating the release of satiety hormones like GLP-1.

Signaling and Metabolic Pathways

lipid_metabolism_pathway cluster_liver Hepatocyte D_Psicose D-Psicose FAS Fatty Acid Synthase (FAS) D_Psicose->FAS Inhibits G6PD Glucose-6-Phosphate Dehydrogenase D_Psicose->G6PD Inhibits PPARa PPARα D_Psicose->PPARa Stimulates Lipogenesis Lipogenesis FAS->Lipogenesis G6PD->Lipogenesis FattyAcidOxidation Fatty Acid Oxidation PPARa->FattyAcidOxidation

Caption: D-psicose regulation of lipid metabolism in the liver.

Quantitative Data
Study TypeAnimal ModelDosageKey FindingsReference
In vivoWistar rats5% D-psicose in diet for 28 daysAbdominal adipose tissue weight significantly lower (P < 0.05) compared to D-fructose and D-glucose groups.
In vivoWistar rats3% D-psicose in diet for 18 monthsBody weight gain and intra-abdominal adipose tissue weight significantly lower than sucrose-fed rats.
In vivoSprague-Dawley rats3% D-psicose in diet for 4 weeksSignificantly lower body weight (389 g vs 426 g, p < 0.05) and food intake (23.8 g/day vs 25.7 g/day , p < 0.05) compared to control.
Experimental Protocols

Long-Term Toxicity and Body Composition Study in Rats

  • Animals: Male Wistar rats (3 weeks old).

  • Protocol:

    • Rats were divided into two groups and fed diets containing either 3% D-psicose or 3% sucrose for 12-18 months. The average daily intake was 1.28 g/kg for D-psicose and 1.22 g/kg for sucrose.

    • Body weight and food intake were monitored regularly throughout the study.

    • At the end of the study period, rats were euthanized, and various organs, including intra-abdominal adipose tissue, were weighed.

    • Blood samples were collected for clinical chemistry analysis.

    • Gross pathological examinations were performed.

Anti-Inflammatory and Neuroprotective Effects

D-psicose exhibits both anti-inflammatory and neuroprotective properties, suggesting its potential application in conditions associated with chronic inflammation and neurodegeneration.

Mechanisms of Action
  • Anti-inflammatory: D-psicose can reduce the infiltration of macrophages in adipose tissue, which is linked to obesity-associated inflammation. It also suppresses serum levels of pro-inflammatory cytokines like TNF-α and IL-6.

  • Neuroprotective: D-psicose has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced apoptosis in PC12 cells, an in vitro model for Parkinson's disease. This protective effect is associated with an upregulation of intracellular glutathione (B108866), a key antioxidant.

Quantitative Data
Study TypeModelDosage/ConcentrationKey FindingsReference
In vitroPC12 cells (neuronal)50 mM D-psicoseSignificant protective effect against 200 µM 6-OHDA-induced apoptosis.
In vivoOLETF rats5% D-psicose in waterSignificant reduction in inflammatory markers and decreased macrophage infiltration in adipose tissue.
Experimental Protocols

In Vitro Neuroprotection Assay

  • Cell Line: Rat pheochromocytoma (PC12) cells.

  • Protocol:

    • PC12 cells were cultured under standard conditions.

    • Cells were pre-treated with various concentrations of D-psicose (e.g., 50 mM) or other sugars.

    • Apoptosis was induced by exposing the cells to 200 µM 6-hydroxydopamine (6-OHDA).

    • Cell viability and apoptosis were assessed using the MTT assay and TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

    • Intracellular glutathione levels were measured to assess the antioxidant response.

Pharmacokinetics and Safety

Absorption, Distribution, Metabolism, and Excretion (ADME)

D-psicose is readily absorbed from the small intestine into the bloodstream. Following oral administration in rats, the maximum blood concentration is reached at approximately 1 hour. However, it is poorly metabolized in the body and is not utilized for energy. The majority of absorbed D-psicose is rapidly excreted unchanged in the urine. Studies in rats show that about 70% of ingested D-psicose is absorbed and excreted via urine, with a smaller fraction excreted in the feces. The biological half-life in blood after intravenous administration is approximately 57 minutes.

Safety and Toxicology

D-psicose is considered safe for human consumption.

  • Acute Toxicity: The oral LD50 in rats is 16 g/kg, classifying it as a substance of low acute toxicity.

  • Long-Term Toxicity: A long-term study where rats were fed a diet containing 3% D-psicose for 18 months found no adverse effects or treatment-related toxicity. While relative liver and kidney weights were higher in the D-psicose group, this was not associated with any pathological findings.

  • Maximum Daily Intake: The maximum acceptable daily intake is suggested to be 0.9 grams per kilogram of body weight. Excessive intake may lead to gastrointestinal discomfort.

References

The Natural Occurrence of L-Psicose in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-psicose, a rare monosaccharide, is the L-enantiomer of D-psicose (also known as D-allulose). While D-psicose has garnered significant attention for its presence in various natural sources and its potential as a low-calorie sweetener, the natural occurrence of this compound in the botanical world is not established. This technical guide provides a comprehensive overview of the current scientific understanding of psicose in plants, with a primary focus on the available data for its D-enantiomer due to the apparent absence of this compound in nature.

It is important to note that current scientific literature indicates that this compound is not known to occur naturally.[1] Its counterpart, D-psicose, however, is found in small quantities in a variety of plant-based foods and commercial carbohydrate mixtures.[2][3][4][5] This guide will therefore detail the natural occurrence of D-psicose, its biosynthetic origins, and the analytical methods for its detection, which would be applicable for the analysis of this compound should a natural source be discovered.

Natural Occurrence of D-Psicose in Plants and Food Products

D-psicose is a C-3 epimer of D-fructose and is naturally present in trace amounts in various fruits, vegetables, and processed food products. Its presence in processed foods can also be a result of non-enzymatic conversion from fructose (B13574) during heat treatment.

Quantitative Data on D-Psicose Content

The following table summarizes the reported concentrations of D-psicose in various plant-derived products. It is important to note that these values can vary depending on the plant variety, maturity, and processing conditions.

Plant/Food ProductD-Psicose ConcentrationReference
FigsSmall quantities
GrapesSmall quantities
WheatNaturally occurs
Maple SyrupNaturally occurs
MolassesIsolated from commercial cane molasses
Raisins~520 mg/kg
Worcester Sauce130.6 mg/100g
Coffee (beverage)0.5 mg/100g

Biosynthesis and Epimerization

In nature, the formation of D-psicose from D-fructose is an enzymatic process facilitated by ketose 3-epimerases. This epimerization reaction involves the inversion of the hydroxyl group at the C-3 position of D-fructose. While this process is understood for D-psicose, a natural biosynthetic pathway for this compound in plants has not been identified.

The enzymatic conversion of D-fructose to D-psicose is a key industrial method for its production and is catalyzed by enzymes such as D-tagatose 3-epimerase (DTEase) and D-psicose 3-epimerase (DPEase), which have been identified in various microorganisms.

enzymatic_conversion D-Fructose D-Fructose enzyme D-ketose 3-epimerase (e.g., DTEase, DPEase) D-Fructose->enzyme D-Psicose D-Psicose enzyme->D-Psicose Epimerization at C-3 experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plant_material Plant Material homogenization Homogenization plant_material->homogenization uae Ultrasound-Assisted Extraction (UAE) homogenization->uae filtration Centrifugation & Filtration uae->filtration hpaec_pad HPAEC-PAD filtration->hpaec_pad Primary Method ce Capillary Electrophoresis (CE) filtration->ce Alternative Method data_analysis Data Analysis & Quantification hpaec_pad->data_analysis ce->data_analysis

References

An In-depth Technical Guide to the Physicochemical Properties of L-Psicose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-psicose, also known as L-allulose, is a rare monosaccharide and a C-3 epimer of L-fructose.[1] It is a ketohexose that has garnered significant interest in the pharmaceutical and food industries due to its low caloric value and potential health benefits. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to support research, development, and formulation activities.

Core Physicochemical Properties

This compound is a white crystalline solid with a molecular formula of C6H12O6 and a molecular weight of approximately 180.16 g/mol .[2] It is known for its clean, sweet taste, which is about 70% of the sweetness of sucrose.

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C6H12O6[2]
Molecular Weight 180.16 g/mol [2]
CAS Number 16354-64-6[3]
Appearance White crystalline powder-
Melting Point 112-114 °C[4]
Optical Rotation [α]D20 = -2 to -5° (c=1 in H2O)-
Solubility (in water) Soluble[1][4]
Solubility (in DMSO) Slightly Soluble[4]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting bioavailability and formulation. While extensive data for this compound is limited, a recent study on its enantiomer, D-psicose, provides valuable insights. The solubility of enantiomers in achiral solvents is identical. The following table summarizes the mole fraction solubility (x1) of D-psicose in various solvents at different temperatures.

Table 2: Mole Fraction Solubility (x1) of D-Psicose in Various Solvents at Different Temperatures

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolEthyl AcetateAcetoneAcetonitrile
283.15 0.018940.005170.002320.002550.001660.001200.001100.00033
288.15 0.021630.005950.002670.002930.001910.001380.001260.00038
293.15 0.024540.006790.003040.003340.002180.001570.001430.00043
298.15 0.027720.007700.003460.003810.002480.001790.001630.00049
303.15 0.031180.008690.003910.004320.002810.002030.001850.00055
308.15 0.034960.009770.004410.004880.003180.002300.002100.00063
313.15 0.039080.010960.004950.005480.003590.002600.002370.00071
318.15 0.043580.012270.005550.006140.004040.002930.002680.00080
323.15 0.048480.013700.006200.006870.004530.003300.003020.00090

Data from a study on D-psicose, expected to be identical for this compound in these achiral solvents.[5]

Stability Profile

The stability of this compound is influenced by factors such as temperature and pH. Understanding its degradation pathways is crucial for storage and formulation.

  • Thermal Stability : Studies on the enzymatic production of psicose indicate that the stability of the converting enzyme decreases at higher temperatures.[6] The thermal degradation of psicose itself can occur during food processing at elevated temperatures, with the rate of degradation increasing with temperature.

  • pH Stability : The conversion of fructose (B13574) to psicose is pH-dependent.[7] The stability of this compound is also expected to be pH-dependent, with potential for degradation under strongly acidic or alkaline conditions. The Maillard browning reaction, a common degradation pathway for sugars in the presence of amino acids, is influenced by pH.[8]

Spectroscopic Properties

Spectroscopic data is fundamental for the identification and quantification of this compound.

  • Mass Spectrometry (MS) : The PubChem database contains experimental LC-MS/MS data for this compound. The precursor ion [M-H]- has an m/z of 179.056.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a valuable tool for identifying the functional groups present in this compound. The spectrum would be expected to show characteristic broad absorption bands for the hydroxyl (-OH) groups and a sharp peak for the carbonyl (C=O) group of the ketohexose.

Other Physicochemical Properties

  • Viscosity : The viscosity of aqueous solutions of this compound is expected to increase with concentration and decrease with temperature, similar to other sugars like glucose and fructose.[10][11] This property is important for the development of liquid formulations.

  • Hygroscopicity : Crystalline this compound is expected to be hygroscopic, meaning it can absorb moisture from the atmosphere.[3][12][13][14] The degree of hygroscopicity will depend on the relative humidity and can impact the physical stability and handling of the solid form.

Involvement in Metabolic Signaling Pathways

D-psicose has been shown to modulate several key metabolic signaling pathways, and it is plausible that this compound may have similar or opposing effects. These interactions are of high interest to drug development professionals. D-psicose has been reported to influence lipid metabolism by affecting the transcription factors ChREBP (Carbohydrate Response Element-Binding Protein) and SREBP-1c (Sterol Regulatory Element-Binding Protein-1c), which are master regulators of lipogenesis.[4][15][16][17][18][19][20][21]

G L_Psicose This compound Glucose_Metabolism Glucose Metabolism L_Psicose->Glucose_Metabolism Modulates Insulin_Signaling Insulin (B600854) Signaling L_Psicose->Insulin_Signaling Potentially Influences ChREBP ChREBP Activation Glucose_Metabolism->ChREBP SREBP1c SREBP-1c Activation Glucose_Metabolism->SREBP1c Lipogenesis Lipogenesis (Fatty Acid Synthesis) ChREBP->Lipogenesis Regulates SREBP1c->Lipogenesis Regulates Fat_Accumulation Fat Accumulation Lipogenesis->Fat_Accumulation

References

An In-depth Technical Guide to the Structural Elucidation of L-Psicose Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of L-psicose and its enantiomer, D-psicose. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the requisite experimental protocols and comparative structural data.

Introduction to Psicose Enantiomers

Psicose (also known as allulose) is a rare sugar, a C-3 epimer of fructose. It exists as two enantiomers, D-psicose and this compound, which are non-superimposable mirror images of each other. While D-psicose is found in small quantities in nature, this compound is synthesized.[1] The distinct stereochemistry of these enantiomers necessitates precise structural elucidation for their application in various fields, including pharmaceuticals and food science.

Synthesis and Purification of this compound

The foundational step for structural analysis is the synthesis and purification of this compound.

Synthesis of this compound

This compound can be prepared from allitol (B117809) through microbial oxidation.[2][3] A common method involves the use of the microorganism Gluconobacter frateurii.[2][3] Another synthetic route involves the stereoselective reduction of methyl 1,3-O-benzylidene-5-O-p-tolylsulphonyl-α-L-erythro-hexo-2,4-diulopyranoside, followed by hydrolysis to yield this compound.

Purification

Post-synthesis, this compound must be purified to a high degree (>98%) for accurate structural analysis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Chiral Separation of Psicose Enantiomers

The differentiation and separation of this compound and D-psicose are critical. Chiral HPLC is a powerful technique for achieving this separation.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and D-psicose enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV or refractive index detector.

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

  • A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.

  • For acidic compounds, 0.1% (v/v) trifluoroacetic acid can be added. For basic compounds, 0.1% (v/v) diethylamine (B46881) can be added to the mobile phase.

Procedure:

  • Prepare a standard solution of the racemic mixture of D- and this compound and individual enantiomer solutions in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Inject the standard solutions onto the column.

  • Monitor the elution profile using the detector. The two enantiomers will exhibit different retention times.

  • Quantify the enantiomers by integrating the peak areas.

Logical Workflow for Chiral HPLC Separation

G Chiral HPLC Workflow A Sample Preparation (Racemic Psicose) B HPLC System with Chiral Stationary Phase A->B C Mobile Phase Elution B->C D Detection (UV/RI) C->D E Separated Enantiomers (Different Retention Times) D->E F Data Analysis (Quantification) E->F

Caption: Workflow for the separation of psicose enantiomers using chiral HPLC.

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information, including absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the crystal structure of this compound.

Procedure:

  • Crystallization:

    • Prepare a supersaturated solution of purified this compound in a suitable solvent (e.g., water).

    • Employ vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single crystals. For racemic D,this compound, crystals have been obtained from aqueous solutions at various concentrations and temperatures.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).

    • Collect diffraction data at a controlled temperature (e.g., 296 K).

  • Data Processing and Structure Solution:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the phase problem using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Comparative Crystallographic Data
Parameterβ-D,this compound (racemic)β-D-psicose
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁P2₁2₁2₁
a (Å) 11.2629 (5)-
b (Å) 5.3552 (3)-
c (Å) 12.6538 (6)-
V (ų) 763.21 (6)753.06
Z 44
Calculated Density (Mg m⁻³) 1.568-

Structural Insights: In the racemic crystal, D- and this compound molecules form a β-pyranose structure with a ²C₅ (for D-psicose) or ⁵C₂ (for this compound) conformation. The molecules are linked by extensive hydrogen bonding.

Logical Workflow for X-ray Crystallography

G X-ray Crystallography Workflow A Purified this compound B Crystallization A->B C Single Crystal Selection B->C D X-ray Diffraction C->D E Data Processing D->E F Structure Solution and Refinement E->F G 3D Molecular Structure F->G

Caption: General workflow for determining the crystal structure of this compound.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

Sample Preparation:

  • Dissolve the purified this compound sample in a deuterated solvent (e.g., D₂O).

Experimental Parameters (General):

  • Temperature: 298 K

  • Pulse Width (pw): Calibrated for a 90° pulse.

  • Spectral Width (sw): Sufficient to cover all proton or carbon resonances.

  • Acquisition Time (at): Typically 1-2 seconds.

  • Relaxation Delay (d1): 1-5 times the longest T₁ relaxation time.

  • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, aiding in the assignment of quaternary carbons and establishing connectivity across glycosidic bonds in derivatives.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, providing conformational information.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which can be used to confirm the identity and purity of this compound. Chiral differentiation can be achieved using specific MS techniques.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of this compound and to perform chiral analysis.

Instrumentation:

  • Mass spectrometer with an electrospray ionization source (e.g., quadrupole, ion trap, or time-of-flight).

Procedure for Molecular Weight Determination:

  • Dissolve the this compound sample in a suitable solvent (e.g., methanol/water).

  • Infuse the sample into the ESI source.

  • Acquire the mass spectrum in positive or negative ion mode. The [M+Na]⁺ or [M-H]⁻ adducts are commonly observed for sugars.

Procedure for Chiral Analysis (Kinetic Method):

  • Prepare a solution containing the psicose enantiomeric mixture, a chiral reference compound (e.g., a modified amino acid), and a transition metal cation (e.g., Cu²⁺).

  • Introduce the solution into the ESI source to form diastereomeric cluster ions.

  • Isolate the trimeric cluster ion of interest in the mass spectrometer.

  • Induce fragmentation of the cluster ion (MS/MS).

  • The ratio of the fragment ions will differ depending on the enantiomeric composition of the psicose sample.

  • Quantify the enantiomeric excess by creating a calibration curve.

Signaling Pathway for Chiral MS Analysis

G Chiral MS Analysis Pathway cluster_0 Sample Preparation A Psicose Enantiomers (L and D) D ESI-MS Formation of Diastereomeric Cluster Ions A->D B Chiral Reference (e.g., N-Ac-L-Phe) B->D C Metal Cation (e.g., Cu2+) C->D E MS/MS Collision-Induced Dissociation D->E F Differential Fragmentation E->F G Quantification of Enantiomeric Excess F->G

Caption: Conceptual pathway for chiral differentiation of psicose enantiomers by mass spectrometry.

Summary of Quantitative Data

PropertyThis compoundD-PsicoseReference
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight 180.16 g/mol 180.16 g/mol
Optical Rotation [α]D NegativePositive-
Crystal Conformation β-pyranose (⁵C₂)β-pyranose (²C₅)

Conclusion

The structural elucidation of this compound and its enantiomer, D-psicose, relies on a combination of synthesis, purification, chiral separation, and advanced analytical techniques. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy offers insights into the solution-state conformation. Mass spectrometry confirms molecular identity and can be adapted for chiral quantification. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers engaged in the study and application of these rare sugars.

References

Methodological & Application

Enzymatic Synthesis of L-Psicose from L-Fructose: An Overview and Exemplary Protocol for a Related L-Psicose Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Application Note: The direct enzymatic synthesis of L-psicose from L-fructose is a process that is not extensively documented in scientific literature, in stark contrast to the well-established enzymatic conversion of D-fructose to D-psicose (also known as D-allulose). The primary enzymes utilized for the D-enantiomer conversion, D-psicose 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase), have been subjects of extensive research, leading to optimized protocols for high-yield production.

While the substrate specificity of these epimerases for L-fructose has not been thoroughly characterized, some studies indicate that D-tagatose 3-epimerase can act on other L-sugars. For instance, DTEase has been successfully employed in the epimerization of L-rhamnulose (6-deoxy-L-fructose) to 6-deoxy-L-psicose[1][2]. This suggests a potential for these enzymes to catalyze the conversion of L-fructose to this compound, though this would necessitate further experimental validation.

This document provides a detailed protocol for a related, well-documented multi-step enzymatic synthesis of a derivative, 6-deoxy-L-psicose, from L-rhamnose. This process serves as a valuable reference for the enzymatic manipulation of L-sugars and the potential strategies that could be adapted for the synthesis of this compound.

Multi-Step Enzymatic Synthesis of 6-deoxy-L-psicose

A two-step enzymatic strategy has been developed for the efficient synthesis of 6-deoxy-L-psicose from L-rhamnose. This process involves an initial one-pot, multi-enzyme reaction to produce phosphorylated 6-deoxy-L-psicose, followed by a dephosphorylation step.

Quantitative Data Summary

The following table summarizes the quantitative data from the preparative scale synthesis of 6-deoxy-L-psicose.

ParameterValueReference
Starting SubstrateL-Rhamnose[1]
Initial Substrate Concentration20 mM[1]
Key EnzymesL-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), Fructose (B13574) kinase (HK), Acid phosphatase (AphA)[1]
Reaction Temperature37°C (Step 1), Not specified (Step 2)
Reaction pH~7.5 (Step 1), 5.5 (Step 2)
Reaction Time48 hours (Step 1)
Final Product6-deoxy-L-psicose
Overall Yield81% (with respect to L-rhamnose)
Product Purity98.5%
Experimental Protocols

Step 1: One-Pot Multi-Enzyme Synthesis of 6-deoxy-L-psicose 1-phosphate

This step involves the isomerization of L-rhamnose to L-rhamnulose, followed by the epimerization to 6-deoxy-L-psicose, and finally selective phosphorylation.

Materials:

  • L-rhamnose

  • ATP (1.25 equivalents)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • L-rhamnose isomerase (RhaI)

  • D-tagatose 3-epimerase (DTE)

  • Fructose kinase (HK)

  • Magnesium chloride (MgCl₂) (5 mM)

  • Sodium hydroxide (B78521) (1 M) for pH adjustment

  • Reaction vessel (400 mL)

  • Shaking incubator set at 37°C

Procedure:

  • Prepare a 400 mL reaction solution containing 20 mM L-rhamnose in 100 mM Tris-HCl buffer (pH 7.5).

  • Add 1.25 equivalents of ATP and 5 mM MgCl₂ to the reaction mixture.

  • Add L-rhamnose isomerase, D-tagatose 3-epimerase, and fructose kinase to the reaction vessel.

  • Incubate the reaction mixture at 37°C with careful shaking for 48 hours.

  • Monitor the pH of the reaction and maintain it at approximately 7.5 using 1 M sodium hydroxide.

  • Supplement the reaction with fresh enzymes every 12 hours to ensure continuous activity.

  • Monitor the consumption of L-rhamnose using HPLC. The reaction is considered complete when approximately 95% of the L-rhamnose is consumed.

  • Purify the resulting 6-deoxy-L-psicose 1-phosphate.

Step 2: Dephosphorylation of 6-deoxy-L-psicose 1-phosphate

This step involves the enzymatic removal of the phosphate (B84403) group to yield the final product.

Materials:

  • Purified 6-deoxy-L-psicose 1-phosphate

  • Acid phosphatase (AphA)

  • Hydrochloric acid (1 M) for pH adjustment

  • Desalting column (e.g., Bio-Gel P-2 column)

Procedure:

  • Dissolve the purified 6-deoxy-L-psicose 1-phosphate in water.

  • Adjust the pH of the solution to 5.5 using 1 M HCl.

  • Add acid phosphatase to the solution to initiate the hydrolysis of the phosphate group.

  • After the reaction is complete, purify the 6-deoxy-L-psicose using a desalting column to remove salts and the enzyme.

  • Analyze the purity of the final product using HPLC.

Visualizations

The following diagrams illustrate the enzymatic pathway and the general experimental workflow for the synthesis of 6-deoxy-L-psicose.

Enzymatic_Pathway_L_Psicose_Derivative LRhamnose L-Rhamnose LRhamnulose L-Rhamnulose (6-deoxy-L-fructose) LRhamnose->LRhamnulose Isomerization DeoxyLPsicose 6-deoxy-L-psicose LRhamnulose->DeoxyLPsicose Epimerization DeoxyLPsicoseP 6-deoxy-L-psicose-1-P DeoxyLPsicose->DeoxyLPsicoseP Phosphorylation FinalProduct 6-deoxy-L-psicose DeoxyLPsicoseP->FinalProduct Dephosphorylation RhaI L-rhamnose isomerase (RhaI) RhaI->LRhamnose:n DTE D-tagatose 3-epimerase (DTE) DTE->LRhamnulose:n HK Fructose kinase (HK) HK->DeoxyLPsicose:n AphA Acid phosphatase (AphA) AphA->DeoxyLPsicoseP:n

Caption: Multi-step enzymatic synthesis of 6-deoxy-L-psicose.

Experimental_Workflow cluster_step1 Step 1: One-Pot Synthesis cluster_step2 Step 2: Dephosphorylation Start Start with L-Rhamnose Reaction One-Pot Multi-Enzyme Reaction (RhaI, DTE, HK, ATP, 37°C, 48h) Start->Reaction Purification1 Purification of 6-deoxy-L-psicose-1-P Reaction->Purification1 Dephosphorylation Enzymatic Dephosphorylation (Acid Phosphatase) Purification1->Dephosphorylation Purification2 Final Purification (Desalting Column) Dephosphorylation->Purification2 FinalProduct Pure 6-deoxy-L-psicose Purification2->FinalProduct

Caption: Experimental workflow for 6-deoxy-L-psicose synthesis.

References

Stereospecific Synthesis of L-Psicose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereospecific synthesis of L-psicose, a rare sugar with significant potential in the pharmaceutical and food industries. This compound, the C-3 epimer of L-fructose, and its derivatives are valuable chiral building blocks.[1][2] The protocols outlined below focus on enzymatic and chemo-enzymatic methods, which offer high stereoselectivity and yields under mild reaction conditions.

Introduction

This compound is a rare monosaccharide that has garnered interest for its potential applications in drug development and as a low-calorie sweetener.[1] Its synthesis, however, presents challenges in controlling stereochemistry. This document details robust and reproducible methods for the stereospecific synthesis of this compound and its derivatives, providing researchers with the necessary information to produce these valuable compounds in a laboratory setting.

Quantitative Data Summary

The following table summarizes the quantitative data from key stereospecific synthesis methods for this compound and its derivatives, allowing for easy comparison of their efficiencies.

Synthesis MethodStarting MaterialKey Enzymes/CatalystsProductYield (%)Product Concentration (g/L)Reference
Two-Step Enzymatic SynthesisL-RhamnoseL-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), Fructose (B13574) kinase (HK), Acid phosphatase (AphA)6-deoxy-L-psicose81Not specified[3][4]
One-Pot Aldolase-Based Synthesis (in vitro)L-GlyceraldehydeTagatose 1,6-diphosphate aldolase (B8822740) (TagA), Fructose-1-phosphatase (YqaB)This compound>50*0.378[5]
Microbial FermentationL-GlyceraldehydeEngineered Corynebacterium glutamicum expressing TagA and YqaBThis compoundNot specified2.3[5]
Microbial OxidationAllitolGluconobacter frateurii IFO 3254This compoundNot specifiedNot specified[6]

* Percentage of this compound in total ketoses was greater than 50%.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of 6-deoxy-L-psicose

This protocol describes a highly efficient chemo-enzymatic method to synthesize 6-deoxy-L-psicose from L-rhamnose.[3][4] The process involves an isomerization-epimerization-phosphorylation cascade followed by dephosphorylation.

Two_Step_Enzymatic_Synthesis cluster_step1 Step 1: One-Pot Multi-Enzyme Reaction cluster_purification Purification cluster_step2 Step 2: Dephosphorylation L_Rhamnose L-Rhamnose L_Rhamnulose L-Rhamnulose L_Rhamnose->L_Rhamnulose RhaI deoxy_L_psicose 6-deoxy-L-psicose L_Rhamnulose->deoxy_L_psicose DTE deoxy_L_psicose_P 6-deoxy-L-psicose-1-phosphate deoxy_L_psicose->deoxy_L_psicose_P HK, ATP Purification Silver Nitrate (B79036) Precipitation deoxy_L_psicose_P->Purification Final_Product 6-deoxy-L-psicose Purification->Final_Product AphA

Caption: Workflow for the two-step enzymatic synthesis of 6-deoxy-L-psicose.

  • L-rhamnose

  • ATP (Adenosine triphosphate)

  • L-rhamnose isomerase (RhaI)

  • D-tagatose 3-epimerase (DTE)

  • Fructose kinase from human (HK)

  • Acid phosphatase (AphA)

  • Sodium hydroxide (B78521) (1 M)

  • Hydrochloric acid (1 M)

  • Silver nitrate

  • Bio-Gel P-2 column

Step 1: One-Pot Multi-Enzyme Synthesis of 6-deoxy-L-psicose 1-phosphate [3][4]

  • Prepare a 400 mL reaction solution containing 20 mM L-rhamnose.

  • Add 1.25 equivalents of ATP to the solution.

  • Add L-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), and fructose kinase (HK) to the reaction mixture.

  • Maintain the pH of the reaction at approximately 7.5 using 1 M sodium hydroxide.

  • Incubate the reaction at 37°C for 48 hours with gentle shaking.

  • Monitor the formation of 6-deoxy-L-psicose 1-phosphate.

Purification of 6-deoxy-L-psicose 1-phosphate [3][4]

  • Separate the 6-deoxy-L-psicose 1-phosphate from the reaction mixture using a silver nitrate precipitation method.

  • Alternatively, purify the product using a Bio-Gel P-2 column.

Step 2: Dephosphorylation [3][4]

  • Dissolve the purified 6-deoxy-L-psicose 1-phosphate in water.

  • Adjust the pH of the solution to 5.5 with 1 M HCl.

  • Add acid phosphatase (AphA) to the solution to hydrolyze the phosphate (B84403) group.

  • The final product, 6-deoxy-L-psicose, can be obtained with a purity of 98.5% and an overall yield of 81% from L-rhamnose.[3]

Protocol 2: Biosynthesis of this compound via Microbial Fermentation

This protocol utilizes an engineered strain of Corynebacterium glutamicum to produce this compound from L-glyceraldehyde and glucose.[5]

Microbial_Fermentation Glucose Glucose DHAP DHAP Glucose->DHAP Glycolysis L_Glyceraldehyde L-Glyceraldehyde L_Psicose_P This compound-1-phosphate L_Glyceraldehyde->L_Psicose_P DHAP->L_Psicose_P TagA L_Psicose This compound L_Psicose_P->L_Psicose YqaB

Caption: Biosynthetic pathway for this compound in engineered C. glutamicum.

  • Engineered Corynebacterium glutamicum strain SY14(pXFTY)

  • Glucose

  • L-glyceraldehyde

  • Fermentation medium

  • Construct the recombinant C. glutamicum strain expressing the genes for Tagatose 1,6-diphosphate aldolase (TagA) and Fructose-1-phosphatase (YqaB).[5]

  • Optionally, delete the gene encoding Zn-dependent alcohol dehydrogenase (cgl0331) to prevent the conversion of L-glyceraldehyde to glycerol.[5]

  • Culture the engineered strain in a suitable fermentation medium containing glucose as the primary carbon source.

  • Induce the expression of the recombinant enzymes.

  • Perform fed-batch cultivation, feeding L-glyceraldehyde to the culture.

  • Monitor the production of this compound in the culture supernatant.

  • Using this method, a final concentration of 2.3 g/L of this compound can be achieved.[5]

Conclusion

The protocols detailed in this document provide robust and stereospecific methods for the synthesis of this compound and its derivatives. The enzymatic and microbial fermentation approaches offer significant advantages in terms of selectivity and environmental impact over traditional chemical synthesis routes. These methods should enable researchers to produce sufficient quantities of these rare sugars for further investigation into their biological activities and potential applications in drug development and other industries.

References

One-Pot Enzymatic Synthesis of L-Psicose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-psicose, a rare sugar, and its derivatives are gaining significant attention in the pharmaceutical and biotechnology sectors due to their potential therapeutic applications and unique physicochemical properties. These compounds can serve as valuable chiral building blocks in the synthesis of novel drugs and bioactive molecules. Traditional chemical synthesis of these derivatives often involves complex, multi-step procedures with low yields. One-pot enzymatic synthesis offers a more efficient, sustainable, and highly selective alternative. This document provides detailed application notes and protocols for the one-pot enzymatic synthesis of two this compound derivatives: 6-deoxy-L-psicose and 6-deoxy-L-sorbose.

Applications in Research and Drug Development

This compound derivatives are valuable intermediates for the synthesis of various bioactive compounds. 6-deoxy-L-psicose, for instance, is a precursor for the preparation of 6-deoxy-L-allose and 6-deoxy-L-altrose.[1] 6-deoxy sugars are integral components of numerous natural products with potential as antifungals, antibiotics, and anticancer agents.[1] Similarly, 6-deoxy-L-sorbose can be used as a starting material for the synthesis of other rare sugars like 6-deoxy-L-gulose and 6-deoxy-L-idose.[2] The limited availability of these rare sugars has, until now, hindered the full exploration of their therapeutic potential.[1][3] The enzymatic methods detailed below provide a practical means to access these valuable compounds for further research and development. This compound itself has applications in the food industry as a low-calorie sweetener and in cosmetics for its moisturizing properties.

Principle of the One-Pot Synthesis

The one-pot synthesis of 6-deoxy-L-psicose and 6-deoxy-L-sorbose utilizes a multi-enzyme cascade reaction. This strategy, often referred to as a two-step, one-pot multienzyme (OPME) system, drives the reaction forward by coupling thermodynamically unfavorable isomerization and epimerization reactions with a highly favorable and selective phosphorylation step. The phosphorylated intermediate is then dephosphorylated in a subsequent step to yield the final product with high purity and yield, circumventing the need for complex intermediate purification.

Experimental Protocols

Synthesis of 6-deoxy-L-psicose from L-rhamnose

This protocol describes a two-step, one-pot enzymatic synthesis of 6-deoxy-L-psicose from L-rhamnose.

Step 1: One-Pot Isomerization, Epimerization, and Phosphorylation

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a 400 mL solution containing:

    • 20 mM L-rhamnose

    • 25 mM ATP (1.25 equivalents)

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 5 mM Mg²⁺

  • Enzyme Addition: Add the following enzymes to the reaction mixture:

    • L-rhamnose isomerase (RhaI)

    • D-tagatose 3-epimerase (DTE)

    • Fructose kinase (HK) from a human source (Note: The original protocol used 10 µg of each enzyme for an analytical scale reaction of 50 µL; for the preparative scale, the enzyme amounts should be scaled up accordingly.)

  • Reaction Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for 48 hours.

    • Maintain the pH of the reaction at approximately 7.5 by adding 1 M sodium hydroxide (B78521) as needed.

    • To ensure continuous activity, supplement the reaction with fresh enzymes every 12 hours.

  • Reaction Monitoring: Monitor the consumption of L-rhamnose using High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when approximately 95% of the L-rhamnose has been consumed.

  • Intermediate Purification: The resulting 6-deoxy-L-psicose 1-phosphate can be purified by a silver nitrate (B79036) precipitation method to remove ATP and ADP.

Step 2: Dephosphorylation

  • pH Adjustment: Dissolve the purified 6-deoxy-L-psicose 1-phosphate in water and adjust the pH to 5.5 using 1 M HCl.

  • Enzyme Addition: Add acid phosphatase (AphA) to the solution.

  • Reaction Incubation: Incubate the reaction until the sugar phosphate (B84403) is completely hydrolyzed.

  • Final Product Purification: Desalt the final solution using a Bio-Gel P-2 column to obtain pure 6-deoxy-L-psicose.

Synthesis of 6-deoxy-L-sorbose from L-fucose

This protocol outlines a similar two-step, one-pot enzymatic synthesis for 6-deoxy-L-sorbose starting from L-fucose.

Step 1: One-Pot Isomerization, Epimerization, and Phosphorylation

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • L-fucose (starting material)

    • ATP

    • A suitable buffer (e.g., Tris-HCl, pH 7.5)

    • Mg²⁺

  • Enzyme Addition: Add the following enzymes:

    • L-fucose isomerase (FucI)

    • D-tagatose 3-epimerase (DTE)

    • Fructose kinase (HK) from a human source

  • Reaction Incubation: Incubate the reaction at 37°C. The reaction time will depend on the scale and enzyme concentrations. For an analytical scale reaction, 2 hours may be sufficient for complete conversion to the phosphorylated intermediate.

  • Intermediate Purification: The resulting 6-deoxy-L-sorbose 1-phosphate is purified using silver nitrate precipitation.

Step 2: Dephosphorylation

  • pH Adjustment: Adjust the pH of the purified 6-deoxy-L-sorbose 1-phosphate solution to 5.5.

  • Enzyme Addition: Add acid phosphatase (AphA).

  • Reaction Incubation: Allow the reaction to proceed until dephosphorylation is complete.

  • Final Product Purification: Purify the final product, 6-deoxy-L-sorbose, using a desalting column.

Data Presentation

Parameter6-deoxy-L-psicose Synthesis6-deoxy-L-sorbose Synthesis
Starting Material L-rhamnoseL-fucose
Enzyme Cascade L-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), Fructose kinase (HK), Acid phosphatase (AphA)L-fucose isomerase (FucI), D-tagatose 3-epimerase (DTE), Fructose kinase (HK), Acid phosphatase (AphA)
Reaction Conditions (Step 1) pH 7.5, 37°CpH 7.5, 37°C
Reaction Time (Step 1) 48 hours (preparative scale)~2 hours (analytical scale)
Reaction Conditions (Step 2) pH 5.5pH 5.5
Final Yield 81% (with respect to L-rhamnose)81% (with respect to L-fucose)
Final Purity 98.5%High purity

Visualizations

One_Pot_Synthesis_6_deoxy_L_psicose cluster_step1 Step 1: One-Pot Reaction cluster_step2 Step 2: Dephosphorylation L_Rhamnose L-Rhamnose L_Rhamnulose L-Rhamnulose L_Rhamnose->L_Rhamnulose RhaI Deoxy_L_Psicose 6-deoxy-L-psicose L_Rhamnulose->Deoxy_L_Psicose DTE Deoxy_L_Psicose_P 6-deoxy-L-psicose-1-P Deoxy_L_Psicose->Deoxy_L_Psicose_P HK, ATP Final_Product 6-deoxy-L-psicose (Final Product) Deoxy_L_Psicose_P2->Final_Product AphA

Caption: Enzymatic cascade for 6-deoxy-L-psicose synthesis.

One_Pot_Synthesis_6_deoxy_L_sorbose cluster_step1 Step 1: One-Pot Reaction cluster_step2 Step 2: Dephosphorylation L_Fucose L-Fucose L_Fuculose L-Fuculose L_Fucose->L_Fuculose FucI Deoxy_L_Sorbose 6-deoxy-L-sorbose L_Fuculose->Deoxy_L_Sorbose DTE Deoxy_L_Sorbose_P 6-deoxy-L-sorbose-1-P Deoxy_L_Sorbose->Deoxy_L_Sorbose_P HK, ATP Final_Product 6-deoxy-L-sorbose (Final Product) Deoxy_L_Sorbose_P2->Final_Product AphA

Caption: Enzymatic cascade for 6-deoxy-L-sorbose synthesis.

Conclusion

The one-pot, multi-enzyme synthesis strategies presented here offer an efficient and highly selective route for the production of valuable this compound derivatives. By leveraging a cascade of enzymatic reactions, these protocols overcome the limitations of traditional chemical synthesis, providing researchers and drug development professionals with a practical means to access these rare sugars for further investigation and application in the development of novel therapeutics. The high yields and purity of the final products underscore the potential of these enzymatic methods for scalable production.

References

Application Notes and Protocols for L-Psicose Quantification using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of L-psicose (also known as allulose) using High-Performance Liquid Chromatography (HPLC). The following sections outline various validated methods, experimental procedures, and quantitative data to aid in the accurate analysis of this compound in various samples, including food and beverage products.

Introduction

This compound is a rare sugar and a C-3 epimer of D-fructose, which offers the taste and texture of sucrose (B13894) with significantly fewer calories. Its low glycemic index makes it a desirable ingredient in food, beverage, and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial for quality control, product formulation, and regulatory compliance. HPLC is a widely used analytical technique for this purpose, offering high resolution and sensitivity. This document details several HPLC methods employing different stationary phases and detection techniques.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction e.g., beverages, ingredients Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., RID, ELSD) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Application Notes & Protocols: Structural Analysis of L-Psicose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Psicose (also known as L-allulose) is a rare sugar and a C-3 epimer of L-fructose.[1] Its low caloric value and similar sweetness profile to sucrose (B13894) make it a promising candidate for use as a sugar substitute in the food and pharmaceutical industries. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the comprehensive structural elucidation of carbohydrates like this compound.[2][3][4] This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

In solution, this compound exists as a complex equilibrium mixture of different tautomers, primarily α- and β-pyranose and α- and β-furanose forms. NMR spectroscopy allows for the identification and quantification of these individual anomers.[5] The primary structure, including the stereochemistry and conformation of the sugar ring, can be determined through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).

Data Presentation: NMR Chemical Shifts for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the major anomeric forms of psicose in D₂O at 298K. While the data is from the Biological Magnetic Resonance Bank (BMRB) for D-psicose, the chemical shifts for the L-enantiomer (this compound) will be identical in an achiral solvent like D₂O.

Table 1: ¹³C Chemical Shifts (ppm) of Psicose Anomers in D₂O

Carbon Atomα-Furanoseβ-Furanoseα-Pyranoseβ-Pyranose
C163.863.164.964.9
C2104.9101.898.998.9
C377.882.270.870.8
C476.075.868.168.1
C581.581.370.170.1
C662.963.863.963.9

Table 2: ¹H Chemical Shifts (ppm) of Psicose Anomers in D₂O

Protonα-Furanoseβ-Furanoseα-Pyranoseβ-Pyranose
H1a3.733.703.803.80
H1b3.653.623.723.72
H34.254.104.014.01
H44.184.153.953.95
H54.054.083.853.85
H6a3.783.813.753.75
H6b3.723.753.683.68

Experimental Protocols

The following are detailed methodologies for key NMR experiments for the structural analysis of this compound.

Sample Preparation
  • Dissolve this compound in deuterium (B1214612) oxide (D₂O, 99.9%). A typical concentration is 10-20 mg of this compound in 0.5-0.6 mL of D₂O.

  • Lyophilize and Re-dissolve: For complete H-D exchange of the hydroxyl protons, lyophilize the sample after initial dissolution in D₂O and then re-dissolve it in fresh D₂O. This step is crucial for reducing the residual HDO signal.

  • Transfer to NMR Tube: Transfer the final solution to a standard 5 mm NMR tube.

  • Reference Standard: An internal or external reference can be used. For ¹H and ¹³C NMR in D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) at a concentration of approximately 1 mM is commonly used, with the methyl signal set to 0.00 ppm.

1D ¹H NMR Spectroscopy
  • Purpose: To obtain an overview of the proton signals and to determine the relative proportions of the different anomers in solution by integrating the anomeric proton signals.

  • Protocol:

    • Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of D₂O.

    • Acquisition Parameters:

      • Spectrometer Frequency: 500 MHz or higher is recommended for better signal dispersion.

      • Temperature: 298 K (25 °C).

      • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative measurements).

      • Number of Scans: 16-64, depending on the sample concentration.

    • Processing:

      • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

      • Fourier transform the FID.

      • Phase and baseline correct the spectrum.

      • Reference the spectrum to the internal standard.

1D ¹³C NMR Spectroscopy
  • Purpose: To identify the number of carbon signals, providing information on the number of anomers present and their chemical environments. The anomeric carbon region (90-110 ppm) is particularly informative.

  • Protocol:

    • Spectrometer Setup: Tune and match the probe for ¹³C.

    • Acquisition Parameters:

      • Spectrometer Frequency: 125 MHz (for a 500 MHz ¹H spectrometer).

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Processing:

      • Apply a line broadening factor (e.g., 1-2 Hz).

      • Fourier transform, phase, and baseline correct the spectrum.

      • Reference the spectrum.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify scalar-coupled protons (protons on adjacent carbons), which helps in tracing the proton connectivity within each anomeric ring.

  • Protocol:

    • Pulse Program: cosygpmf or similar gradient-enhanced COSY sequence.

    • Acquisition Parameters:

      • Spectral Width: Same as 1D ¹H.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 8-16.

      • Relaxation Delay: 1.5-2 seconds.

    • Processing:

      • Apply a sine-bell window function in both dimensions.

      • Zero-fill to create a symmetric matrix (e.g., 1K x 1K data points).

      • Fourier transform, phase, and baseline correct.

2D TOCSY (Total Correlation Spectroscopy)
  • Purpose: To correlate all protons within a spin system. This is extremely useful for carbohydrates as it can reveal all the protons belonging to a single anomeric form from a single cross-peak.

  • Protocol:

    • Pulse Program: mlevph or a gradient-enhanced version.

    • Acquisition Parameters:

      • Mixing Time: A range of mixing times can be used. A typical value is 80-120 ms (B15284909) to allow magnetization transfer throughout the entire spin system.

      • Other parameters are similar to COSY.

    • Processing: Similar to COSY.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate directly bonded ¹H-¹³C pairs. This allows for the unambiguous assignment of carbon signals based on their attached proton assignments.

  • Protocol:

    • Pulse Program: hsqcedetgpsisp2.3 or similar gradient-enhanced, sensitivity-enhanced sequence.

    • Acquisition Parameters:

      • ¹H Spectral Width: Same as 1D ¹H.

      • ¹³C Spectral Width: 80-120 ppm (to cover the carbohydrate ring carbons).

      • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz for carbohydrates.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 4-16.

      • Relaxation Delay: 1.5-2 seconds.

    • Processing:

      • Apply a squared sine-bell window function in both dimensions.

      • Fourier transform, phase, and baseline correct.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for connecting different monosaccharide units in oligosaccharides and for assigning quaternary carbons.

  • Protocol:

    • Pulse Program: hmbcgplpndqf or similar.

    • Acquisition Parameters:

      • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range, typically set to 8-10 Hz.

      • Other parameters are similar to HSQC, but with a wider ¹³C spectral width to include any carbonyl carbons if present.

    • Processing: Similar to HSQC.

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)
  • Purpose: To identify protons that are close in space (through-space correlation), which provides information about the stereochemistry and conformation of the sugar ring.

  • Protocol:

    • Pulse Program: roesyph or a gradient-enhanced version.

    • Acquisition Parameters:

      • Mixing Time: 200-500 ms.

      • Relaxation Delay: 1.5-2 seconds.

      • Other parameters are similar to COSY.

    • Processing: Similar to COSY.

Mandatory Visualizations

NMR_Workflow_L_Psicose cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation cluster_output Final Output start This compound Powder dissolve Dissolve in D2O start->dissolve lyophilize Lyophilize dissolve->lyophilize redissolve Re-dissolve in D2O lyophilize->redissolve transfer Transfer to NMR Tube redissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, TOCSY, HSQC, HMBC, ROESY) nmr_1d->nmr_2d processing Data Processing (FT, Phasing, Baseline Correction) nmr_2d->processing assignment Signal Assignment processing->assignment structure Structural Determination (Connectivity, Stereochemistry, Conformation) assignment->structure quantification Anomer Quantification assignment->quantification final_structure Complete Structure of This compound Anomers structure->final_structure quantification->final_structure

Caption: Experimental workflow for the structural analysis of this compound using NMR spectroscopy.

Signal_Assignment_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information cluster_final Structural Elucidation H1 ¹H NMR H_H_Conn ¹H-¹H Connectivity H1->H_H_Conn Spin_Systems Complete Spin Systems H1->Spin_Systems C13 ¹³C NMR COSY COSY COSY->H_H_Conn TOCSY TOCSY TOCSY->Spin_Systems HSQC HSQC H_C_Direct Direct ¹H-¹³C Correlation HSQC->H_C_Direct HMBC HMBC H_C_Long Long-Range ¹H-¹³C Correlation HMBC->H_C_Long ROESY ROESY Spatial_Prox Spatial Proximity ROESY->Spatial_Prox H_H_Conn->Spin_Systems Spin_Systems->H_C_Direct H_C_Direct->H_C_Long Final_Structure Final Structure H_C_Long->Final_Structure Spatial_Prox->Final_Structure

Caption: Logical relationships in NMR signal assignment for this compound structural analysis.

References

Application Notes and Protocols for the Crystallization of L-Psicose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of L-psicose (also known as L-allulose), a rare sugar with potential applications in the food and pharmaceutical industries. Due to its low caloric content and potential health benefits, efficient and reproducible crystallization methods are essential for its purification and commercial production.[1][2] The following protocols are based on established methods for the crystallization of its enantiomer, D-psicose (B8758972) (D-allulose), and are expected to be directly applicable to this compound owing to their similar physicochemical properties.

Introduction to this compound Crystallization

This compound is a C-3 epimer of L-fructose and is approximately 70% as sweet as sucrose (B13894) with significantly fewer calories.[1] It is highly soluble in water, a characteristic that presents challenges for crystallization.[1][3] The primary goal of crystallization is to obtain high-purity this compound crystals of a desired size and shape from a supersaturated solution.[4][5]

Supersaturation is the essential driving force for both the nucleation and growth of crystals. It is a non-equilibrium state where a solution contains more dissolved solute than it would at equilibrium. Controlling the level of supersaturation is critical for achieving the desired crystal attributes. Generally, low supersaturation favors crystal growth, leading to larger crystals, while high supersaturation promotes nucleation, resulting in smaller crystals.

Factors that significantly influence the crystallization of psicose include:

  • Purity of the this compound solution: Impurities can inhibit crystal growth and affect the final crystal shape and size.[6][7]

  • Concentration (Supersaturation): The concentration of the this compound solution must be carefully controlled to be within the metastable zone to promote crystal growth over nucleation.[5]

  • Temperature: Temperature directly affects solubility and the width of the metastable zone. Controlled cooling is a common method to induce crystallization.[5]

  • Seeding: The addition of seed crystals provides a surface for crystal growth, allowing for better control over the final crystal size.[8][9]

  • Agitation: Proper mixing ensures a uniform temperature and concentration throughout the crystallizer, promoting homogenous crystal growth.

  • pH: The stability of this compound can be affected by pH, especially at higher temperatures.[6]

Data Presentation: Key Parameters for this compound Crystallization

The following table summarizes key quantitative parameters for the crystallization of psicose, derived from studies on D-psicose. These values provide a strong starting point for the development of this compound crystallization protocols.

ParameterValueReference
Initial this compound Purity ≥ 94% (based on total sugars)[8]
Initial Solution Concentration 70 - 86 Brix[8]
Crystallization Temperature 30 - 55°C[4][8]
Cooling Rate 5 - 20°C per hour (rapid cooling)[4]
Seed Crystal Amount 0.1 - 5.0% (w/w) of total solid content[8]
Crystallization Time 35 - 120 hours[4][8]
Operating Pressure 10 - 100 millibars (reduced pressure)[8]

Experimental Protocols

This section provides detailed methodologies for the crystallization of this compound.

Protocol 1: Cooling Crystallization with Seeding

This protocol is a common method for obtaining high-purity crystals and involves controlled cooling of a supersaturated solution in the presence of seed crystals.

Materials:

  • High-purity this compound syrup (≥ 94% purity)

  • This compound seed crystals

  • Jacketed crystallizer with agitation

  • Temperature control unit

  • Vacuum pump (optional)

  • Centrifuge

  • Drying oven (fluidized bed or vacuum)

Procedure:

  • Preparation of Supersaturated Solution:

    • Concentrate the high-purity this compound syrup to an initial solid concentration of 70-86 Brix at a temperature of 60-70°C to avoid thermal degradation.[5]

  • Cooling and Seeding:

    • Transfer the concentrated syrup to the jacketed crystallizer.

    • Rapidly cool the solution to an initial temperature (Ti) between 30°C and 55°C.[8]

    • Once the desired temperature is reached, add 0.1-5.0% (w/w) of this compound seed crystals to the solution.[8]

  • Crystal Growth:

    • Initiate a controlled cooling program, reducing the temperature from Ti to a final temperature (Tf) that is 1-15°C lower than Ti.[8] The crystallization can be carried out over 35 to 100 hours.[8]

    • Maintain constant, gentle agitation to keep the crystals suspended and ensure uniform growth.

    • Optionally, a reduced pressure of 10-100 millibars can be applied to facilitate solvent removal and increase supersaturation.[8]

  • Crystal Harvesting and Drying:

    • Once the crystallization is complete, separate the crystals from the mother liquor by centrifugation.[9]

    • Wash the crystals with a small amount of cold water or a saturated this compound solution to remove any remaining mother liquor.

    • Dry the crystals in a fluidized bed or vacuum dryer at a moderate temperature to prevent melting or degradation.

Protocol 2: Evaporative Crystallization at Constant Temperature

This method involves removing the solvent (water) at a constant temperature to induce and maintain supersaturation.

Materials:

  • High-purity this compound syrup (≥ 94% purity)

  • This compound seed crystals

  • Jacketed crystallizer with agitation and a vacuum connection

  • Temperature control unit

  • Vacuum pump

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Solution:

    • Prepare a concentrated this compound solution with a solid content of 75-85%.

  • Crystallization:

    • Transfer the solution to the crystallizer and bring it to a constant temperature between 35°C and 45°C.

    • Add seed crystals to the solution.

    • Apply a vacuum to the crystallizer to induce evaporation of the water. This will increase the concentration of this compound, leading to supersaturation and crystal growth.

    • Maintain a constant temperature and vacuum throughout the process, which can take several hours to days depending on the desired crystal size.

  • Harvesting and Drying:

    • Follow the same harvesting and drying steps as described in Protocol 1.

Visualizations

Experimental Workflow for this compound Crystallization

experimental_workflow cluster_preparation Solution Preparation cluster_crystallization Crystallization cluster_harvesting Harvesting & Drying start High-Purity this compound Syrup concentrate Concentrate Syrup (70-86 Brix, 60-70°C) start->concentrate cool Cool to T_i (30-55°C) concentrate->cool seed Add Seed Crystals (0.1-5.0% w/w) cool->seed grow Controlled Cooling to T_f (35-100 hours) seed->grow centrifuge Centrifugation grow->centrifuge wash Wash Crystals centrifuge->wash dry Dry Crystals wash->dry end High-Purity this compound Crystals dry->end

Caption: Workflow for the cooling crystallization of this compound.

Factors Influencing this compound Crystallization

logical_relationships purity Solution Purity growth Crystal Growth Rate purity->growth + inhibits nucleation final_purity Final Purity purity->final_purity + concentration Concentration (Supersaturation) nucleation Nucleation Rate concentration->nucleation + concentration->growth + temperature Temperature temperature->nucleation - temperature->growth - seeding Seeding seeding->nucleation - (provides surface) seeding->growth + agitation Agitation agitation->growth + (uniformity) crystal_size Final Crystal Size nucleation->crystal_size - growth->crystal_size + yield Crystallization Yield growth->yield +

References

Scaling Up L-Psicose Production for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for scaling up the production of L-psicose, a rare sugar with significant potential in pharmaceutical and nutraceutical research. The following sections outline enzymatic and microbial fermentation strategies, downstream processing for purification, and relevant biological signaling pathways.

I. Introduction to this compound

This compound, also known as D-allulose, is a C-3 epimer of D-fructose and is classified as a rare sugar due to its limited presence in nature.[1][2] It offers a taste and texture similar to sucrose (B13894) but with minimal caloric value, as it is poorly metabolized by the body.[1][3] These properties make it an attractive candidate for research into sugar substitutes and for investigating its potential therapeutic effects, including impacts on lipid metabolism and inflammatory responses.[3] The growing interest in this compound necessitates robust and scalable production methods to meet research demands.

II. Production Strategies: A Comparative Overview

Two primary strategies are employed for the large-scale production of this compound: enzymatic conversion and microbial fermentation. The choice of method depends on factors such as desired yield, purity requirements, and available infrastructure.

Enzymatic Production

Enzymatic production relies on the conversion of a readily available substrate, typically D-fructose, into this compound using specific epimerases. This method offers high specificity and can lead to high-purity products.

  • Key Enzymes: D-psicose 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase) are the most commonly used enzymes for this conversion. These enzymes catalyze the reversible epimerization of D-fructose at the C-3 position.

  • Immobilization: To enhance enzyme stability, reusability, and reduce production costs, immobilization of the epimerase is a common practice. Various supports can be used, including resins and magnetic nanoparticles.

Microbial Fermentation

Microbial fermentation utilizes genetically engineered microorganisms to produce this compound from common carbon sources like glucose. This approach can be more cost-effective for large-scale production by eliminating the need for purified enzymes.

  • Engineered Strains: Escherichia coli is a commonly used host organism, engineered to express the necessary epimerases and phosphatases. The metabolic pathways are often modified to direct the carbon flux towards this compound production and away from competing pathways.

  • Whole-Cell Biocatalysis: In this approach, the engineered microbial cells themselves act as the catalyst, which can simplify the process and improve enzyme stability.

III. Quantitative Data on this compound Production

The following tables summarize quantitative data from various studies on enzymatic and microbial production of this compound, providing a basis for comparison of different methods.

Table 1: Enzymatic Production of this compound

Enzyme SourceSubstrateSubstrate Conc. (g/L)Product Conc. (g/L)Conversion Yield (%)Reference
Agrobacterium tumefaciens D-psicose 3-epimeraseD-fructose70023032.9
Bacillus sp. KCTC 13219 DPEase (immobilized)D-fructose100 (10% w/v)-17.03
Engineered D-tagatose epimeraseD-fructose---
Agrobacterium tumefaciens D-psicose 3-epimerase (with borate)D-fructose70044163

Table 2: Microbial Production of this compound

MicroorganismCarbon SourceTiter (g/L)Productivity (g/L/h)Yield (%)Reference
Engineered Corynebacterium glutamicumGlucose24-40
Engineered Escherichia coliD-glucose5.67-31.43
Engineered Escherichia coliD-glucose15.32.062

IV. Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production.

Protocol for D-Psicose 3-Epimerase (DPEase) Activity Assay

This protocol is adapted from the characterization of DPEase from Agrobacterium tumefaciens.

Materials:

  • Purified D-psicose 3-epimerase

  • 50 mM EPPS buffer (pH 8.0)

  • 1.0% (w/v) D-fructose solution

  • 1 mM MnCl₂

  • Boiling water bath

  • HPLC system for analysis

Procedure:

  • Pre-incubate the purified enzyme with 1 mM Mn²⁺ at 20°C for 4 hours, followed by overnight dialysis against 50 mM EPPS buffer (pH 8.0) at 4°C.

  • Prepare the reaction mixture in a final volume of 1 mL containing 50 mM EPPS buffer (pH 8.0), 1.0% (w/v) D-fructose, and the enzyme solution (e.g., 0.04 U/mL).

  • Incubate the reaction mixture at 50°C for 5 minutes.

  • Stop the reaction by boiling the mixture for 5 minutes.

  • Analyze the concentration of this compound produced using an HPLC system.

  • One unit of DPEase activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

Protocol for Immobilization of DPEase on Amino-Epoxide Support

This protocol is based on a method for immobilizing DPEase to enhance its stability and reusability.

Materials:

Procedure:

  • Ion Exchange: Incubate the amino-epoxide support with the purified DPEase solution in binding buffer at 20°C for 8 hours with gentle agitation to allow for ionic binding.

  • Covalent Binding: After the initial binding, continue the incubation for another 12 hours at 20°C to facilitate covalent bond formation between the enzyme and the support.

  • Crosslinking: Add glutaraldehyde to the mixture to a final concentration optimized for crosslinking (e.g., determined by a concentration gradient experiment) and incubate for 1 hour at 20°C. This step enhances the multipoint attachment and stability of the enzyme.

  • Blocking: Remove the glutaraldehyde solution and add a blocking solution to quench any remaining reactive groups on the support. Incubate for 16 hours at 20°C.

  • Washing: Thoroughly wash the immobilized enzyme with buffer to remove any unbound enzyme and reagents.

  • The immobilized DPEase is now ready for use in a packed-bed reactor for continuous production.

Protocol for High-Density Fermentation of Recombinant E. coli for DPEase Production

This protocol outlines a method for producing DPEase using high-density fermentation of recombinant Bacillus subtilis, which can be adapted for E. coli.

Materials:

  • Recombinant E. coli strain expressing DPEase

  • Seed culture medium (e.g., LB medium)

  • Fermentation medium (e.g., containing peptone, yeast extract, phosphates, and glucose)

  • Feed medium (e.g., concentrated glucose and yeast extract solution)

  • Fermenter with temperature, pH, and dissolved oxygen control

Procedure:

  • Seed Culture: Inoculate a single colony of the recombinant E. coli strain into the seed culture medium and incubate overnight at 37°C with shaking.

  • Inoculation: Transfer the seed culture to the fermenter containing the sterile fermentation medium.

  • Batch Phase: Maintain the fermentation at a set temperature (e.g., 37°C) and pH (e.g., 7.0). Allow the cells to grow until the initial carbon source (glucose) is depleted, which is often indicated by a sharp increase in dissolved oxygen.

  • Fed-Batch Phase:

    • Initiate feeding with the concentrated feed medium at a controlled rate to maintain a constant, low level of glucose in the fermenter. This prevents the accumulation of inhibitory byproducts like acetate.

    • Control the feeding speed to achieve a high cell density.

    • In the middle and later stages of fermentation, consider increasing the culture temperature (e.g., to 40°C) to potentially enhance enzyme expression.

  • Induction: If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density to initiate DPEase expression.

  • Harvesting: Continue the fermentation until the enzyme activity reaches a plateau. Harvest the cells by centrifugation.

  • Downstream Processing: If the enzyme is intracellular, proceed with cell lysis. If it is secreted, the supernatant can be used for purification.

V. Downstream Processing and Purification

Following production, this compound needs to be recovered and purified from the reaction mixture or fermentation broth.

1. Removal of Insolubles: The first step involves separating cells, cell debris, and other particulate matter. This is typically achieved through centrifugation or filtration.

2. Product Isolation and Concentration:

  • Chromatography: Column chromatography is a widely used technique for purifying this compound. Different types of chromatography, such as ion exchange or size exclusion, can be employed to separate this compound from other sugars and impurities.

  • Crystallization: this compound can be crystallized from a concentrated solution, often with the addition of an anti-solvent like ethanol, to achieve high purity.

3. Final Product Formulation: The purified this compound can then be dried and formulated as a crystalline powder for research use.

VI. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows related to this compound production and its biological effects.

Signaling Pathway

This compound has been shown to influence metabolic pathways. In some biological systems, it can be phosphorylated by hexokinase or fructokinase but is not further metabolized, which can trigger specific signaling cascades.

L_Psicose_Signaling cluster_cell Cell Psicose_in This compound Hexokinase Hexokinase Psicose_in->Hexokinase Fructokinase Fructokinase Psicose_in->Fructokinase Psicose_6P This compound-6-Phosphate Hexokinase->Psicose_6P Phosphorylation Fructokinase->Psicose_6P Phosphorylation Signal_Cascade Hexokinase-Independent Signaling Cascade Fructokinase->Signal_Cascade Triggers Growth_Inhibition Growth Inhibition Signal_Cascade->Growth_Inhibition Leads to Psicose_ext Extracellular this compound Psicose_ext->Psicose_in Transport

Caption: this compound can enter the cell and be phosphorylated.

Experimental Workflow: Enzymatic Production

The workflow for enzymatic production of this compound typically involves enzyme preparation, the conversion reaction, and subsequent purification.

Enzymatic_Production_Workflow start Start: D-Fructose Substrate bioreactor Bioreactor: Enzymatic Conversion start->bioreactor enzyme_prep Enzyme Preparation (e.g., DPEase) immobilization Enzyme Immobilization (Optional) enzyme_prep->immobilization enzyme_prep->bioreactor Free Enzyme immobilization->bioreactor purification Downstream Processing: Purification bioreactor->purification end End: Purified this compound purification->end

Caption: Workflow for the enzymatic production of this compound.

Experimental Workflow: Microbial Fermentation

The workflow for microbial production involves strain development, fermentation, and downstream processing.

Microbial_Fermentation_Workflow strain_dev Strain Development (Genetic Engineering) fermentation Fermentation strain_dev->fermentation cell_harvest Cell Harvesting fermentation->cell_harvest purification Downstream Processing: Purification cell_harvest->purification end End: Purified this compound purification->end

Caption: Workflow for the microbial production of this compound.

References

Application Notes and Protocols for the Analytical Assessment of L-Psicose Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-psicose (also known as D-allulose), a rare sugar and C-3 epimer of L-fructose, has garnered significant attention in the pharmaceutical and food industries due to its low-calorie profile and potential health benefits. Accurate and robust analytical methods are crucial for the determination of this compound purity, ensuring its quality and safety for various applications. These application notes provide detailed protocols for the purity assessment of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Assays, and Spectroscopic Methods (qNMR and FTIR).

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of this compound from related sugars and impurities.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a widely used technique for the analysis of sugars that lack a UV chromophore. The separation is typically achieved on an aminopropyl silane (B1218182) or ligand-exchange column.[1]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in ultrapure water to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

  • HPLC-RID Conditions:

    • Column: Amino-propyl silane column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size)[1] or a ligand-exchange column (e.g., Bio-Rad Aminex HPX-87H).[3]

    • Mobile Phase: Acetonitrile:Water (80:20, v/v) for aminopropyl silane columns[1] or 5 mM H₂SO₄ for ligand-exchange columns.

    • Flow Rate: 1.0 mL/min for aminopropyl silane columns or 0.6 mL/min for ligand-exchange columns.

    • Column Temperature: 35 °C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Quantify this compound by comparing the peak area with a standard calibration curve prepared from certified this compound reference material.

Workflow for HPLC-RID Analysis of this compound

cluster_prep Sample Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Analysis s1 Weigh this compound Sample s2 Dissolve in Ultrapure Water s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject Sample onto HPLC System s3->h1 h2 Separation on Analytical Column h1->h2 h3 Detection by Refractive Index Detector h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify using Calibration Curve d1->d2 cluster_prep Sample Preparation cluster_hpaec HPAEC-PAD Analysis cluster_data Data Analysis s1 Dilute this compound Sample s2 Filter through 0.2 µm Filter s1->s2 h1 Inject onto HPAEC System s2->h1 h2 Anion-Exchange Separation h1->h2 h3 Pulsed Amperometric Detection h2->h3 d1 Peak Identification h3->d1 d2 Quantification d1->d2 cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Lyophilize this compound Sample s2 Add Pyridine and BSTFA/TMCS s1->s2 s3 Heat at 70°C for 30 min s2->s3 g1 Inject Derivatized Sample s3->g1 g2 Gas Chromatographic Separation g1->g2 g3 Mass Spectrometric Detection g2->g3 d1 Identify TMS-Psicose g3->d1 d2 Quantify with Internal Standard d1->d2 L_Psicose This compound SDH Sorbitol Dehydrogenase L_Psicose->SDH NADH NADH NADH->SDH L_Sorbitol L-Sorbitol SDH->L_Sorbitol NAD NAD+ SDH->NAD cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis s1 Weigh this compound & Internal Standard s2 Dissolve in Deuterated Solvent s1->s2 n1 Acquire ¹H-NMR Spectrum s2->n1 n2 Use Quantitative Parameters n1->n2 d1 Integrate Signals n2->d1 d2 Calculate Purity d1->d2

References

Application Notes and Protocols for L-Psicose in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Psicose, also known as D-allulose, is a rare sugar that holds significant promise in food science and technology. It is a C-3 epimer of D-fructose and is naturally present in small quantities in foods such as figs, raisins, and wheat.[1] With approximately 70% of the sweetness of sucrose (B13894) but with a caloric value of only 0.2 to 0.4 kcal/g, this compound is an attractive sugar substitute for developing low-calorie and functional foods.[1][2][3] Its physiological functions, including anti-obesity effects, blood glucose regulation, and modulation of lipid metabolism, make it a focal point of research for addressing metabolic disorders.[4][5][6] Furthermore, its chemical properties, such as its participation in the Maillard reaction, contribute to the desirable sensory characteristics of food products.[7][8]

These application notes provide a comprehensive overview of the use of this compound in food science research, detailing its functional properties and providing standardized protocols for its evaluation.

Physicochemical and Sensory Properties

This compound exhibits unique properties that make it a versatile ingredient in food formulation.

PropertyValue/DescriptionReferences
Caloric Value 0.2 - 0.4 kcal/g[1][2][3]
Sweetness ~70% relative to sucrose[1]
Glycemic Index Very low to negligible[2]
Maillard Reaction More readily participates than other reducing sugars[7][8]
Solubility High
Texture Smooth

Applications in Health and Nutrition Research

This compound has demonstrated several beneficial effects on metabolic health, making it a key ingredient for functional foods and a subject of interest for drug development.

Anti-Obesity and Fat Mass Reduction

This compound has been shown to reduce body weight and fat accumulation in both animal and human studies. It is believed to exert these effects by increasing energy expenditure and modulating lipid metabolism.[9][10]

ParameterPlacebo GroupLow D-Allulose (8g/day)High D-Allulose (14g/day)Study DurationReferences
Change in Body Fat Percentage -Significant DecreaseSignificant Decrease12 weeks[11]
Change in Body Fat Mass (kg) -Significant DecreaseSignificant Decrease12 weeks[11]
Change in BMI ( kg/m ²) --Significant Decrease12 weeks[11]
Change in Total Abdominal Fat Area (cm²) --Significant Decrease12 weeks[11]
Change in Subcutaneous Fat Area (cm²) --Significant Decrease12 weeks[11]
Blood Glucose Regulation

This compound has been demonstrated to suppress postprandial blood glucose levels.[12][13][14] This effect is partly attributed to its ability to inhibit intestinal α-glucosidase, an enzyme responsible for carbohydrate digestion.[15]

Time PointControl (with standard meal)5g this compound (with standard meal)References
30 min post-meal -Significantly lower blood glucose[12][13][14]
60 min post-meal -Significantly lower blood glucose[12][13][14]
Area Under the Curve (AUC) -Significant decrease[12][13]
Lipid Metabolism Modulation

Animal studies have indicated that dietary this compound can favorably alter lipid metabolism by decreasing lipogenesis and increasing fatty acid oxidation.[9][16]

ParameterControl Diet3% this compound DietStudy DurationReferences
Serum Insulin (B600854) Levels -Significantly lower4 weeks[9]
Serum Leptin Levels -Significantly lower4 weeks[9]
Liver Lipogenic Enzyme Activity -Significantly lower4 weeks[9]
Fatty Acid Oxidation Gene Expression -Enhanced4 weeks[9]
Energy Expenditure (light period) -Significantly higher4 weeks[9]
Fat Oxidation (dark period) -Significantly higher4 weeks[9]

Applications in Food Processing

Maillard Reaction and Flavor Development

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that is crucial for the color and flavor development in many cooked foods.[17] this compound readily participates in the Maillard reaction, contributing to the desirable sensory attributes of baked goods and other thermally processed foods.[7][8] The intensity of the Maillard browning reaction with this compound is influenced by factors such as temperature, pH, and the type of amino acid present.

Experimental Protocols

Protocol for In Vivo Anti-Obesity Study in Rats

This protocol is designed to evaluate the anti-obesity effects of this compound in a diet-induced obesity rat model.

1. Animals and Acclimatization:

  • Use male Sprague-Dawley or Wistar rats (8 weeks old).

  • House the rats under standard laboratory conditions (22 ± 2°C, 55-60% humidity, 12-hour light/dark cycle) for at least one week to acclimatize.

2. Diet Formulation:

  • Control Group (CD): Standard chow diet (e.g., 3.5% fat).

  • High-Fat Diet Group (HFD): A diet with 60% of calories from fat.

  • This compound Group (HFD+LP): High-fat diet supplemented with 5% (w/w) this compound.

3. Experimental Design:

  • Randomly divide the rats into the three groups (n=8-10 per group).

  • Provide the respective diets and water ad libitum for 8-16 weeks.

  • Monitor body weight and food intake weekly.

4. Data Collection and Analysis:

  • At the end of the study period, fast the rats overnight.

  • Collect blood samples for the analysis of glucose, insulin, and lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C).

  • Euthanize the rats and dissect and weigh adipose tissues (epididymal, perirenal, mesenteric) and the liver.

  • Analyze liver lipid content (triglycerides and cholesterol).

  • Perform histological analysis of adipose tissue to measure adipocyte size.

  • Analyze the expression of genes related to lipid metabolism in the liver and adipose tissue using RT-qPCR.

5. Statistical Analysis:

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the different groups. A p-value < 0.05 is typically considered statistically significant.

G cluster_0 Animal Preparation cluster_1 Dietary Intervention (8-16 weeks) cluster_2 Data Collection & Analysis acclimatization Acclimatization (1 week) randomization Randomization acclimatization->randomization control_diet Control Diet (CD) randomization->control_diet hfd High-Fat Diet (HFD) randomization->hfd hfd_lp HFD + this compound (HFD+LP) randomization->hfd_lp monitoring Weekly Monitoring: Body Weight & Food Intake control_diet->monitoring hfd->monitoring hfd_lp->monitoring blood_sampling Blood Sampling (Fasting): Glucose, Insulin, Lipids monitoring->blood_sampling tissue_analysis Tissue Analysis: Adipose & Liver Weight, Liver Lipids, Histology blood_sampling->tissue_analysis gene_expression Gene Expression Analysis (RT-qPCR) tissue_analysis->gene_expression

Figure 1: Experimental workflow for an in vivo anti-obesity study of this compound in rats.

Protocol for Assessing Postprandial Blood Glucose in Humans

This protocol outlines a randomized, double-blind, placebo-controlled crossover study to evaluate the effect of this compound on postprandial glycemic response.

1. Subject Recruitment:

  • Recruit healthy adult subjects or those with borderline diabetes.

  • Obtain informed consent.

  • Ensure subjects meet inclusion and exclusion criteria (e.g., no medications affecting glucose metabolism).

2. Study Design:

  • Employ a randomized, double-blind, crossover design with a washout period of at least one week between interventions.

  • Test Meal: A standard meal (e.g., containing 50g of available carbohydrates) consumed with a beverage containing 5g of this compound.

  • Control Meal: The same standard meal consumed with a beverage containing a placebo (e.g., 5g of fructose (B13574) or another non-glycemic sweetener).

3. Experimental Procedure:

  • Subjects fast overnight (8-12 hours).

  • Collect a fasting blood sample (time 0).

  • Subjects consume the test or control meal within a specified time (e.g., 10-15 minutes).

  • Collect blood samples at 30, 60, 90, and 120 minutes post-meal.

4. Blood Analysis:

  • Measure plasma glucose and insulin concentrations at each time point.

5. Data Analysis:

  • Calculate the incremental Area Under the Curve (iAUC) for glucose and insulin responses.

  • Use a paired t-test or repeated measures ANOVA to compare the effects of the this compound and placebo interventions.

G cluster_0 Subject Preparation cluster_1 Intervention Day 1 cluster_2 Washout Period cluster_3 Intervention Day 2 (Crossover) cluster_4 Analysis recruitment Recruitment & Consent overnight_fast Overnight Fast (8-12h) recruitment->overnight_fast fasting_blood_1 Fasting Blood Sample (T0) overnight_fast->fasting_blood_1 meal_1 Consume Test or Control Meal fasting_blood_1->meal_1 post_meal_blood_1 Blood Samples (30, 60, 90, 120 min) meal_1->post_meal_blood_1 washout ≥ 1 week post_meal_blood_1->washout analysis Measure Plasma Glucose & Insulin Calculate iAUC Statistical Analysis post_meal_blood_1->analysis fasting_blood_2 Fasting Blood Sample (T0) washout->fasting_blood_2 meal_2 Consume Alternate Meal fasting_blood_2->meal_2 post_meal_blood_2 Blood Samples (30, 60, 90, 120 min) meal_2->post_meal_blood_2 post_meal_blood_2->analysis

Figure 2: Crossover study design for postprandial glucose assessment.

Protocol for In Vitro α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of this compound on α-glucosidase activity.

1. Reagents and Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (B1664774) (positive control)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Dissolve α-glucosidase in phosphate buffer to a concentration of 0.5 U/mL.

  • Dissolve pNPG in phosphate buffer to a concentration of 5 mM.

  • Prepare various concentrations of this compound and acarbose in phosphate buffer.

3. Assay Procedure:

  • In a 96-well plate, add 50 µL of the this compound or acarbose solution to each well.

  • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • A control is run without the inhibitor (this compound or acarbose). A blank is run without the enzyme.

4. Calculation:

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

G cluster_0 Preparation cluster_1 Reaction Steps cluster_2 Measurement & Analysis prepare_reagents Prepare Reagents: Enzyme, Substrate (pNPG), Inhibitor (this compound), Control (Acarbose) add_inhibitor Add Inhibitor/Control to Wells prepare_reagents->add_inhibitor add_enzyme Add α-Glucosidase Solution add_inhibitor->add_enzyme incubate_1 Incubate (37°C, 10 min) add_enzyme->incubate_1 add_substrate Add pNPG Substrate incubate_1->add_substrate incubate_2 Incubate (37°C, 20 min) add_substrate->incubate_2 stop_reaction Stop Reaction (Na2CO3) incubate_2->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition & IC50 measure_absorbance->calculate_inhibition

Figure 3: Workflow for in vitro α-glucosidase inhibition assay.

Signaling Pathways

Proposed Mechanism of this compound in Blood Glucose Regulation and Fat Accumulation Inhibition

This compound is thought to influence blood glucose and fat metabolism through multiple pathways.

G cluster_0 This compound Effects cluster_1 Intestine cluster_2 Liver cluster_3 Muscle cluster_4 Pancreas cluster_5 Physiological Outcomes L_Psicose This compound alpha_glucosidase Inhibits α-glucosidase L_Psicose->alpha_glucosidase glp1_secretion Promotes GLP-1 Secretion L_Psicose->glp1_secretion glucokinase_activity Stimulates Glucokinase L_Psicose->glucokinase_activity lipogenesis Inhibits Lipogenesis L_Psicose->lipogenesis glycogen_synthesis_liver Promotes Glycogen Synthesis L_Psicose->glycogen_synthesis_liver glycogen_synthesis_muscle Promotes Glycogen Synthesis L_Psicose->glycogen_synthesis_muscle beta_cell_protection Protects Pancreatic β-cells L_Psicose->beta_cell_protection reduced_glucose_absorption Reduced Postprandial Blood Glucose alpha_glucosidase->reduced_glucose_absorption satiety Increased Satiety glp1_secretion->satiety improved_glucose_uptake Improved Glucose Uptake glucokinase_activity->improved_glucose_uptake reduced_fat_synthesis Reduced Fat Synthesis lipogenesis->reduced_fat_synthesis increased_glycogen_storage Increased Glycogen Storage glycogen_synthesis_liver->increased_glycogen_storage glycogen_synthesis_muscle->increased_glycogen_storage maintained_insulin_secretion Maintained Insulin Secretion beta_cell_protection->maintained_insulin_secretion

Figure 4: Proposed mechanisms of this compound action.

Conclusion

This compound presents a compelling profile as a functional food ingredient with significant potential for improving metabolic health. Its low caloric value, sugar-like taste, and beneficial physiological effects make it a valuable tool for researchers and food developers. The provided protocols offer a standardized approach to investigating its properties and applications, facilitating further research into this promising rare sugar.

References

Application Notes and Protocols for Enzyme Immobilization in L-Psicose Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods of immobilizing D-psicose 3-epimerase (DPEase), a key enzyme in the production of the rare sugar L-psicose (also known as D-allulose). The immobilization of DPEase enhances its stability, reusability, and overall efficiency, making the enzymatic production of this compound more economically viable for applications in the food, pharmaceutical, and biotechnology industries.

Introduction to this compound and Enzymatic Production

This compound is a C-3 epimer of D-fructose and is gaining significant attention as a low-calorie sugar substitute with about 70% of the sweetness of sucrose. Its potential health benefits, including anti-hyperglycemic and anti-hyperlipidemic effects, make it a valuable ingredient. The most common method for this compound production is the enzymatic epimerization of D-fructose using D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase). To improve the industrial feasibility of this process, enzyme immobilization is a critical step that enhances enzyme stability and allows for continuous production and catalyst recycling.

Comparative Performance of Immobilized D-Psicose 3-Epimerase

The choice of immobilization method significantly impacts the performance of the enzyme. The following table summarizes the quantitative data from various studies on different immobilization techniques for D-psicose 3-epimerase.

Immobilization MethodSupport MaterialOptimal pHOptimal Temp. (°C)Thermal StabilityReusabilityEnzyme ActivityReference
Free DPEase -8.050-6012.5% residual activity after 2h at 60°CN/A5.0 U/mg[1][2]
Covalent Bonding Amino-epoxide resin (ReliZyme HFA403/M)8.5-9.05552.3% residual activity after 2h at 60°C (glycine-blocked)-103.5 U/g support (glycine-blocked)[2]
Biomineralization Cobalt Phosphate (B84403) (Nanoflowers)8.560Enhanced stability over free enzyme~90% activity after 6 cycles36.2 U/mg[1]
Adsorption & Covalent Binding Chitosan (B1678972)8.560Higher tolerance to heat than free enzyme13% yield maintained after 168h in packed-bed reactor45% activity recovery[3]
Affinity Binding His-tag Affinity Column6.060Maintained >80% activity over a broad pH (5-11) and temp (35-70°C) range83.38% relative activity after 5 cycles3.65 U/mg (purified)

Experimental Protocols

Detailed methodologies for the key immobilization techniques are provided below.

Protocol 1: Covalent Bonding on Amino-Epoxide Support

This multi-step method involves ion exchange, covalent binding, glutaraldehyde (B144438) crosslinking, and a final blocking step to create a stable immobilized enzyme.

Materials:

  • Purified D-psicose 3-epimerase (DPEase)

  • Amino-epoxide support (e.g., ReliZyme HFA403/M)

  • Phosphate buffer (PB), 50 mM, pH 7.5

  • Glutaraldehyde solution (0.01% v/v)

  • Glycine solution

  • Orbital shaker

Procedure:

  • Enzyme Preparation:

    • Prepare a solution of purified DPEase in 50 mM phosphate buffer (pH 7.5). The recommended enzyme dosage is 200 U/g of support.

  • Ion Exchange (0-8 hours):

    • Add the amino-epoxide support to the enzyme solution.

    • Incubate at 20°C with gentle agitation on an orbital shaker for 8 hours. This allows for the initial ionic binding of the enzyme to the support.

  • Covalent Binding (8-20 hours):

    • Continue the incubation for an additional 12 hours (total 20 hours) at 20°C to facilitate the formation of covalent bonds between the epoxy groups of the support and the amino/sulfhydryl groups of the enzyme.

  • Glutaraldehyde Crosslinking (20-21 hours):

    • After 20 hours, add glutaraldehyde to a final concentration of 0.01% (v/v).

    • Incubate for 1 hour at 20°C with gentle agitation. This step crosslinks the enzyme molecules, enhancing stability.

  • Blocking (Optional, but recommended for stability - 21-37 hours):

    • To block any remaining reactive epoxy and aldehyde groups on the support, add a solution of glycine.

    • Incubate for 16 hours at 20°C.

  • Washing:

    • After the final incubation step, thoroughly wash the immobilized enzyme with 50 mM phosphate buffer (pH 7.5) to remove any unbound enzyme and reagents.

  • Storage:

    • Store the immobilized enzyme in a suitable buffer at 4°C.

Protocol 2: Biomineralization into Hybrid Organic-Inorganic Nanoflowers

This method utilizes the principle of biomineralization to create flower-like nanostructures with the enzyme as the organic component and a metal phosphate as the inorganic component.

Materials:

  • D-psicose 3-epimerase (DPEase)

  • Phosphate buffer (PB), 50 mM, pH 7.4

  • Cobalt(II) chloride (CoCl₂) solution

  • Tris-HCl buffer, 50 mM, pH 8.5

  • Centrifuge

Procedure:

  • Enzyme Solution Preparation:

    • Dissolve DPEase in 50 mM phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

  • Nanoflower Formation:

    • To the enzyme solution, add CoCl₂ solution. The final concentration of Co²⁺ should be optimized, but a starting point is 10 mM.

    • The mixture will gradually form a precipitate of hybrid nanoflowers. The formation can be monitored by observing the turbidity of the solution.

  • Harvesting the Nanoflowers:

    • Centrifuge the suspension to pellet the DPEase-nanoflowers.

    • Carefully discard the supernatant.

  • Washing:

    • Wash the nanoflower pellet with 50 mM Tris-HCl buffer (pH 8.5) to remove any unbound enzyme and residual salts. Repeat the washing step twice.

  • Activity Assay:

    • Resuspend the nanoflowers in the reaction buffer for this compound production. The assay mixture typically contains D-fructose and Co²⁺ in Tris-HCl buffer.

Protocol 3: Immobilization on Glutaraldehyde-Activated Chitosan Beads

Chitosan, a natural and biocompatible polymer, serves as an excellent support for enzyme immobilization after activation with glutaraldehyde.

Materials:

  • Chitosan beads

  • Acetic acid solution (1% v/v)

  • Sodium hydroxide (B78521) (NaOH) solution (2% w/v)

  • Glutaraldehyde solution (2% v/v) in phosphate buffer (50 mM, pH 7.0)

  • Purified D-psicose 3-epimerase (DPEase) solution

  • Phosphate buffer (50 mM, pH 7.0)

  • Distilled water

Procedure:

  • Preparation of Chitosan Beads:

    • Dissolve chitosan powder in 1% acetic acid with continuous stirring until a clear solution is obtained.

    • Add the chitosan solution dropwise into a 2% NaOH solution to form beads.

    • Collect the precipitated beads and wash them thoroughly with distilled water until the pH is neutral.

  • Activation of Chitosan Beads:

    • Immerse the prepared chitosan beads in a 2% glutaraldehyde solution in 50 mM phosphate buffer (pH 7.0).

    • Incubate for 2 hours at 30°C with gentle shaking.

    • After activation, wash the beads extensively with distilled water to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Add the activated chitosan beads to a solution of DPEase in 50 mM phosphate buffer (pH 7.0). A recommended enzyme to carrier ratio is 15 U of enzyme per gram of wet beads.

    • Incubate for 3-4 hours at 4°C with gentle agitation.

  • Washing and Storage:

    • Filter the immobilized enzyme and wash the beads with phosphate buffer (50 mM, pH 7.0) to remove any unbound enzyme.

    • Store the immobilized DPEase on chitosan beads in a suitable buffer at 4°C.

Protocol 4: One-Step Purification and Immobilization via Affinity Binding

This streamlined method is suitable for His-tagged DPEase and combines purification and immobilization into a single step using a His-tag affinity column.

Materials:

  • Crude cell lysate or culture supernatant containing His-tagged DPEase

  • His-tag affinity resin (e.g., Ni-NTA agarose) packed in a column

  • Equilibration/Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

  • Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0)

  • Elution Buffer (for purification control, e.g., 50 mM sodium phosphate, 300 mM NaCl, 200-500 mM imidazole, pH 8.0)

Procedure:

  • Column Equilibration:

    • Equilibrate the His-tag affinity column with 5-10 column volumes of Equilibration/Binding Buffer.

  • Loading and Immobilization:

    • Load the crude enzyme solution containing the His-tagged DPEase onto the equilibrated column. The His-tagged enzyme will bind to the affinity resin.

    • The flow-through can be collected to assess binding efficiency.

  • Washing:

    • Wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer should be optimized to prevent elution of the His-tagged enzyme.

  • Ready-to-Use Immobilized Enzyme:

    • The column with the bound His-tagged DPEase is now ready to be used as a packed-bed reactor for continuous this compound production. The substrate solution can be passed through the column under optimized reaction conditions.

  • Elution (for purification analysis):

    • To confirm the purity of the immobilized enzyme, a small amount of the resin can be treated with Elution Buffer to release the bound protein for analysis (e.g., by SDS-PAGE).

Visualizing the Process and Reaction

To better understand the workflow and the enzymatic reaction, the following diagrams are provided.

Enzyme_Immobilization_Workflow cluster_preparation Preparation cluster_process Immobilization Process cluster_product Product & Application FreeEnzyme Free DPEase (in solution) Immobilization Immobilization (e.g., Covalent Bonding, Adsorption, etc.) FreeEnzyme->Immobilization Support Immobilization Support Support->Immobilization Washing Washing & Recovery Immobilization->Washing ImmobilizedEnzyme Immobilized DPEase Application This compound Production (Continuous Reactor) ImmobilizedEnzyme->Application Washing->ImmobilizedEnzyme Enzymatic_Reaction DFructose D-Fructose LPsicose This compound (D-Allulose) DFructose->LPsicose Enzyme D-Psicose 3-Epimerase (Immobilized)

References

L-Psicose: A Versatile Chiral Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Psicose, a rare C-3 epimer of L-fructose, has emerged as a valuable and versatile chiral building block in synthetic chemistry. Its unique stereochemical arrangement offers a powerful starting point for the enantioselective synthesis of a wide array of complex and biologically active molecules. This document provides an overview of the applications of this compound in synthetic chemistry, along with detailed experimental protocols for key transformations. The inherent chirality of this compound makes it an attractive starting material for the synthesis of rare sugars, nucleoside analogues, iminosugars, and other bioactive compounds, providing a direct route to stereochemically defined products.

Applications of this compound in Synthetic Chemistry

The synthetic utility of this compound stems from its densely functionalized and stereochemically rich structure. Key applications include:

  • Synthesis of Rare Sugars: this compound serves as a precursor for the synthesis of other rare L-sugars, such as L-allose and L-talitol, through enzymatic or chemical isomerization and reduction. These rare sugars are valuable tools for glycobiology research and as building blocks for novel therapeutics.

  • Nucleoside Analogue Synthesis: The furanose form of this compound can be derivatized to form psicofuranosyl donors, which are crucial intermediates in the synthesis of L-nucleoside analogues. These analogues are of significant interest in the development of antiviral and anticancer agents.

  • Iminosugar Synthesis: The carbon skeleton and stereochemistry of this compound make it an ideal starting material for the synthesis of piperidine (B6355638) and pyrrolidine-based iminosugars. These compounds are potent glycosidase inhibitors with potential applications in the treatment of diabetes, viral infections, and lysosomal storage disorders.

  • Chiral Pool for Bioactive Molecules: As a readily available source of chirality, this compound can be elaborated into a variety of complex natural products and other bioactive molecules. Its multiple hydroxyl groups provide numerous points for functionalization and stereocontrolled bond formation.

Data Presentation: Synthesis of this compound Derivatives and Related Compounds

The following tables summarize quantitative data for key synthetic transformations starting from this compound and its precursors.

Table 1: Enzymatic Synthesis of this compound and its Derivatives

Starting MaterialProductEnzyme(s)Key Reaction ConditionsYield (%)Reference
L-Glyceraldehyde and DHAPThis compound-1-phosphateFructose (B13574) 1,6-diphosphate aldolase (B8822740) (FruA) or Tagatose 1,6-diphosphate aldolase (TagA)One-pot reaction with fructose-1-phosphatase (YqaB)Not specified for this compound alone; mixture with L-sorbose[1]
L-Rhamnose6-deoxy-L-psicoseL-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), Fructose kinase (HK), Acid phosphatase (AphA)Two-step, one-pot multienzyme system81[2]
D-PsicoseAllitolRibitol dehydrogenase (RDH) from Providencia alcalifaciens, Formate dehydrogenase (FDH)Co-expression in E. coliNot specified[3]

Table 2: Chemical Synthesis and Conversion of this compound

Starting MaterialProductReagents and Key ConditionsYield (%)Reference
Methyl 1,3-O-benzylidene-5-O-p-tolylsulphonyl-α-L-erythro-hexo-2,4-diulopyranosideThis compoundStereoselective reduction followed by hydrolysisNot specified[4]
This compoundL-AlloseImmobilized L-ribose isomerase (L-RI)35.0 (at equilibrium), 23.0 (final isolated)[4]
This compoundL-TalitolMetschnikowia koreensis LA175.2 (at 1.0% this compound)

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of 6-deoxy-L-psicose from L-Rhamnose

This protocol describes a highly efficient enzymatic cascade reaction for the synthesis of 6-deoxy-L-psicose.

Step 1: Phosphorylation and Isomerization/Epimerization

  • Prepare a reaction mixture containing L-rhamnose (as starting material), ATP, MgCl₂, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Add the enzymes L-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), and a specific fructose kinase (HK) to the reaction mixture.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation. The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, the intermediate 6-deoxy-L-psicose 1-phosphate is purified. A silver nitrate (B79036) precipitation method has been reported to be effective.

Step 2: Dephosphorylation

  • Dissolve the purified 6-deoxy-L-psicose 1-phosphate in a suitable buffer (e.g., pH 5.5).

  • Add acid phosphatase (AphA) to the solution.

  • Incubate the reaction until dephosphorylation is complete, as monitored by TLC or HPLC.

  • The final product, 6-deoxy-L-psicose, is purified using a desalting column (e.g., Bio-Gel P-2).

Protocol 2: Enzymatic Conversion of this compound to L-Allose

This protocol outlines the isomerization of this compound to L-allose using an immobilized enzyme.

  • Prepare a solution of this compound (e.g., 10% w/v) in a suitable buffer.

  • Add immobilized L-ribose isomerase (L-RI) to the solution.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 40°C) with agitation.

  • Monitor the reaction progress by HPLC until equilibrium is reached (approximately a 35:65 ratio of L-allose to this compound).

  • Remove the immobilized enzyme by filtration.

  • Separate L-allose from the unreacted this compound using chromatographic techniques (e.g., a strong cation-exchange resin column).

  • The purified L-allose can be crystallized from a concentrated aqueous solution.

Protocol 3: Synthesis of Protected this compound Derivatives (General Approach)

This protocol provides a general workflow for the synthesis of protected this compound derivatives suitable for use as glycosyl donors, based on the hydroxy methylation of a protected L-ribono-γ-lactone.

  • Protection of L-Ribose: Protect the hydroxyl groups of L-ribose using standard protecting group strategies (e.g., benzylation or methylation) to yield a protected L-ribono-γ-lactone.

  • Hydroxy Methylation: React the protected L-ribono-γ-lactone with a suitable C1-synthon, such as benzyloxy tributylstannane, to introduce a hydroxymethyl group at the C1 position, forming the protected this compound as a mixture of anomers.

  • Further Derivatization (e.g., Isopropylidenation): The resulting protected this compound can be further derivatized to install protecting groups suitable for specific synthetic strategies. For example, treatment with acetone (B3395972) in the presence of an acid catalyst can yield a 1,2-O-isopropylidene-L-psicofuranoside derivative.

  • Purification and Characterization: The protected this compound derivatives are purified by column chromatography. The stereochemistry and purity of the products are confirmed by NMR spectroscopy and mass spectrometry.

Visualizations

experimental_workflow_enzymatic_synthesis cluster_step1 Step 1: Isomerization, Epimerization & Phosphorylation cluster_step2 Step 2: Dephosphorylation cluster_purification Purification LRhamnose L-Rhamnose LRhamnulose L-Rhamnulose LRhamnose->LRhamnulose RhaI d6LPsicose1P 6-deoxy-L-psicose-1-P LRhamnulose->d6LPsicose1P DTE, HK, ATP d6LPsicose 6-deoxy-L-psicose d6LPsicose1P->d6LPsicose AphA Purification Purification d6LPsicose->Purification

Caption: Enzymatic synthesis of 6-deoxy-L-psicose.

logical_relationship_synthesis cluster_derivatives Protected this compound Building Blocks cluster_applications Synthetic Applications LPsicose This compound ProtectedPsicose Protected this compound (e.g., Benzylated, Isopropylidenated) LPsicose->ProtectedPsicose Protection RareSugars Rare Sugars (L-Allose, L-Talitol) LPsicose->RareSugars Isomerization/ Reduction BioactiveMolecules Other Bioactive Molecules LPsicose->BioactiveMolecules Chiral Pool Synthesis Nucleosides L-Nucleoside Analogues ProtectedPsicose->Nucleosides Glycosylation Iminosugars Iminosugars ProtectedPsicose->Iminosugars Multi-step Synthesis

Caption: Synthetic utility of this compound.

signaling_pathway_inhibition cluster_virus Viral Replication Cycle cluster_drug Drug Action ViralPolymerase Viral RNA/DNA Polymerase ViralReplication Viral Replication ViralPolymerase->ViralReplication LPsicoseNucleoside This compound-Derived Nucleoside Analogue LPsicoseNucleoside->ViralPolymerase Inhibition

Caption: Inhibition of viral replication.

References

Troubleshooting & Optimization

Technical Support Center: L-Psicose Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of L-psicose and its D-enantiomer, D-psicose (B8758972) (D-allulose), which is more commonly researched. The principles and troubleshooting steps are often applicable to both.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes used for the synthesis of psicose from fructose (B13574)?

A1: The primary enzymes are ketose 3-epimerases, which catalyze the reversible epimerization of ketoses at the C-3 position. The most commonly used enzymes are D-Psicose 3-Epimerase (DPEase) and D-Tagatose (B3328093) 3-Epimerase (DTEase).[1][2][3] These enzymes can interconvert D-fructose and D-psicose.[4][5][6][7]

Q2: What is a typical conversion rate for the enzymatic synthesis of D-psicose from D-fructose?

A2: The conversion of D-fructose to D-psicose is a reversible reaction, and under standard conditions, the yield is often limited by thermodynamic equilibrium.[8] Typical conversion rates range from 18% to 35%.[2][6][9] However, various optimization strategies can be employed to improve this yield.

Q3: How can the thermodynamic equilibrium be shifted to favor psicose formation?

A3: One effective method is the addition of borate (B1201080) to the reaction mixture. Borate forms a complex with psicose, effectively removing it from the equilibrium and driving the reaction forward.[10] This can significantly increase the conversion yield.[11] Another approach is to use a multi-enzyme cascade system that converts the product into a subsequent molecule, thereby pulling the equilibrium towards the product side.[12]

Q4: What are the optimal reaction conditions for D-psicose synthesis?

A4: Optimal conditions are enzyme-specific. However, for many commonly used D-psicose 3-epimerases, the optimal pH is typically between 7.0 and 9.0, and the optimal temperature ranges from 50°C to 65°C.[1][5][6][13] It is crucial to determine the optimal conditions for the specific enzyme being used.

Q5: Are there any cofactors or inhibitors I should be aware of?

A5: Yes, metal ions can significantly impact enzyme activity. D-psicose 3-epimerase from Agrobacterium tumefaciens is strongly activated by Mn²⁺ and Co²⁺.[6][7] Conversely, ions such as Ag⁺, Hg²⁺, Cu²⁺, and Zn²⁺ can act as strong inhibitors.[1][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Inactive enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Presence of enzyme inhibitors. 4. Incorrect substrate. 5. Thermodynamic equilibrium limiting conversion.1. Verify enzyme activity with a standard assay. Ensure proper storage and handling. 2. Optimize pH and temperature for your specific enzyme (see Table 1). 3. Check for and remove potential inhibitors (e.g., certain metal ions). Consider using a chelating agent like EDTA if metal ion inhibition is suspected, though be aware this may also remove essential cofactors.[6] 4. Confirm you are using the correct fructose isomer as the starting material. 5. Consider adding borate to the reaction mixture to shift the equilibrium.[10] Alternatively, explore multi-enzyme cascade systems.[12]
Enzyme Inactivation During Reaction 1. Thermal instability at the operating temperature. 2. Proteolytic degradation. 3. Unfavorable pH.1. Lower the reaction temperature, though this may reduce the reaction rate. Consider using a more thermostable enzyme variant, potentially developed through protein engineering.[5][11] Immobilizing the enzyme can also enhance its stability.[4][14] 2. Add protease inhibitors to the reaction mixture. 3. Ensure the reaction buffer has sufficient capacity to maintain the optimal pH throughout the synthesis.
Difficulty in Product Purification 1. Presence of unreacted substrate and byproducts. 2. Similar physicochemical properties of fructose and psicose.1. Optimize the reaction to maximize conversion. For D-psicose production, unreacted D-fructose can be removed by treatment with baker's yeast.[15] 2. Employ chromatographic separation techniques. The addition of borate can also facilitate separation by altering the charge of the psicose molecule.
Inconsistent Results 1. Variability in enzyme preparation activity. 2. Inconsistent reaction setup.1. Standardize the enzyme production and purification protocol. Always measure the specific activity of each new batch of enzyme. 2. Ensure precise control over all reaction parameters, including temperature, pH, substrate concentration, and enzyme loading.

Data Presentation

Table 1: Optimal Reaction Conditions for Various D-Psicose and D-Tagatose 3-Epimerases

Enzyme SourceOptimal pHOptimal Temperature (°C)Metal Ion EffectsReference(s)
Pseudomonas cichorii D-tagatose 3-epimerase7.0 - 9.0~60Inhibited by Ag⁺, Hg²⁺, Cu²⁺, Zn²⁺[1]
Agrobacterium tumefaciens D-psicose 3-epimerase8.050Activated by Mn²⁺, Co²⁺; Inhibited by Zn²⁺, Cu²⁺[6]
Clostridium bolteae D-psicose 3-epimerase7.055-[5]
Caballeronia fortuita D-tagatose 3-epimerase7.565Activated by Co²⁺[13]
Christensenella minuta D-tagatose 3-epimerase6.050Activated by Ni²⁺[16]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of D-Psicose from D-Fructose
  • Enzyme Preparation:

    • Prepare a solution of purified D-psicose 3-epimerase or D-tagatose 3-epimerase in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).[11]

    • If the enzyme requires a metal cofactor, pre-incubate the enzyme with the corresponding metal ion (e.g., 1 mM Mn²⁺) for a specified time before the reaction.[11]

  • Reaction Setup:

    • Prepare a substrate solution of D-fructose in the reaction buffer. The concentration can range from 50 g/L to 700 g/L.[2][6]

    • Add the enzyme solution to the substrate solution to initiate the reaction. The final enzyme concentration should be optimized for efficient conversion.

  • Reaction Conditions:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle agitation.[6]

    • Maintain the optimal pH throughout the reaction.

  • Monitoring the Reaction:

    • Take aliquots at different time intervals and stop the reaction by adding an acid (e.g., HCl to a final concentration of 200 mM) or by heat inactivation.[11]

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of D-fructose and D-psicose.[17]

  • Product Purification:

    • Once the reaction has reached equilibrium or the desired conversion, terminate the reaction.

    • Separate D-psicose from the remaining D-fructose and other components using appropriate chromatographic techniques.

Protocol 2: Improving Conversion Yield with Borate
  • Reaction Setup:

    • Follow steps 1 and 2 of Protocol 1.

    • Add borate (in the form of boric acid or a borate salt) to the reaction mixture. The molar ratio of borate to fructose is a critical parameter to optimize, with a ratio of 0.6 being effective in some studies.[10]

  • Optimizing pH:

    • The addition of borate may shift the optimal pH of the reaction to more alkaline conditions (e.g., pH 9.0).[10] It is essential to re-optimize the pH in the presence of borate.

  • Reaction and Analysis:

    • Proceed with steps 3 and 4 of Protocol 1.

Mandatory Visualizations

Enzymatic_Synthesis_of_L_Psicose D-Fructose D-Fructose This compound This compound D-Fructose->this compound Epimerization at C-3 This compound->D-Fructose Reverse Reaction D-Psicose 3-Epimerase (DPEase) / D-Tagatose 3-Epimerase (DTEase) D-Psicose 3-Epimerase (DPEase) / D-Tagatose 3-Epimerase (DTEase) D-Psicose 3-Epimerase (DPEase) / D-Tagatose 3-Epimerase (DTEase)->D-Fructose Experimental_Workflow cluster_0 Preparation cluster_1 Optimization cluster_2 Analysis Enzyme_Source Select Enzyme Source (e.g., A. tumefaciens) Enzyme_Prep Enzyme Expression & Purification Enzyme_Source->Enzyme_Prep Reaction_Setup Set up Reaction Mixture (Substrate, Buffer, Enzyme) Enzyme_Prep->Reaction_Setup Parameter_Opt Optimize Parameters (pH, Temp, Cofactors) Reaction_Setup->Parameter_Opt Yield_Enhancement Yield Enhancement Strategies (e.g., Borate Addition, Immobilization) Parameter_Opt->Yield_Enhancement Monitoring Monitor Reaction (e.g., HPLC) Yield_Enhancement->Monitoring Data_Analysis Analyze Data (Conversion Rate, Yield) Monitoring->Data_Analysis Troubleshooting_Flowchart Start Low/No Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Enzyme->Check_Conditions Yes Replace_Enzyme Use Fresh/Active Enzyme Check_Enzyme->Replace_Enzyme No Check_Inhibitors Are inhibitors present? Check_Conditions->Check_Inhibitors Yes Optimize_Conditions Optimize pH & Temperature Check_Conditions->Optimize_Conditions No Check_Equilibrium Is the reaction equilibrium-limited? Check_Inhibitors->Check_Equilibrium No Remove_Inhibitors Remove Inhibitors Check_Inhibitors->Remove_Inhibitors Yes Shift_Equilibrium Add Borate or Use Multi-Enzyme System Check_Equilibrium->Shift_Equilibrium Yes Success Yield Improved Check_Equilibrium->Success No Optimize_Conditions->Success Remove_Inhibitors->Success Shift_Equilibrium->Success

References

challenges in L-psicose purification from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of L-psicose from reaction mixtures.

Troubleshooting Guide

Issue 1: Low Yield of Purified this compound

Q: My final yield of this compound after purification is consistently low. What are the potential causes and how can I improve it?

A: Low yield is a common challenge in this compound purification, often stemming from the enzymatic reaction equilibrium and losses during purification steps. Here are the primary causes and troubleshooting steps:

  • Suboptimal Enzymatic Conversion: The epimerization of D-fructose to D-psicose is a reversible reaction with an unfavorable thermodynamic equilibrium, often resulting in low conversion rates.[1] The equilibrium ratio of D-fructose to D-psicose can be around 69:31 under optimal conditions.[2]

    • Solution:

      • Optimize Reaction Conditions: Ensure the enzymatic reaction is running under optimal pH, temperature, and cofactor concentrations. For example, D-psicose 3-epimerase (DPEase) from Clostridium bolteae has an optimal pH of 7.0 and temperature of 55 °C.[2]

      • Consider Borate (B1201080) Addition: The addition of borate can shift the reaction equilibrium towards psicose by forming a complex with it, potentially increasing the conversion yield. A study showed a maximum conversion yield of 64% with a borate-to-fructose molar ratio of 0.6.[3]

      • Whole-Cell Catalysis: Engineered microorganisms can be used for whole-cell catalysis, which may offer a more thermodynamically favorable pathway and higher yields.[1]

  • Co-elution with Fructose (B13574): this compound and D-fructose are epimers with very similar physicochemical properties, making their separation by chromatography challenging and often leading to overlapping fractions and product loss.

    • Solution:

      • High-Resolution Chromatography: Employ high-resolution chromatographic techniques such as simulated moving bed (SMB) chromatography or anion exchange chromatography, which are known to be effective for separating these isomers.

      • Optimize Gradient Elution: If using gradient elution, ensure the gradient is not too steep, as this can lead to poor resolution.

  • Product Degradation: this compound may be unstable under certain pH and temperature conditions, leading to degradation during purification.

    • Solution:

      • Maintain Optimal Conditions: Ensure that buffer pH and temperature are maintained within a range that ensures the stability of this compound throughout the purification process.

  • Non-specific Adsorption: this compound may adsorb non-specifically to the chromatography resin or other surfaces, leading to loss of product.

    • Solution:

      • Adjust Buffer Composition: Adding a non-ionic detergent or altering the salt concentration in the buffers can help to reduce non-specific interactions.

Issue 2: Poor Separation of this compound from Fructose/Glucose

Q: I am having difficulty achieving baseline separation between this compound and the substrate (D-fructose or D-glucose) on my chromatography column. What can I do to improve resolution?

A: Achieving good separation between these structurally similar sugars is critical for obtaining high-purity this compound. Here are some troubleshooting strategies:

  • Incorrect Column Choice or Packing: The column may not be suitable for sugar isomer separation, or it may be poorly packed.

    • Solution:

      • Select Appropriate Resin: Anion exchange resins are often used for sugar separations. For more challenging separations, specialized columns designed for carbohydrate analysis may be necessary.

      • Check Column Packing: If you are packing your own column, ensure it is packed uniformly. Repack the column if necessary, or consider using pre-packed columns.

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase is crucial for achieving good separation.

    • Solution:

      • pH Adjustment: The pH of the mobile phase can affect the charge of the sugar-borate complexes if this method is used, thus influencing their interaction with an anion exchange resin.

      • Borate Concentration: When using borate complexation, optimizing the borate concentration in the eluent is key to improving the separation of sugars.

  • Flow Rate is Too High: A high flow rate can reduce the interaction time between the sugars and the stationary phase, leading to poor resolution.

    • Solution:

      • Reduce Flow Rate: Decrease the flow rate to allow for better equilibration and improved separation.

  • Sample Overload: Overloading the column with too much sample can lead to broad, overlapping peaks.

    • Solution:

      • Reduce Sample Load: Decrease the amount of sample loaded onto the column.

Issue 3: High Back Pressure During Chromatographic Purification

Q: The back pressure on my chromatography system increases significantly when I load my reaction mixture. What could be the cause and how can I fix it?

A: High back pressure is a common issue in chromatography and can damage the column and the system. Here are the likely causes and solutions:

  • Particulates in the Sample: The reaction mixture may contain precipitated proteins, cell debris, or other particulates that can clog the column frit or the top of the column bed.

    • Solution:

      • Sample Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter before loading it onto the column.

      • Centrifugation: Centrifuge the sample to pellet any debris before filtration.

  • High Sample Viscosity: A high concentration of sugars or other components in the reaction mixture can increase the viscosity of the sample, leading to higher back pressure.

    • Solution:

      • Dilute the Sample: Dilute the sample with the starting buffer to reduce its viscosity.

      • Reduce Flow Rate During Loading: Use a lower flow rate during sample application.

  • Clogged Column or Tubing: The column frit, adapter, or system tubing may be clogged.

    • Solution:

      • Clean the Column: Clean the column according to the manufacturer's instructions. This may involve a cleaning-in-place (CIP) procedure.

      • Check Tubing and Frits: Inspect and clean or replace any clogged tubing or frits.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying this compound from its reaction mixture?

A1: The most significant challenge is the low conversion rate from the starting material (e.g., D-fructose) due to the thermodynamically unfavorable equilibrium of the epimerization reaction. This results in a reaction mixture containing a large amount of residual substrate, which is structurally very similar to this compound, making the separation to achieve high purity difficult and costly.

Q2: What are the common methods used for this compound purification on a laboratory scale?

A2: On a laboratory scale, common purification methods include:

  • Anion Exchange Chromatography: This is often used in conjunction with a borate buffer system. Borate forms complexes with the sugars, and the differing stabilities of these complexes allow for separation on an anion exchange resin.

  • Simulated Moving Bed (SMB) Chromatography: SMB is a more advanced chromatographic technique that can provide high purity and yield for difficult separations like that of sugar isomers.

Q3: Can I use a protein purification system (e.g., FPLC) for this compound purification?

A3: Yes, a Fast Protein Liquid Chromatography (FPLC) system can be adapted for this compound purification. You would need to choose an appropriate column (e.g., a strong anion exchange column) and develop a suitable buffer system, potentially one containing borate, to achieve separation. The general troubleshooting principles for protein chromatography regarding pressure, flow rate, and sample preparation would also apply.

Q4: How can I monitor the purity of my this compound fractions?

A4: The purity of this compound fractions is typically monitored using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). An amine-based column is often used for the separation of sugars.

Quantitative Data Summary

ParameterValueConditions/ContextSource
D-Psicose Conversion Rate 22.42%From 25% (w/v) D-fructose using purified DPEase.
D-Fructose to D-Psicose Equilibrium Ratio 69:31Under optimal conditions with DPEase from Clostridium bolteae.
Maximum Conversion Yield with Borate 64%At a borate-to-fructose molar ratio of 0.6.
DPEase Purification Fold Increase 21.03-foldUsing a nickel column.
DPEase Specific Activity (Purified) 3.65 Units/mgRecombinant DPEase from Pichia pastoris.
This compound Production Titer 15.3 g/LEngineered E. coli in test tube conditions.

Experimental Protocols

Protocol 1: Enzymatic Production of this compound from D-Fructose

This protocol is a generalized procedure based on common practices for enzymatic conversion.

  • Enzyme Preparation:

    • Use a purified D-psicose 3-epimerase (DPEase) or a whole-cell catalyst expressing the enzyme.

    • Ensure the enzyme is active and in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

  • Reaction Mixture Preparation:

    • Prepare a solution of D-fructose in the reaction buffer. A typical concentration might be 10-25% (w/v).

    • Add any necessary cofactors, such as Mn²⁺ (e.g., to a final concentration of 10 mM), if required by the specific DPEase.

  • Enzymatic Reaction:

    • Add the DPEase to the fructose solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55 °C).

    • Allow the reaction to proceed for a set amount of time (e.g., 2-4 hours) or until equilibrium is reached.

  • Reaction Termination:

    • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes), followed by centrifugation to remove the denatured protein.

  • Sample Preparation for Purification:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining particulates.

Protocol 2: Purification of this compound using Anion Exchange Chromatography with a Borate Buffer System

This protocol outlines a general approach for separating this compound from fructose.

  • Column and Buffer Preparation:

    • Equilibrate a strong anion exchange column with the starting buffer (e.g., a low concentration borate buffer at a specific pH).

    • Prepare an elution buffer with a higher concentration of borate or a different pH to elute the bound sugars.

  • Sample Loading:

    • Load the prepared, filtered supernatant from the enzymatic reaction onto the equilibrated column at a low flow rate.

  • Washing:

    • Wash the column with the starting buffer to remove any unbound contaminants.

  • Elution:

    • Apply a linear gradient or a step gradient of the elution buffer to separate the bound sugars. Fructose-borate and psicose-borate complexes will elute at different buffer concentrations due to differences in their binding affinity.

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions using HPLC with an RI detector to identify the fractions containing pure this compound.

  • Pooling and Desalting:

    • Pool the pure this compound fractions.

    • If necessary, remove the borate and any other salts from the pooled fractions using a suitable desalting method.

Visualizations

L_Psicose_Purification_Workflow Figure 1: this compound Purification Workflow start Enzymatic Reaction Mixture (this compound, D-Fructose, Enzyme, etc.) centrifugation Centrifugation/ Heat Inactivation start->centrifugation Terminate Reaction filtration Filtration (0.22 µm) centrifugation->filtration Remove Debris chromatography Anion Exchange or Simulated Moving Bed Chromatography filtration->chromatography Load Sample fraction_collection Fraction Collection chromatography->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis Analyze Fractions pooling Pooling of Pure Fractions purity_analysis->pooling Identify Pure Fractions final_product High-Purity this compound pooling->final_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Decision_Tree Figure 2: Troubleshooting Poor Separation start Poor Separation of This compound and Fructose check_column Is the column appropriate and well-packed? start->check_column repack_column Repack or replace column check_column->repack_column No check_flow_rate Is the flow rate too high? check_column->check_flow_rate Yes repack_column->check_flow_rate reduce_flow_rate Reduce flow rate check_flow_rate->reduce_flow_rate Yes check_gradient Is the elution gradient too steep? check_flow_rate->check_gradient No reduce_flow_rate->check_gradient optimize_gradient Optimize gradient check_gradient->optimize_gradient Yes check_sample_load Is the column overloaded? check_gradient->check_sample_load No optimize_gradient->check_sample_load reduce_sample_load Reduce sample load check_sample_load->reduce_sample_load Yes solution Improved Separation check_sample_load->solution No reduce_sample_load->solution

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Overcoming Low Conversion Rates in L-Psicose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of L-psicose. Our aim is to help you optimize your experimental protocols and achieve higher conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound synthesis?

A1: this compound can be synthesized through two main routes: enzymatic conversion and chemical synthesis. Enzymatic methods are more common and typically involve the use of epimerases to convert a readily available precursor like L-fructose or L-rhamnose into this compound.[1][2] Chemical synthesis is also possible but often involves complex protection and deprotection steps, leading to lower yields.[1][3]

Q2: What is a typical conversion rate for enzymatic this compound synthesis?

A2: Due to the thermodynamic equilibrium of the epimerization reaction, the conversion of L-fructose to this compound typically reaches an equilibrium with a conversion rate of around 25-33%.[4] This inherent limitation is a major cause of low final yields.

Q3: Which enzymes are commonly used for this compound synthesis?

A3: The most frequently used enzymes are D-tagatose 3-epimerases (DTEases) and D-psicose 3-epimerases (DPEases). These enzymes catalyze the reversible epimerization at the C-3 position of the ketose sugar. While the "D-" form of the enzyme is often cited, many of these enzymes exhibit activity on L-sugars as well.

Q4: Can this compound be produced from substrates other than L-fructose?

A4: Yes, alternative substrates and pathways are being explored. For instance, 6-deoxy-L-psicose can be synthesized from L-rhamnose in a two-step enzymatic process. Another approach involves the use of aldolases to synthesize this compound from L-glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP).

Q5: How can I accurately quantify the concentration of this compound in my reaction mixture?

A5: Several analytical methods can be used for the quantification of this compound. High-performance liquid chromatography (HPLC) with pulsed amperometric detection (PAD) or evaporative light scattering detection (ELSD) is a common and reliable method. Capillary electrophoresis (CE) has also been shown to be an effective and sensitive technique for separating and quantifying this compound from other sugars like fructose (B13574) and glucose.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound synthesis experiments.

Issue 1: Consistently Low Conversion Rate (<20%)

Possible Causes:

  • Suboptimal Reaction Conditions: The pH, temperature, or presence of cofactors may not be ideal for your specific enzyme.

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.

  • Thermodynamic Equilibrium: The reaction may have reached its natural equilibrium, limiting the product yield.

Troubleshooting Steps:

  • Verify and Optimize Reaction Conditions:

    • pH and Temperature: Ensure the reaction pH and temperature are within the optimal range for your enzyme. Refer to the table below for typical optimal conditions for commonly used epimerases.

    • Metal Ion Cofactors: Some epimerases, like D-psicose 3-epimerase from Agrobacterium tumefaciens, require metal ions such as Mn²⁺ for maximal activity. Consider adding 1 mM Mn²⁺ to your reaction mixture. However, be aware that excess metal ions can sometimes be inhibitory.

    • Substrate Concentration: Very high substrate concentrations can sometimes lead to substrate inhibition. Experiment with a range of substrate concentrations to find the optimal level.

  • Assess Enzyme Activity:

    • Perform a standard enzyme activity assay to confirm that your enzyme is active.

    • If using a commercial enzyme, ensure it has been stored correctly according to the manufacturer's instructions.

    • For in-house purified enzymes, verify the purification protocol and protein concentration.

  • Shift the Reaction Equilibrium:

    • Borate (B1201080) Complexation: The addition of borate can shift the equilibrium towards this compound formation. Borate forms a more stable complex with psicose than with fructose, effectively removing the product from the equilibrium and driving the reaction forward. A molar ratio of borate to fructose of around 0.6 has been shown to significantly increase the conversion yield.

    • Product Removal: If feasible for your system, consider methods for the continuous removal of this compound from the reaction mixture.

Issue 2: Rapid Decrease in Enzyme Activity Over Time

Possible Causes:

  • Thermal Instability: The enzyme may not be stable at the operating temperature over extended reaction times.

  • Proteolytic Degradation: If using a crude enzyme preparation or whole-cell system, proteases may be degrading your epimerase.

  • Mechanical Stress: In systems with vigorous agitation, the enzyme may be subject to denaturation.

Troubleshooting Steps:

  • Improve Enzyme Stability:

    • Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its thermal and operational stability, allowing for reuse over multiple batches.

    • Lower Reaction Temperature: While this may decrease the initial reaction rate, operating at a slightly lower temperature can extend the enzyme's half-life.

    • Use of Stabilizing Agents: The addition of agents like glycerol (B35011) or sorbitol can sometimes help stabilize the enzyme.

  • Minimize Proteolysis:

    • Use purified enzyme preparations when possible.

    • If using cell lysates, consider adding protease inhibitors.

Issue 3: Difficulty in Purifying this compound from the Reaction Mixture

Possible Causes:

  • Similar Physicochemical Properties: this compound and the starting material (e.g., L-fructose) have very similar chemical structures and properties, making separation challenging.

  • Presence of By-products: Other sugars or by-products may be present, complicating the purification process.

Troubleshooting Steps:

  • Chromatographic Separation:

    • Utilize specialized chromatography columns, such as those for ligand exchange or anion exchange, which are designed for sugar separations.

    • Simulated moving bed (SMB) chromatography is an effective technique for large-scale purification of sugars.

  • Selective Conversion of Contaminants:

    • Consider enzymatic methods to convert the remaining substrate into a more easily separable compound. For instance, glucose isomerase and glucose oxidase can be used to convert residual fructose into gluconic acid, which can then be removed using anion exchange resin.

Data Presentation

Table 1: Optimal Conditions for Common Epimerases in Psicose Synthesis

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Metal Ion RequirementTypical Conversion Rate (%)
D-Psicose 3-Epimerase (DPEase)Agrobacterium tumefaciens8.050Mn²⁺~33
D-Tagatose 3-EpimeraseRhodobacter sphaeroides9.040Mn²⁺~17
D-Psicose 3-Epimerase (DPEase)Bacillus sp. KCTC 132196.060Not specified~17
D-Psicose 3-Epimerase (DPEase)Recombinant E. coli expressing A. tumefaciens gene7.555Mn²⁺~22

Note: The optimal conditions and conversion rates can vary depending on the specific experimental setup, including enzyme and substrate concentrations.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using D-Psicose 3-Epimerase

Materials:

  • Purified D-Psicose 3-Epimerase (e.g., from Agrobacterium tumefaciens)

  • L-Fructose

  • 50 mM EPPS buffer (pH 8.0)

  • 1 M MnCl₂ solution

  • Reaction vessel with temperature control

  • HPLC system for analysis

Procedure:

  • Prepare a solution of L-fructose in 50 mM EPPS buffer (pH 8.0) to the desired concentration (e.g., 100 mM).

  • Add MnCl₂ to a final concentration of 1 mM.

  • Pre-incubate the substrate solution at the optimal reaction temperature (e.g., 50°C).

  • Initiate the reaction by adding the purified D-Psicose 3-Epimerase to a final concentration of 1-10 U/mL.

  • Incubate the reaction mixture at 50°C with gentle agitation for a set period (e.g., 1-3 hours).

  • Take samples at regular intervals and stop the reaction by boiling for 5 minutes.

  • Analyze the samples by HPLC to determine the concentrations of L-fructose and this compound.

Protocol 2: Enhancing Conversion Rate with Borate

Materials:

Procedure:

  • Prepare a solution of L-fructose in a suitable buffer (e.g., 50 mM Borate buffer, pH 9.0).

  • Add sodium tetraborate to achieve the desired molar ratio of borate to fructose (e.g., 0.6).

  • Pre-incubate the substrate-borate solution at the optimal reaction temperature (e.g., 50°C).

  • Initiate the reaction by adding the enzyme.

  • Follow steps 5-7 from Protocol 1 to monitor the reaction progress.

Visualizations

Enzymatic_Conversion_of_L_Fructose L_Fructose L-Fructose (Substrate) L_Psicose This compound (Product) L_Fructose->L_Psicose Epimerization L_Psicose->L_Fructose Reverse Reaction (Equilibrium) Enzyme D-Psicose 3-Epimerase (Biocatalyst)

Caption: Enzymatic conversion of L-Fructose to this compound.

Multi_Enzyme_Cascade cluster_0 Reaction Cascade cluster_1 Enzyme Key L_Rhamnose L-Rhamnose L_Rhamnulose L-Rhamnulose L_Rhamnose->L_Rhamnulose RhaI 6_deoxy_L_psicose 6-deoxy-L-psicose L_Rhamnulose->6_deoxy_L_psicose DTE 6_deoxy_L_psicose_1P 6-deoxy-L-psicose-1-phosphate 6_deoxy_L_psicose->6_deoxy_L_psicose_1P HK +ATP Final_Product 6-deoxy-L-psicose (High Yield) 6_deoxy_L_psicose_1P->Final_Product AphA RhaI RhaI: L-rhamnose isomerase DTE DTE: D-tagatose 3-epimerase HK HK: Fructose kinase AphA AphA: Acid phosphatase

Caption: Multi-enzyme cascade for high-yield this compound synthesis.

References

troubleshooting L-psicose separation in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic separation of L-psicose (also known as D-allulose).

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of this compound in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of this compound and Other Sugars (e.g., Fructose)

Question: My this compound peak is not well-separated from my fructose (B13574) peak. How can I improve the resolution?

Answer: Co-elution of this compound and its epimer, fructose, is a common challenge. Here are several strategies to improve separation:

  • Optimize Mobile Phase Composition: For Hydrophilic Interaction Liquid Chromatography (HILIC), increasing the percentage of the organic solvent (typically acetonitrile) in the mobile phase can enhance the retention and separation of sugars.[1] It's recommended to adjust the acetonitrile (B52724) concentration in small increments (e.g., 1-2%) to find the optimal ratio.

  • Column Chemistry:

    • Amine-based columns are frequently used for sugar analysis. However, the choice between different types of amine columns (e.g., aminopropyl, polyamine) can impact selectivity. Polymeric polyamine columns may offer different selectivity and improved stability compared to silica-based aminopropyl columns.

    • Ligand-exchange chromatography is an alternative that can provide excellent resolution of sugar isomers.[2] These columns often use water as the mobile phase, simplifying operation.[2]

    • HILIC columns with zwitterionic stationary phases are also effective for separating polar analytes like sugars and may offer different selectivity.[3]

  • Temperature: Operating the column at an elevated temperature can sometimes improve peak shape and resolution, but it can also accelerate column degradation, especially with certain column chemistries.[3][4] A combination of high pH and low temperature may offer a more robust method for some HILIC columns.[3]

  • Mobile Phase Additives: The addition of a small concentration of a salt to the mobile phase can sometimes inhibit the formation of Schiff bases on amino columns, which can cause peak tailing and affect resolution.[5]

Issue 2: Peak Tailing

Question: My this compound peak is showing significant tailing. What are the potential causes and solutions?

Answer: Peak tailing is a frequent issue in sugar analysis, often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol (B1196071) Interactions: On silica-based columns, residual silanol groups can interact with the hydroxyl groups of sugars, leading to tailing.[6][7]

    • Use End-capped Columns: Columns that are "end-capped" have fewer free silanol groups, which can reduce tailing for polar compounds.[6]

    • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups. For basic compounds, a lower pH is often used, while for acidic compounds, a pH below their pKa is recommended.[8]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[8] Try reducing the sample concentration or injection volume.

  • Extra-column Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[8] Ensure that all fittings are secure and that the tubing length is minimized.

  • Schiff Base Formation: With amine-based columns, reducing sugars can react with the stationary phase to form Schiff bases, which can cause peak tailing and a decrease in column lifetime.[4][5] Adding a salt to the mobile phase can help inhibit this interaction.[5]

Issue 3: Poor Peak Shape and Split Peaks

Question: I am observing split or broad peaks for this compound. What could be the cause?

Answer: Split or broad peaks can arise from several factors related to the chemical nature of sugars and the chromatographic conditions.

  • Mutarotation: In solution, reducing sugars like this compound can exist as an equilibrium of different anomers (α and β forms).[4] If the interconversion between these forms is slow compared to the chromatographic separation, it can result in broadened or split peaks.[4]

    • Elevated Temperature and pH: Using a higher column temperature and/or a mobile phase with a higher pH can accelerate mutarotation, causing the anomers to collapse into a single, sharper peak.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

  • Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shapes. Try replacing the guard column or flushing the analytical column. If the problem persists, the analytical column may need to be replaced.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC columns for this compound separation?

A1: The most common column chemistries for this compound and other sugar separations are:

  • Amine-bonded phases (e.g., aminopropyl silica): These are widely used in HILIC mode.[5]

  • Polymeric amino columns: These offer improved pH stability compared to silica-based amino columns.

  • Ligand-exchange columns: These are effective for separating sugar isomers and often use simple aqueous mobile phases.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: A variety of HILIC stationary phases are available and are well-suited for retaining and separating highly polar compounds like sugars.[4]

Q2: What detection methods are suitable for this compound analysis?

A2: Since this compound lacks a strong UV chromophore, the following detectors are commonly used:

  • Refractive Index (RI) Detector: A universal detector for sugars, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[5]

  • Evaporative Light Scattering Detector (ELSD): More sensitive than RI and can be used with gradient elution, although changes in mobile phase composition can affect the response.[5]

  • Pulsed Amperometric Detector (PAD): A highly sensitive and specific detector for carbohydrates when used with high-pH anion-exchange chromatography (HPAEC).

  • Mass Spectrometry (MS): Provides high sensitivity and specificity and can be used for structural confirmation.

Q3: How can I prevent column degradation when analyzing sugars?

A3: Column degradation can be a concern, especially with silica-based amine columns.

  • pH Stability: Be mindful of the pH limitations of your column. Silica-based columns are generally not stable at high pH, while polymeric columns offer a wider pH operating range.

  • Schiff Base Formation: As mentioned earlier, the reaction between reducing sugars and amine stationary phases can shorten column lifetime.[4] Consider using an amide-based column, which does not form Schiff bases.[4]

  • Sample Preparation: Ensure that your samples are properly filtered to remove any particulates that could clog the column.

  • Guard Column: Using a guard column can help protect the analytical column from contaminants and extend its lifetime.

Data Summary Tables

Table 1: Common Chromatographic Conditions for Sugar Analysis

ParameterTypical ConditionsNotes
Column Type Amine-bonded silica, Polymeric amino, Ligand-exchange, HILICChoice depends on the specific sugars to be separated and the desired selectivity.
Mobile Phase Acetonitrile/WaterTypical for HILIC mode; higher acetonitrile concentration increases retention.[1]
WaterOften used with ligand-exchange columns.[2]
Detector RI, ELSD, PAD, MSSelection depends on sensitivity requirements and compatibility with the mobile phase.
Temperature Ambient to elevated (e.g., 30-80 °C)Higher temperatures can improve peak shape but may reduce column lifetime.[3][4]

Experimental Protocols

Protocol 1: General HILIC Method for this compound Separation

This protocol provides a starting point for developing a HILIC method for this compound analysis. Optimization will likely be required based on the specific sample matrix and other sugars present.

  • Column: Amine-based HPLC column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering (ELSD).

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Optimization Steps:

  • To improve the resolution between this compound and fructose, incrementally increase the acetonitrile concentration (e.g., to 82%, 85%).[1]

  • If peak tailing is observed, consider adding a small amount of salt (e.g., 10 mM ammonium (B1175870) acetate) to the mobile phase.

  • To address split peaks due to mutarotation, consider increasing the column temperature.[4]

Diagrams

Troubleshooting_Workflow start Start: Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) issue Identify the Primary Issue start->issue poor_resolution Poor Resolution / Co-elution issue->poor_resolution Separation peak_tailing Peak Tailing issue->peak_tailing Shape split_peaks Split / Broad Peaks issue->split_peaks Shape optimize_mp Optimize Mobile Phase (Increase Acetonitrile %) poor_resolution->optimize_mp check_silanol Address Silanol Interactions (End-capped column, adjust pH) peak_tailing->check_silanol address_mutarotation Address Mutarotation (Increase Temp/pH) split_peaks->address_mutarotation change_column Change Column Chemistry (e.g., Ligand-Exchange) optimize_mp->change_column If no improvement adjust_temp Adjust Temperature change_column->adjust_temp If no improvement end Issue Resolved adjust_temp->end If successful reduce_load Reduce Sample Load check_silanol->reduce_load If no improvement check_dead_volume Check for Dead Volume reduce_load->check_dead_volume If no improvement check_dead_volume->end If successful check_solvent Check Sample Solvent address_mutarotation->check_solvent If no improvement check_column_health Check Column Health check_solvent->check_column_health If no improvement check_column_health->end If successful

Caption: Troubleshooting workflow for common this compound chromatography issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separation Chromatographic Separation inject->separation detection Detection (RI, ELSD, etc.) separation->detection chromatogram Obtain Chromatogram detection->chromatogram analyze Analyze Peak Area, Retention Time, etc. chromatogram->analyze

Caption: General experimental workflow for this compound analysis by HPLC.

References

strategies to prevent degradation of L-psicose during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-psicose synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this compound, with a focus on preventing its degradation and maximizing yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound from its precursor, L-fructose.

Q1: My final yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue stemming from several factors. The most common causes are:

  • Unfavorable Reaction Equilibrium: The epimerization of L-fructose to this compound is a reversible reaction. Under standard enzymatic conditions, the equilibrium ratio of fructose (B13574) to psicose is often around 69:31, limiting the theoretical conversion to about 30%.[1]

  • This compound Degradation: this compound is unstable under certain conditions, particularly high pH and elevated temperatures. These conditions can cause it to degrade into various byproducts, reducing the amount of recoverable product.[2][3]

  • Suboptimal Enzyme/Catalyst Activity: In enzymatic synthesis, factors like incorrect pH, temperature, or the absence of necessary cofactors (e.g., Co²⁺ for some epimerases) can lead to poor enzyme performance.[1] For chemical synthesis, catalyst concentration and quality are critical.

  • Losses During Purification: this compound must be separated from unreacted L-fructose, the catalyst, and degradation byproducts. Each purification step, such as column chromatography, can lead to product loss.

To troubleshoot, first use an analytical method like HPLC to determine the conversion rate in your crude reaction mixture. This will help you distinguish between poor conversion and losses during purification.

Q2: My reaction mixture is turning yellow or brown. How can I prevent this discoloration?

A2: The formation of a yellow or brown color is a clear indicator of sugar degradation through caramelization or Maillard reactions.[2]

  • Control the Temperature: High temperatures significantly accelerate degradation. For enzymatic reactions, operate at the enzyme's optimal temperature without exceeding its stability range (often 50-60°C). Studies show that this compound degradation increases significantly at temperatures above 60°C.

  • Optimize the pH: this compound is most stable in neutral to slightly acidic conditions. Alkaline conditions (pH > 8.0) dramatically increase the rate of degradation and browning. While some epimerases have an alkaline pH optimum (e.g., pH 9.0), this creates a trade-off between reaction rate and stability. It is often better to use an enzyme with a neutral pH optimum (around 7.0) to minimize degradation.

  • Limit Reaction Time: Prolonged heating, even at moderate temperatures, can lead to the accumulation of colored byproducts. Monitor the reaction and stop it once equilibrium is reached.

Q3: How can I improve the conversion rate and shift the equilibrium towards this compound?

A3: Overcoming the thermodynamic equilibrium is key to achieving higher yields. A highly effective strategy is the addition of borate (B1201080) to the reaction mixture.

  • Mechanism of Borate: Boric acid forms a complex with this compound more readily than with L-fructose. This complex effectively "removes" the this compound product from the equilibrium, driving the conversion of more L-fructose into this compound to re-establish the balance.

  • Optimal Conditions: The maximum conversion yield can be nearly doubled with borate. The optimal molar ratio of borate to fructose is typically around 0.6. Increasing the ratio beyond this point can lead to the formation of an L-fructose-borate complex, which reduces the amount of available substrate. The presence of borate often shifts the optimal pH for the reaction to a more alkaline value (e.g., pH 9.0), so careful optimization is required to balance the higher conversion with the increased risk of degradation.

Q4: What are the optimal pH and temperature for enzymatic synthesis of this compound?

A4: The optimal conditions depend heavily on the specific enzyme being used. However, general principles apply:

  • pH: Many D-tagatose 3-epimerases or D-psicose 3-epimerases function optimally in a neutral to alkaline pH range (7.0 to 9.0). However, due to the instability of this compound at high pH, using an enzyme with a neutral optimum (pH ≈ 7.0) is highly recommended to minimize degradation.

  • Temperature: Most epimerases used for this conversion have an optimal temperature between 50°C and 60°C. Above this range, enzyme denaturation and sugar degradation can occur rapidly.

It is critical to consult the datasheet for your specific enzyme or perform an optimization experiment to find the best balance between activity and stability.

Quantitative Data Summary

The following table summarizes the effects of different reaction conditions on the synthesis of psicose from fructose, based on data from cited literature.

Catalyst / MethodSubstrateTemperature (°C)pHKey AdditivesConversion Yield (%)Reference
D-psicose 3-epimerase (from A. tumefaciens)D-fructose508.0None~30%
D-psicose 3-epimerase (from A. tumefaciens)D-fructose509.0Borate (0.6 molar ratio)~64%
D-psicose 3-epimerase (from C. bolteae)D-fructose557.0Co²⁺28.8% - 31%
Chemical (Heating)D-fructose1006.5None~5% (forms psicose as a byproduct)
Chemical (Heating)D-fructose1009.0None~12% (with significant degradation)

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from L-Fructose

This protocol is a general guideline for the enzymatic epimerization of L-fructose using a recombinant this compound 3-epimerase.

Materials:

  • L-fructose

  • Recombinant this compound 3-epimerase (DPEase)

  • Buffer solution (e.g., 50 mM EPPS buffer or Tris-HCl)

  • Metal cofactor, if required by the enzyme (e.g., 1 mM CoCl₂)

  • Reaction vessel with temperature control

  • pH meter

Procedure:

  • Prepare a substrate solution by dissolving L-fructose in the chosen buffer to the desired concentration (e.g., 500 g/L).

  • Adjust the pH of the solution to the enzyme's optimum (e.g., pH 7.0).

  • Add the required metal cofactor if the enzyme is a metalloprotein.

  • Equilibrate the reaction mixture to the optimal temperature (e.g., 55°C).

  • Initiate the reaction by adding the this compound 3-epimerase enzyme. The amount of enzyme will depend on its specific activity.

  • Maintain the reaction at the set temperature and pH for a predetermined time (e.g., 4-8 hours) or until equilibrium is reached.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC (see Protocol 2).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by ultrafiltration to remove the enzyme.

  • Proceed with purification steps (e.g., chromatography) to isolate this compound.

Protocol 2: HPLC Analysis of L-Fructose and this compound

This protocol describes a common method for quantifying the conversion of L-fructose to this compound.

Equipment & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87C)

  • Deionized water (HPLC grade) as the mobile phase

  • L-fructose and this compound standards

Procedure:

  • System Preparation: Set up the HPLC system. The column is typically operated at an elevated temperature (e.g., 80-85°C) to improve peak resolution. The mobile phase is HPLC-grade water, run at a flow rate of approximately 0.5-0.6 mL/min.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for both L-fructose and this compound.

  • Sample Preparation: Dilute the aliquots from the reaction mixture with deionized water to a concentration within the linear range of the detector. Filter the diluted samples through a 0.22 µm syringe filter.

  • Injection: Inject the prepared standards and samples onto the column.

  • Analysis: Identify the peaks for L-fructose and this compound based on the retention times obtained from the standards.

  • Quantification: Create a calibration curve for each sugar using the peak areas from the standard solutions. Use these curves to calculate the concentration of L-fructose and this compound in the reaction samples. The conversion rate can be calculated as: Conversion (%) = [this compound] / ([this compound] + [L-Fructose]) * 100

Visual Guides

General Workflow for this compound Synthesis

sub L-Fructose (Substrate) reac Epimerization Reaction (Enzyme or Chemical Catalyst) sub->reac term Reaction Termination (Heat or Filtration) reac->term pur Purification (e.g., Chromatography) term->pur prod Pure this compound pur->prod

Caption: A simplified workflow for the synthesis and purification of this compound.

Factors Leading to this compound Degradation

center This compound Degradation out1 Browning / Color Formation center->out1 out2 Yield Loss center->out2 ph High pH (Alkaline Conditions) ph->center temp High Temperature (> 60°C) temp->center time Long Reaction Time time->center

Caption: Key factors that contribute to the degradation of this compound.

Troubleshooting Flowchart for Low this compound Yield

start Problem: Low Final Yield hplc Analyze crude sample with HPLC start->hplc check_conv Is conversion rate low (<30%)? hplc->check_conv sol_conv Optimize Reaction: - Check enzyme activity - Verify pH and Temp - Add Borate to shift equilibrium check_conv->sol_conv  Yes check_pur Optimize Purification: - Check column loading - Refine fraction collection - Minimize degradation post-reaction check_conv->check_pur  No

References

Technical Support Center: Enhancing L-Psicose Crystallization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of L-psicose crystallization experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound crystallization in a question-and-answer format.

Question 1: Why are no crystals forming in my this compound solution?

Answer:

The absence of crystal formation is typically due to a lack of sufficient supersaturation. Several factors could be contributing to this issue:

  • Insufficient Concentration: The concentration of this compound in your solution may be too low. For crystallization to occur, the solution must be supersaturated.

  • Temperature is too High: this compound is more soluble at higher temperatures. If the solution temperature is too high, it may not be supersaturated, thus preventing crystallization.

  • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.

  • Lack of Nucleation Sites: Crystal formation requires nucleation sites. Spontaneous nucleation can be difficult, especially in highly purified solutions.

Troubleshooting Steps:

  • Increase Concentration: Concentrate the this compound solution further. A common starting point for D-psicose (B8758972), which is chemically similar, is a concentration of 80-85 Brix (%)[1][2].

  • Lower the Temperature: Gradually cool the solution. A typical temperature range for D-psicose crystallization is between 30°C and 40°C[1][2]. For racemic D/L-psicose mixtures, crystallization has been observed at 10, 20, and 30°C[3].

  • Purify the Solution: Ensure the this compound solution has a high purity, ideally above 95% (w/w)[1]. Impurities can be removed through techniques like chromatography.

  • Induce Nucleation with Seeding: Introduce a small number of this compound seed crystals to the supersaturated solution to provide nucleation sites and stimulate crystal growth.

Question 2: My this compound crystals are very small or have formed a fine powder. How can I obtain larger crystals?

Answer:

The formation of small crystals or a powder is often a result of rapid and uncontrolled crystallization, where nucleation significantly outpaces crystal growth.

Causes:

  • High Level of Supersaturation: An excessively high concentration of this compound can lead to the rapid formation of many small crystals.

  • Rapid Cooling: Cooling the solution too quickly can induce rapid nucleation, preventing the growth of larger, well-defined crystals.

  • Agitation: Excessive agitation can promote secondary nucleation, resulting in a larger number of smaller crystals.

Troubleshooting Steps:

  • Optimize Supersaturation: Aim for a metastable zone of supersaturation, where spontaneous nucleation is minimized, but crystal growth can occur on existing seed crystals. For D-psicose, this metastable zone is up to about 6% higher than the saturation concentration[4].

  • Control the Cooling Rate: Employ a slow and controlled cooling rate. For D-psicose, cooling rates of 0.08°C to 0.30°C per hour have been used to achieve larger crystals[1].

  • Minimize Agitation: Once seed crystals are added, avoid vigorous stirring. Gentle agitation may be necessary to ensure homogeneity but should be carefully controlled.

  • Temperature Cycling: Repeatedly heating and cooling the solution within a narrow temperature range (e.g., 30°C to 40°C) can help dissolve smaller, less stable crystals and promote the growth of larger ones[1].

Question 3: The crystallization yield of this compound is very low. What can I do to improve it?

Answer:

A low yield indicates that a significant amount of this compound remains dissolved in the mother liquor after crystallization.

Potential Causes:

  • Incomplete Crystallization: The crystallization process may not have been allowed to proceed for a sufficient amount of time.

  • Suboptimal Temperature and Concentration: The final temperature of the crystallization process might be too high, or the initial concentration too low, leaving a substantial amount of this compound in the solution.

  • Losses during Isolation: Significant product loss can occur during the separation of crystals from the mother liquor and subsequent washing steps.

Troubleshooting Steps:

  • Increase Crystallization Time: Allow more time for the crystals to grow and for the concentration of this compound in the solution to reach equilibrium at the final temperature. D-psicose crystallization can take from 50 to 200 hours[1].

  • Optimize Final Temperature: Lower the final temperature of the crystallization to decrease the solubility of this compound in the mother liquor.

  • Maximize Initial Concentration: Start with a higher initial concentration of this compound, while still maintaining a controlled crystallization process to avoid the formation of small crystals.

  • Efficient Crystal Isolation: Use an appropriate method for separating the crystals, such as centrifugation, and wash the crystals with a cold, saturated solution of this compound to minimize dissolution of the product[4].

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this compound crystallization?

A1: Water is the most common and effective solvent for this compound crystallization. While this compound has solubility in other solvents like methanol (B129727) and ethanol (B145695), water allows for the creation of the necessary supersaturated conditions for crystallization through cooling and/or evaporation[5][6][7]. The use of organic solvents like ethanol has been reported for the separation of related sugars but is generally not the primary method for crystallization from a purified solution[8].

Q2: How does pH affect this compound crystallization?

A2: While the provided search results do not offer specific data on the effect of pH on this compound crystallization, for sugars in general, pH can influence stability and solubility. Extreme pH values can lead to degradation of the sugar molecule. For protein crystallization, pH is a critical parameter affecting solubility and nucleation rates[9][10][11][12]. It is advisable to maintain a neutral to slightly acidic pH during this compound crystallization to ensure the stability of the sugar.

Q3: What is the importance of seed crystals in this compound crystallization?

A3: Seed crystals play a crucial role in controlling the crystallization process. By providing a template for crystal growth, they help to:

  • Control Crystal Size: Seeding a supersaturated solution in the metastable zone promotes the growth of existing crystals rather than the formation of new nuclei, leading to larger and more uniform crystals[4].

  • Shorten Induction Time: Seeding bypasses the often slow and unpredictable step of spontaneous nucleation.

  • Improve Reproducibility: Using a consistent amount and size of seed crystals can lead to more reproducible crystallization outcomes.

Q4: How can I determine the purity and yield of my this compound crystals?

A4: The purity and yield of your this compound crystals can be determined using the following methods:

  • Purity: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of sugars like psicose[4][13]. Capillary Electrophoresis (CE) is another sensitive technique for quantifying D-psicose in the presence of other sugars[14].

  • Yield: The crystallization yield can be calculated by dividing the mass of the dried crystals obtained by the initial mass of this compound in the solution and multiplying by 100. It is important to accurately measure the starting material and the final product after thorough drying[15].

Data Presentation

Table 1: Quantitative Parameters for Psicose Crystallization

ParameterD-PsicoseD/L-Psicose (Racemic)Reference
Purity of Starting Solution > 95% (w/w)Not specified[1]
Concentration (Brix) 80 - 85%60 - 80 wt%[1][3]
Crystallization Temperature 30 - 40 °C10, 20, 30 °C[1][3]
Cooling Rate 0.08 - 0.30 °C/hourNot specified[1]
Crystallization Time 50 - 200 hours> 24 hours[1][3]
Yield 17.2 - 24.5%Not specified[1]

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound from Aqueous Solution

This protocol is adapted from established methods for D-psicose crystallization and is expected to be effective for this compound due to their enantiomeric nature.

1. Preparation of Supersaturated Solution: a. Prepare a high-purity this compound solution (ideally >95% w/w) in deionized water. b. Concentrate the solution at a temperature between 60°C and 70°C to a concentration of 80-85 Brix (%)[1][4].

2. Cooling and Seeding: a. Rapidly cool the concentrated solution to a temperature between 35°C and 40°C in a controlled manner[1]. b. Transfer the solution to a crystallizer with controlled temperature and gentle agitation. c. Introduce this compound seed crystals (approximately 0.01% to 1% w/w of the total this compound in solution) to induce crystallization[4].

3. Crystal Growth: a. Maintain the temperature of the seeded solution between 30°C and 40°C[1]. b. For larger crystals, employ a slow cooling ramp, for example, a cooling rate of 0.15°C per hour over 100 hours[1]. c. Alternatively, a temperature cycling approach can be used, repeatedly heating and cooling the solution within the 30°C to 40°C range to promote the growth of larger crystals[1].

4. Crystal Harvesting and Drying: a. Once crystallization is complete (typically after 80-120 hours), separate the crystals from the mother liquor via centrifugation or filtration[1][4]. b. Wash the crystals with a small amount of cold, saturated this compound solution to remove residual mother liquor. c. Dry the crystals under vacuum or in a fluidized bed dryer to a constant weight[4].

Mandatory Visualization

Experimental_Workflow_for_L_Psicose_Crystallization start Start: High-Purity This compound Solution (>95%) concentration Concentration (60-70°C to 80-85 Brix) start->concentration cooling Rapid Cooling (to 35-40°C) concentration->cooling seeding Seeding (0.01-1% w/w seed crystals) cooling->seeding growth Crystal Growth (30-40°C, 80-120h) Slow cooling or temperature cycling seeding->growth separation Separation (Centrifugation/Filtration) growth->separation washing Washing (Cold, saturated this compound solution) separation->washing drying Drying (Vacuum or Fluidized Bed) washing->drying end End: Pure this compound Crystals drying->end

Caption: Experimental workflow for this compound crystallization.

Troubleshooting_L_Psicose_Crystallization issue issue solution solution start Crystallization Issue no_crystals No Crystals Forming? start->no_crystals Check for small_crystals Small Crystals/Powder? start->small_crystals Check for low_yield Low Yield? start->low_yield Check for increase_conc Increase Concentration Lower Temperature Add Seed Crystals no_crystals->increase_conc Solution control_cooling Control Cooling Rate Optimize Supersaturation Gentle Agitation small_crystals->control_cooling Solution increase_time Increase Crystallization Time Optimize Final Temperature Efficient Isolation low_yield->increase_time Solution

Caption: Troubleshooting logic for this compound crystallization.

References

reducing by-product formation in L-psicose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of L-psicose and minimizing by-product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound conversion yield is lower than expected. What are the potential causes and solutions?

A1: Low conversion yield is a common issue in this compound synthesis, primarily due to the reversible nature of the epimerization reaction. Here are several factors to investigate:

  • Suboptimal Reaction Conditions: The pH, temperature, and presence of cofactors significantly impact enzyme activity.

    • Troubleshooting:

      • Verify that the reaction pH is within the optimal range for your specific epimerase, typically between 7.0 and 9.0.[1][2]

      • Ensure the reaction temperature is optimal, generally between 40°C and 70°C.[1][2][3] Note that higher temperatures can sometimes lead to enzyme instability and non-enzymatic browning.

      • Confirm the presence of required metal ion cofactors, such as Mn²⁺ or Co²⁺, at the recommended concentration (e.g., 1-10 mM).

  • Enzyme Inactivity or Insufficient Concentration: The enzyme may have lost activity or be present at a suboptimal concentration.

    • Troubleshooting:

      • Perform an enzyme activity assay to confirm the specific activity of your enzyme batch.

      • Increase the enzyme concentration in the reaction mixture.

  • Equilibrium Limitation: The epimerization of L-fructose to this compound is an equilibrium-limited reaction, often resulting in a final mixture of substrate and product.

    • Troubleshooting:

      • Consider implementing a multi-enzyme cascade reaction to "pull" the equilibrium towards this compound. For example, coupling the epimerization with a selective phosphorylation of this compound can prevent its conversion back to L-fructose.

      • Investigate the use of borate, which can form a complex with this compound and shift the reaction equilibrium toward the product, potentially doubling the conversion yield.

  • Substrate Inhibition: High concentrations of the substrate (L-fructose) can sometimes inhibit enzyme activity.

    • Troubleshooting:

      • Test a range of substrate concentrations to determine the optimal level for your specific enzyme. While higher concentrations can increase the final product amount, they may lower the percentage of conversion.

Q2: I'm observing by-products other than the remaining L-fructose substrate. What are they and how can I reduce them?

A2: The formation of unexpected by-products can arise from several sources:

  • Non-Enzymatic Browning: At high temperatures and alkaline pH, sugars can undergo browning reactions, leading to colored impurities and a reduction in yield.

    • Troubleshooting:

      • Lower the reaction temperature and/or pH, while staying within the enzyme's active range.

      • Minimize the reaction time.

  • Enzyme Promiscuity: Some epimerases may have activity on other sugars present in the reaction mixture, or the enzyme preparation itself may contain contaminating activities.

    • Troubleshooting:

      • Ensure the purity of your starting L-fructose.

      • Verify the specificity of your enzyme. If using a D-tagatose (B3328093) 3-epimerase, it may also catalyze other epimerization reactions.

  • Side Reactions in Whole-Cell Systems: If using a whole-cell biocatalyst, the L-fructose substrate may be consumed by the cell's metabolic pathways.

    • Troubleshooting:

      • Use an engineered microbial strain with key genes for fructose (B13574) metabolism knocked out.

Q3: My enzyme seems to be unstable under my experimental conditions. How can I improve its stability?

A3: Enzyme stability is crucial for efficient and cost-effective this compound synthesis. Here are strategies to enhance it:

  • Immobilization: Immobilizing the enzyme on a solid support is a highly effective method to improve thermal and pH stability, and it also allows for easier enzyme recovery and reuse.

    • Troubleshooting:

      • Explore different immobilization techniques such as physical adsorption, covalent linkage, or encapsulation. Chitosan-based matrices and amino-epoxide supports have been used successfully.

  • Protein Engineering: If feasible, rational design or directed evolution can be used to create more thermostable enzyme variants. Introducing disulfide bridges is one successful strategy.

  • Addition of Stabilizers: The presence of cofactors like Mn²⁺ can enhance thermostability. Adding agents like glycerol (B35011) can also help maintain enzyme activity during storage.

Data Summary

Table 1: Reaction Conditions for this compound (and D-Psicose) Synthesis

Enzyme SourceSubstrate & ConcentrationTemperature (°C)pHCofactorConversion Rate/YieldReference
Caballeronia fortuita DTEase500 g/L D-fructose657.5Co²⁺29.4%
Rhodobacter sphaeroides DTEase700 g/L D-fructose409.0Mn²⁺118 g/L D-psicose (B8758972)
Agrobacterium tumefaciens DPEase55-75% (w/w) D-fructose55-657.0-8.0Mn²⁺ (1 mM)Not specified
Pichia pastoris expressed DPEase10% (w/v) D-fructose606.0MnCl₂ (10 mM)17.03%
Clostridium bolteae DPEase50 g/L D-fructose607.5-8.0Mn²⁺ (optional)31% (equilibrium)
E. coli expressed DPEase25% (w/v) D-fructose557.5Mn²⁺ (10 mM)22.42%
Agrobacterium tumefaciens DPEase with Borate100 mM D-fructose509.0Borate (0.6 molar ratio)64%

Experimental Protocols

1. Protocol for Enzymatic Synthesis of this compound from L-Fructose

This protocol is a general guideline based on common practices for D-psicose synthesis, which is directly analogous to this compound synthesis.

  • Reaction Mixture Preparation:

    • Prepare a solution of L-fructose in a suitable buffer (e.g., 50 mM PIPES or Tris-HCl buffer, pH 7.5). Substrate concentrations can range from 10% to 70% (w/v).

    • Add the required metal ion cofactor (e.g., 1 mM MnCl₂) to the mixture.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C).

  • Enzyme Addition and Incubation:

    • Add the purified or immobilized D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase) to the pre-warmed reaction mixture.

    • Incubate the reaction for a predetermined time (e.g., 1 to 24 hours) with gentle agitation.

  • Reaction Termination:

    • Stop the reaction by heat inactivation, for example, by boiling the mixture at 100°C for 5-10 minutes.

  • Analysis:

    • Centrifuge the reaction mixture to remove any precipitated protein.

    • Analyze the supernatant for L-fructose and this compound content using High-Performance Liquid Chromatography (HPLC). A calcium column with deionized water as the mobile phase is often used for sugar analysis.

2. Protocol for D-Psicose 3-Epimerase (DPEase) Immobilization

This protocol describes a general method for enzyme immobilization on a chitosan-diatomaceous earth matrix.

  • Support Preparation:

    • Dissolve chitosan (B1678972) (10 g/L) in a 1% (v/v) acetic acid solution with stirring.

    • Add diatomaceous earth (100 g/L) and glutaraldehyde (B144438) (0.5 g/L) to the chitosan solution.

    • Adjust the pH as needed for the immobilization process.

  • Immobilization Procedure (Adsorption-Crosslinking-Embedding):

    • Add the crude or purified DPEase solution to the support matrix.

    • Allow the enzyme to adsorb onto the support with gentle mixing.

    • The glutaraldehyde will act as a crosslinking agent to covalently bind the enzyme.

    • After a set incubation period, recover the immobilized enzyme by centrifugation or filtration.

  • Washing:

    • Wash the immobilized enzyme with buffer (e.g., phosphate (B84403) buffer, pH 8.0) to remove any unbound enzyme.

  • Activity and Stability Testing:

    • Assay the activity of the immobilized enzyme and compare it to the free enzyme to determine the activity recovery.

    • Perform repeated batch conversions to evaluate the operational stability and reusability of the immobilized enzyme.

Visualizations

Enzymatic_Synthesis_of_L_Psicose cluster_reaction Epimerization Reaction cluster_byproducts Potential By-products L-Fructose L-Fructose Epimerase Epimerase L-Fructose->Epimerase Reversible Reaction Browning_Products Non-enzymatic Browning Products L-Fructose->Browning_Products High Temp, High pH This compound This compound Epimerase->this compound

Caption: Enzymatic conversion of L-fructose to this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Conditions Check Reaction Conditions? Start->Check_Conditions Check_Enzyme Check Enzyme Activity? Check_Conditions->Check_Enzyme Yes Optimize_Conditions Optimize pH, Temp, Cofactors Check_Conditions->Optimize_Conditions No Increase_Enzyme Increase Enzyme Concentration Check_Enzyme->Increase_Enzyme No Equilibrium_Issue Equilibrium Limitation? Check_Enzyme->Equilibrium_Issue Yes Optimize_Conditions->Check_Enzyme Increase_Enzyme->Equilibrium_Issue Implement_Cascade Use Multi-enzyme Cascade or Borate Equilibrium_Issue->Implement_Cascade Yes Byproducts By-products Observed? Equilibrium_Issue->Byproducts No Implement_Cascade->Byproducts End Improved Yield Byproducts->End No Adjust_For_Browning Lower Temp/pH Byproducts->Adjust_For_Browning Yes Adjust_For_Browning->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimization of L-Psicose Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of L-psicose (also known as D-allulose) fermentation.

Frequently Asked Questions (FAQs)

1. What are the common methods for this compound production?

This compound is primarily produced through two methods: in vitro enzymatic isomerization and in vivo whole-cell catalysis. The enzymatic method often utilizes D-tagatose-3-epimerase (DTEase) or D-psicose-3-epimerase (DPEase) to convert D-fructose to D-psicose.[1][2] However, this method can suffer from low yield and purity due to thermodynamic limitations.[1][3][4] A promising alternative is whole-cell catalysis using genetically engineered microorganisms, such as Escherichia coli, which can offer a more thermodynamically favorable pathway from substrates like D-glucose.

2. Which microorganisms are commonly used for this compound fermentation?

Genetically engineered Escherichia coli is a commonly used host for this compound production. Researchers have successfully engineered E. coli to express key enzymes and modify metabolic pathways to enhance the production of this compound from D-glucose or D-fructose.

3. What are the key enzymes involved in the microbial production of this compound?

In engineered E. coli, the biosynthetic pathway from D-glucose typically involves a series of phosphorylation, epimerization, and dephosphorylation steps. Key enzymes that are often overexpressed include D-allulose 6-phosphate 3-epimerase (AlsE) and a sugar phosphatase like Hexitol phosphatase B (HxpB). For conversion from D-fructose, D-allulose 3-epimerase (DPEase) is a crucial enzyme.

4. What are some genetic engineering strategies to improve this compound yield?

Several metabolic engineering strategies can be employed to increase this compound production in E. coli:

  • Overexpression of key enzymes: Increasing the expression of enzymes in the this compound biosynthetic pathway, such as AlsE and HxpB, can enhance carbon flux towards the final product.

  • Deletion of competing pathways: Knocking out genes of competing metabolic pathways, such as those involved in glycolysis (pfkA) or the pentose (B10789219) phosphate (B84403) pathway (zwf, rpiB), can redirect carbon flux towards this compound synthesis.

  • Dynamic regulation of gene expression: Implementing methods like CRISPRi (clustered regularly interspaced short palindromic repeats inhibition) allows for the dynamic control of gene expression to balance cell growth and product formation.

5. What are typical yields and productivities for this compound fermentation?

With engineered E. coli strains, significant titers, yields, and productivities have been achieved. For instance, under optimized test tube conditions, one study reported an this compound titer of 15.3 g/L, a productivity of 2 g/L/h, and a yield of 62% from D-glucose. Another study achieved a 33.91% conversion rate of D-fructose to D-allulose.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound Titer Suboptimal Fermentation Conditions: Temperature, pH, or aeration may not be ideal for your strain.Systematically optimize key fermentation parameters such as temperature (typically in the range of 30-37°C for E. coli), pH (often around 7.0), and aeration rate.
Insufficient Precursor Supply: The carbon source (e.g., glucose, fructose) concentration may be limiting.Increase the initial substrate concentration or implement a fed-batch strategy to maintain an adequate supply of the carbon source.
Metabolic Burden on Cells: Overexpression of heterologous proteins can stress the cells, affecting their productivity.Use inducible promoters to control the timing of enzyme expression, allowing for a period of cell growth before inducing the production pathway.
Sub-optimal Enzyme Activity: The expressed enzymes may not be functioning at their full potential.Ensure that any necessary cofactors for the enzymes are present in the medium. Codon-optimize the genes for the host organism to improve protein expression.
Slow or Stalled Fermentation Inhibitory Byproduct Accumulation: Accumulation of byproducts like acetate (B1210297) can inhibit cell growth and metabolism.Monitor the concentration of potential inhibitory byproducts. Consider engineering the strain to reduce byproduct formation or using a detoxification step.
Nutrient Limitation: Essential nutrients in the fermentation medium may be depleted.Supplement the medium with additional nitrogen, phosphate, vitamins, or trace elements. Perform a medium optimization study.
Loss of Plasmid/Genetic Instability: The engineered genetic construct may be lost over time.Incorporate antibiotic selection to maintain the plasmid. Integrate the expression cassettes into the host chromosome for greater stability.
High Byproduct Formation (e.g., acetate) Overflow Metabolism: High glucose uptake rates can lead to the production of acetate.Control the glucose feeding rate in a fed-batch fermentation to avoid excess glucose accumulation.
Redox Imbalance: The metabolic pathway may generate an imbalance in cellular redox cofactors (NADH/NAD+).Co-express enzymes that can help regenerate NAD+ to maintain redox balance.
Incomplete Substrate Consumption Catabolite Repression: If using a mixed sugar substrate, the presence of a preferred sugar (like glucose) can inhibit the utilization of other sugars.Use a host strain with a modified catabolite repression system (e.g., a ptsG mutant) to enable simultaneous consumption of multiple sugars.
Cell Viability Issues: Harsh fermentation conditions or toxic byproducts can lead to cell death.Optimize fermentation conditions to be less stressful. Monitor cell viability throughout the process.

Quantitative Data Summary

Table 1: Fermentation Performance of Engineered E. coli Strains for this compound Production

Strain DescriptionSubstrateTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Engineered E. coli with CRISPRi for pfkB knockdownD-Glucose (40 g/L)15.3622.0
Recombinant E. coli BL21/pET22b(+)-DPEaseD-Fructose-33.91 (conversion rate)-
Engineered E. coli Strain 3D-Glucose (40 g/L)6.92--
Engineered E. coli Strain 4 with IPTG inductionD-Glucose13.8155-
Engineered E. coli Strain 7 with CRISPRi (with aTc)D-Glucose11.4062-
Engineered E. coli Strain 7 with CRISPRi (without aTc)D-Glucose13.6560-

Experimental Protocols

1. General Protocol for this compound Fermentation using Engineered E. coli

This protocol provides a general framework. Specific parameters should be optimized for the particular strain and experimental setup.

a. Strain Cultivation and Inoculum Preparation:

  • Streak the engineered E. coli strain from a glycerol (B35011) stock onto an LB agar (B569324) plate containing the appropriate antibiotic for selection. Incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

  • Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., M9 minimal medium with a small amount of glucose) to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches a desired level (e.g., 0.4-0.6).

b. Fermentation:

  • Prepare the fermentation medium (e.g., M9P medium) containing the primary carbon source (e.g., 40 g/L D-glucose).

  • Inoculate the fermenter with the seed culture to a starting OD₆₀₀ of ~0.1.

  • Maintain the fermentation at a controlled temperature (e.g., 30°C or 37°C) and pH (e.g., 7.0, controlled with NaOH or HCl).

  • If using an inducible system, add the inducer (e.g., 1 mM IPTG) when the culture reaches a specific cell density (e.g., OD₆₀₀ of ~0.4).

  • Take samples periodically to measure cell density (OD₆₀₀), substrate concentration, and this compound concentration.

c. This compound Quantification:

  • Centrifuge the collected samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of this compound in the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a carbohydrate analysis column) and detector (e.g., a refractive index detector or a pulsed amperometric detector).

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Engineered E. coli Strain preculture Pre-culture strain->preculture Inoculation fermenter Bioreactor Fermentation preculture->fermenter Inoculation media Fermentation Media media->fermenter induction Induction (e.g., IPTG) fermenter->induction at target OD sampling Periodic Sampling fermenter->sampling induction->fermenter hplc HPLC Analysis sampling->hplc Supernatant data Data Interpretation hplc->data

Caption: Experimental workflow for this compound fermentation.

l_psicose_pathway cluster_input Input Substrate cluster_pathway Biosynthetic Pathway cluster_output Final Product glucose D-Glucose g6p Glucose-6-Phosphate glucose->g6p Phosphorylation (e.g., PTS, Glk) f6p Fructose-6-Phosphate g6p->f6p Isomerization p6p Psicose-6-Phosphate f6p->p6p Epimerization (AlsE - Overexpressed) psicose This compound p6p->psicose Dephosphorylation (HxpB - Overexpressed)

Caption: Biosynthetic pathway of this compound from D-glucose in engineered E. coli.

troubleshooting_tree start Low this compound Yield check_conditions Check Fermentation Conditions (T, pH, Aeration) start->check_conditions check_substrate Check Substrate Consumption start->check_substrate check_byproducts Analyze for Inhibitory Byproducts start->check_byproducts optimize_conditions Optimize Conditions check_conditions->optimize_conditions Suboptimal fed_batch Implement Fed-Batch check_substrate->fed_batch Incomplete genetic_check Verify Strain Genotype/Plasmid check_substrate->genetic_check No Consumption detoxify Detoxify Culture check_byproducts->detoxify High Levels

Caption: Troubleshooting decision tree for low this compound yield.

References

improving the catalytic efficiency of L-psicose producing enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the catalytic efficiency of L-psicose producing enzymes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at producing this compound using enzymatic methods.

Issue Potential Cause Suggested Solution
Low or No Enzyme Activity Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for the specific enzyme.Verify the optimal pH and temperature for your enzyme. For example, D-psicose 3-epimerase (DPEase) from Agrobacterium tumefaciens has an optimal pH of 8.0 and temperature of 50°C.[1] Ensure the correct buffer system is in use, such as EPPS buffer for A. tumefaciens DPEase.[2]
Missing Cofactors: Many DPEases are metalloenzymes and require specific metal ions for activity.Check the metal ion requirements for your enzyme. DPEase from Clostridium bolteae and Clostridium cellulolyticum require Co²⁺, while DPEase from Clostridium scindens requires Mn²⁺.[3] Add the appropriate metal ion (e.g., 1 mM CoCl₂ or MnCl₂) to the reaction mixture.
Enzyme Denaturation: Improper storage or handling can lead to loss of enzyme activity.Store enzymes at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Substrate Inhibition: High concentrations of the substrate (D-fructose) can sometimes inhibit enzyme activity.Perform a substrate titration experiment to determine the optimal substrate concentration.
Low Yield of this compound Poor Enzyme Thermostability: The enzyme may not be stable under the desired reaction conditions, leading to a short half-life.Consider using a more thermostable enzyme or improving the thermostability of your current enzyme through site-directed mutagenesis. For example, the I33L/S213C variant of A. tumefaciens DPEase showed a 29.9-fold increase in half-life at 50°C.[2]
Suboptimal Reaction Time: The reaction may not have reached equilibrium, or product degradation may be occurring over longer incubation times.Perform a time-course experiment to identify the optimal reaction time for maximum this compound production.
Product Inhibition: The accumulation of this compound may be inhibiting the enzyme's forward reaction.Consider in-situ product removal techniques or using a two-phase reaction system.
Thermodynamic Equilibrium: The reversible nature of the epimerization reaction limits the maximum achievable yield.[4]The addition of borate (B1201080) can form a complex with D-fructose, shifting the equilibrium towards D-psicose production.[5]
Difficulty in Product Purification Co-elution of Substrate and Product: D-fructose and this compound are isomers and can be challenging to separate using standard chromatography.Utilize a specialized HPLC column for sugar analysis, such as an aminopropyl silane (B1218182) stationary phase column.[6][7] Optimize the mobile phase composition; for instance, a ratio of 20:80 water to acetonitrile (B52724) can achieve good separation.[6][7]
Presence of Byproducts: Non-enzymatic side reactions can lead to the formation of unwanted byproducts.Operating the reaction at a slightly acidic pH can help reduce non-enzymatic browning reactions.[8]
Inconsistent Results in Enzyme Kinetics Assays Non-linear Reaction Progress: The initial velocity of the reaction may not be accurately measured.Ensure that you are measuring the initial linear rate of the reaction. This is typically within the first 10-20% of the total reaction.
Inaccurate Substrate or Product Quantification: The method used to measure substrate consumption or product formation may not be accurate.Use a validated HPLC method with appropriate standards for accurate quantification of sugars.[6][7][9]

Frequently Asked Questions (FAQs)

1. Which enzymes are commonly used for this compound production?

The most common enzymes used for the production of this compound (also known as D-allulose) are D-psicose 3-epimerase (DPEase; EC 5.1.3.30) and D-tagatose 3-epimerase (DTEase; EC 5.1.3.31). DPEase primarily catalyzes the epimerization of D-fructose to D-psicose, while DTEase can also perform this conversion, though its primary substrates are D-tagatose and D-sorbose.[10][11]

2. How can I improve the catalytic efficiency of my this compound producing enzyme?

Several strategies can be employed to enhance catalytic efficiency:

  • Site-Directed Mutagenesis: This technique involves altering specific amino acid residues to improve kinetic parameters (kcat, Km) or thermostability. For example, mutating specific residues in DPEase from Clostridium bolteae has been shown to increase its catalytic efficiency.

  • Immobilization: Attaching the enzyme to a solid support can improve its stability, reusability, and in some cases, its catalytic performance. Various materials can be used for immobilization, including epoxy resins and nanoflowers.

  • Reaction Condition Optimization: Fine-tuning the pH, temperature, and cofactor concentrations can significantly impact enzyme activity. For instance, the addition of Co²⁺ or Mn²⁺ is crucial for the activity of many DPEases.[3][12][13]

3. What are the typical kinetic parameters for this compound producing enzymes?

The kinetic parameters vary depending on the enzyme source and the substrate. Below is a summary of kinetic data for some commonly studied enzymes.

Table 1: Kinetic Parameters of D-psicose 3-epimerases (DPEases)

Enzyme SourceSubstrateKm (mM)kcat (min-1)kcat/Km (mM-1min-1)Optimal pHOptimal Temp (°C)Reference
Agrobacterium tumefaciensD-fructose7622700.358.050[14]
D-psicose122381198.48.050[14]
Clostridium bolteaeD-fructose27.42940107.37.055[12][13]
D-psicose---7.055[12][13]
Agrobacterium tumefaciens (recombinant)D-fructose1101680.615.287.555[15]

Table 2: Kinetic Parameters of D-tagatose 3-epimerase (DTEase)

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)Optimal pHOptimal Temp (°C)Reference
Pseudomonas cichoriiD-tagatose55307.0-9.060[10]

4. What is the role of metal ions in the activity of these enzymes?

Many D-psicose 3-epimerases are metalloenzymes, meaning they require a metal ion cofactor for their catalytic activity. The metal ion, often Co²⁺ or Mn²⁺, is typically located in the active site and plays a crucial role in substrate binding and the epimerization reaction.[12][13] The absence of the correct metal ion will result in significantly reduced or no enzyme activity.

5. How can I accurately quantify the amount of this compound produced?

High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound and separating it from the substrate D-fructose. An aminopropyl silane column with a mobile phase of acetonitrile and water is often used for this separation.[6][7] A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is typically employed for detection.[6][16]

Experimental Protocols

1. Protocol for Site-Directed Mutagenesis to Improve Enzyme Thermostability

This protocol provides a general workflow for improving enzyme thermostability using site-directed mutagenesis.

  • Primer Design:

    • Design mutagenic primers (25-45 bases in length) containing the desired mutation.

    • The mutation should be located in the middle of the primer with at least 10-15 bases of correct sequence on both sides.

    • The melting temperature (Tₘ) of the primers should be ≥ 78°C.

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.

    • A typical PCR cycle is:

      • Initial denaturation: 95°C for 2-5 minutes.

      • 25-35 cycles of:

        • Denaturation: 95°C for 30-60 seconds.

        • Annealing: 55-68°C for 30-60 seconds (temperature depends on primer Tₘ).

        • Extension: 72°C for 1 minute per kb of plasmid length.

      • Final extension: 72°C for 5-10 minutes.

  • Template DNA Digestion:

    • Digest the parental (non-mutated) methylated DNA with DpnI restriction enzyme for at least 1 hour at 37°C. DpnI specifically cleaves methylated DNA, leaving the newly synthesized unmethylated (mutated) DNA intact.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on an appropriate selective agar (B569324) plate (e.g., LB agar with ampicillin) and incubate overnight at 37°C.

  • Screening and Sequencing:

    • Select individual colonies and grow them in liquid culture.

    • Isolate the plasmid DNA and send it for sequencing to confirm the desired mutation.

2. Protocol for Determining Enzyme Kinetic Parameters (Km and Vmax)

  • Enzyme and Substrate Preparation:

    • Purify the enzyme of interest.

    • Prepare a stock solution of the substrate (e.g., D-fructose) in the appropriate reaction buffer.

  • Enzyme Assay:

    • Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations.

    • The reaction mixture should contain the reaction buffer, the required cofactor (if any), and the enzyme.

    • Pre-incubate the reaction mixtures at the optimal temperature.

    • Initiate the reaction by adding the substrate.

    • Stop the reaction at different time points by heat inactivation (e.g., boiling for 5-10 minutes) or by adding an acid (e.g., HCl).

  • Product Quantification:

    • Quantify the amount of this compound produced in each reaction using a validated HPLC method.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a Lineweaver-Burk plot.

3. Protocol for HPLC Analysis of this compound and D-Fructose

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector (RID) or evaporative light scattering detector (ELSD).

  • Chromatographic Conditions:

    • Column: Aminopropyl silane column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).[6][7]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[6][7]

    • Flow Rate: 1.0 mL/min.[6][7]

    • Column Temperature: 30-40°C.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dilute the reaction samples with the mobile phase to a suitable concentration.

    • Filter the samples through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Standard Curve:

    • Prepare a series of standard solutions of this compound and D-fructose of known concentrations.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each sugar.

  • Quantification:

    • Inject the prepared samples and identify the peaks based on the retention times of the standards.

    • Quantify the concentration of this compound and D-fructose in the samples using the calibration curves.

Visualizations

Enzymatic_Production_of_L_Psicose D-Fructose D-Fructose Enzyme-Substrate Complex Enzyme-Substrate Complex D-Fructose->Enzyme-Substrate Complex Binds to This compound This compound Enzyme (DPEase or DTEase) Enzyme (DPEase or DTEase) Enzyme (DPEase or DTEase)->Enzyme-Substrate Complex Catalyzes Enzyme-Substrate Complex->this compound Releases Enzyme-Substrate Complex->Enzyme (DPEase or DTEase) Releases

Caption: Enzymatic conversion of D-fructose to this compound.

Enzyme_Engineering_Workflow cluster_0 Gene Modification cluster_1 Expression and Screening cluster_2 Characterization Identify Target Gene Identify Target Gene Site-Directed Mutagenesis Site-Directed Mutagenesis Identify Target Gene->Site-Directed Mutagenesis Create Mutant Library Create Mutant Library Site-Directed Mutagenesis->Create Mutant Library Transform into Host Transform into Host Create Mutant Library->Transform into Host Express Mutant Proteins Express Mutant Proteins Transform into Host->Express Mutant Proteins Screen for Improved Activity Screen for Improved Activity Express Mutant Proteins->Screen for Improved Activity Purify Promising Mutants Purify Promising Mutants Screen for Improved Activity->Purify Promising Mutants Determine Kinetic Parameters Determine Kinetic Parameters Purify Promising Mutants->Determine Kinetic Parameters Assess Thermostability Assess Thermostability Determine Kinetic Parameters->Assess Thermostability Optimized Enzyme Optimized Enzyme Assess Thermostability->Optimized Enzyme

Caption: Workflow for improving enzyme efficiency.

References

Validation & Comparative

A Tale of Two Sugars: Unraveling the Metabolic Fates of L-Psicose and D-Psicose

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast exists in the scientific understanding of the metabolism of L-psicose and its D-enantiomer, D-psicose (also known as allulose). While D-psicose has been the subject of extensive research, revealing a unique metabolic profile that makes it a promising low-calorie sugar substitute, this compound remains largely enigmatic, with a significant dearth of metabolic data. This guide provides a comprehensive comparative analysis of the current knowledge on the metabolism of these two rare sugars, drawing on available experimental data for D-psicose and highlighting the critical knowledge gaps for its L-counterpart.

D-Psicose: The Well-Characterized, Low-Energy Sweetener

D-psicose is a C-3 epimer of D-fructose and has garnered considerable attention for its sweetness, which is about 70% that of sucrose, coupled with a remarkably low caloric value of approximately 0.2-0.4 kcal/g.[1][2] This is attributed to its limited absorption and metabolism in the human body.

Absorption, Distribution, and Excretion of D-Psicose

Studies in both rats and humans have demonstrated that D-psicose is partially absorbed in the small intestine and largely excreted unchanged in the urine.[3][4]

Table 1: Pharmacokinetic Parameters of D-Psicose in Rats Following Oral Administration [3]

Time (minutes)Blood Concentration (µg/g)Urinary Excretion (% of dose)
1011.3 ± 6.4-
3041.8 ± 16.2~10%
6048.5 ± 15.6~19%
12039.2 ± 9.5~37%

Following oral administration in rats, D-psicose is readily absorbed into the bloodstream, reaching a peak concentration at around 60 minutes. A significant portion is then rapidly cleared from the blood and excreted in the urine. Long-term studies in rats have shown no adverse effects from dietary D-psicose.

Metabolic Fate of D-Psicose

The primary reason for the low caloric value of D-psicose is that it is a poor substrate for the enzymes that metabolize common sugars like glucose and fructose. It is not significantly utilized in the glycolytic pathway.

dot

D_Psicose_Metabolism Oral Ingestion of D-Psicose Oral Ingestion of D-Psicose Small Intestine Small Intestine Oral Ingestion of D-Psicose->Small Intestine Partial Absorption Partial Absorption Small Intestine->Partial Absorption Large Intestine Large Intestine Small Intestine->Large Intestine Unabsorbed D-Psicose Bloodstream Bloodstream Partial Absorption->Bloodstream Excretion (Urine) Excretion (Urine) Bloodstream->Excretion (Urine) Minimal Metabolism Minimal Metabolism Bloodstream->Minimal Metabolism Fermentation by Gut Microbiota (minor) Fermentation by Gut Microbiota (minor) Large Intestine->Fermentation by Gut Microbiota (minor)

Simplified overview of D-psicose metabolism.
Effects on Endogenous Enzyme Activity

D-psicose has been shown to influence the activity of several key metabolic enzymes, which may contribute to its observed health benefits, such as reduced fat accumulation.

Table 2: Effect of D-Psicose on Hepatic Lipogenic Enzyme Activities in Rats

EnzymeDiet GroupActivity (units/mg protein)
Fatty Acid SynthaseControl12.5 ± 1.5
D-Psicose8.2 ± 1.2
Glucose-6-Phosphate DehydrogenaseControl25.4 ± 2.1
D-Psicose18.9 ± 1.8
*Statistically significant difference from control.

This compound: The Unexplored Enantiomer

In stark contrast to its D-counterpart, there is a significant lack of published research on the metabolism of this compound in animals or humans. While it is known to be the L-enantiomer of D-psicose and has been synthesized, its metabolic fate remains largely uninvestigated. Some commercial suppliers describe it as a low-calorie sweetener with potential prebiotic effects, but these claims are not substantiated by readily available peer-reviewed metabolic studies. One source inaccurately identifies this compound as being also known as D-allulose, highlighting the confusion and scarcity of reliable information.

Inferences from Other L-Sugars

In the absence of direct data on this compound, we can look to the metabolism of other L-sugars for potential insights. Generally, L-sugars are poorly metabolized by mammals because the enzymes involved in carbohydrate metabolism are stereospecific for D-sugars.

  • L-Glucose: Studies have shown that L-glucose is not metabolized as an energy source in rats. It is not a substrate for hexokinase, the first enzyme in the glycolytic pathway, and is largely excreted unchanged.

  • L-Arabinose: The metabolism of L-arabinose is primarily studied in microorganisms and plants. In humans, its absorption and metabolism are limited.

Based on the principle of enzyme stereospecificity, it is highly probable that this compound, like other L-sugars, is not significantly metabolized in the human body and would therefore have a very low caloric value. However, this remains a strong hypothesis that requires experimental validation.

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L_Psicose_Hypothetical_Metabolism Oral Ingestion of this compound Oral Ingestion of this compound Small Intestine Small Intestine Oral Ingestion of this compound->Small Intestine Limited or No Absorption Limited or No Absorption Small Intestine->Limited or No Absorption Large Intestine Large Intestine Small Intestine->Large Intestine Unabsorbed this compound Bloodstream Bloodstream Limited or No Absorption->Bloodstream Excretion (Urine/Feces) Excretion (Urine/Feces) Bloodstream->Excretion (Urine/Feces) No Significant Metabolism No Significant Metabolism Bloodstream->No Significant Metabolism Potential Fermentation by Gut Microbiota Potential Fermentation by Gut Microbiota Large Intestine->Potential Fermentation by Gut Microbiota

Hypothetical metabolic pathway of this compound.

Experimental Protocols

D-Psicose Metabolism in Rats

Objective: To determine the absorption, distribution, and excretion of D-psicose in rats.

Methodology:

  • Animal Model: Male Wistar rats.

  • Test Substance: Radiolabeled [14C]-D-psicose.

  • Administration: Oral gavage.

  • Sample Collection: Blood, urine, and various organs were collected at specified time points (10, 30, 60, and 120 minutes) post-administration.

  • Analysis: The concentration of [14C]-D-psicose in the collected samples was determined using a liquid scintillation counter.

  • Data Analysis: Pharmacokinetic parameters, including blood concentration and urinary excretion rates, were calculated.

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D_Psicose_Rat_Study_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Male Wistar Rats Male Wistar Rats Oral Gavage Oral Gavage Male Wistar Rats->Oral Gavage Radiolabeled [14C]-D-psicose Radiolabeled [14C]-D-psicose Radiolabeled [14C]-D-psicose->Oral Gavage Sample Collection (Blood, Urine, Organs) Sample Collection (Blood, Urine, Organs) Oral Gavage->Sample Collection (Blood, Urine, Organs) Liquid Scintillation Counting Liquid Scintillation Counting Sample Collection (Blood, Urine, Organs)->Liquid Scintillation Counting Pharmacokinetic Analysis Pharmacokinetic Analysis Liquid Scintillation Counting->Pharmacokinetic Analysis

Experimental workflow for D-psicose metabolism study in rats.
In Vitro Enzyme Activity Assay

Objective: To determine the effect of D-psicose on the activity of hepatic lipogenic enzymes.

Methodology:

  • Enzyme Source: Liver homogenates from rats fed either a control or a D-psicose-supplemented diet.

  • Substrates: Specific substrates for the enzymes of interest (e.g., acetyl-CoA for fatty acid synthase).

  • Assay Conditions: The reaction mixture, containing the liver homogenate and substrate, was incubated under optimal conditions (temperature, pH).

  • Measurement: The activity of the enzyme was determined by measuring the rate of product formation or substrate consumption using spectrophotometric methods.

  • Data Analysis: Enzyme activity was expressed as units per milligram of protein.

Conclusion: A Tale of One Known and One Unknown

The comparative analysis of this compound and D-psicose metabolism reveals a significant disparity in the available scientific knowledge. D-psicose has been extensively studied, and its metabolic profile as a poorly absorbed and minimally metabolized sugar is well-established, supporting its use as a low-calorie sweetener. In contrast, the metabolic fate of this compound remains largely uninvestigated. While it is reasonable to hypothesize that this compound is also poorly metabolized due to enzyme stereospecificity, this assumption requires rigorous experimental verification. Further research, including in vivo absorption and excretion studies and in vitro enzyme assays, is crucial to elucidate the metabolic profile of this compound and to validate any potential health benefits or applications. The current landscape underscores a critical need for dedicated research into the metabolism of this compound to bring our understanding of this rare sugar to a level comparable with its D-enantiomer.

References

Navigating the Labyrinth of Stereoisomers: A Comparative Guide to the Validation of L-Psicose Purity by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of compounds like L-psicose is a critical step in development and quality control. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against other analytical techniques, supported by experimental data and detailed protocols.

This compound, a rare sugar and the C-3 epimer of L-fructose, is gaining significant attention for its potential applications in the food and pharmaceutical industries due to its low-calorie properties. As with many chiral molecules, its biological activity can be significantly different from its enantiomer, D-psicose (also known as D-allulose). Therefore, robust and validated analytical methods are essential to accurately determine the enantiomeric purity of this compound. Chiral HPLC has emerged as a primary method for this purpose, offering high resolution and sensitivity.

Comparative Analysis of Analytical Techniques

While chiral HPLC is a powerful tool, other techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC) also offer capabilities for chiral separations. The choice of method often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Capillary Electrophoresis (CE) Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Separation of volatile or derivatized enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase.Separation of enantiomers in a capillary based on differences in their electrophoretic mobility in the presence of a chiral selector in the background electrolyte.Separation using a supercritical fluid as the mobile phase, offering properties of both a liquid and a gas, with a chiral stationary phase.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), cyclodextrin-based.Cyclodextrin (B1172386) derivatives coated on a capillary column.Chiral selectors (e.g., cyclodextrins, polysaccharides) added to the buffer.Same as HPLC (e.g., polysaccharide-based).
Sample Volatility Not required.Required (derivatization often necessary for sugars).Not required.Not required.
Resolution High to excellent.High to excellent.Very high.High to excellent.
Analysis Time Moderate (typically 10-30 min).Fast to moderate (can be faster than HPLC).Fast.Very fast.
Solvent Consumption High.Low (gas mobile phase).Very low.Low (CO2 is the primary mobile phase).
Sensitivity Good to excellent (detector dependent).Excellent (especially with Mass Spectrometry).Good (can be limited by small injection volumes).Good to excellent.
Key Advantage Broad applicability, well-established, robust.High efficiency and sensitivity, especially with MS detection.High efficiency, low sample and solvent consumption.Fast separations, reduced organic solvent use.
Key Disadvantage Higher solvent consumption and cost.Requires sample volatility or derivatization, which can be complex.Lower loading capacity, potential for matrix interference.Higher initial instrument cost.

Experimental Protocols

A validated chiral HPLC method is crucial for the accurate quantification of this compound purity. Below is a detailed protocol for a typical chiral HPLC method, followed by brief overviews of alternative techniques.

Chiral HPLC Method for this compound Purity

This method is based on the successful separation of other monosaccharide enantiomers and is a strong starting point for the validation of this compound analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended for sugars as they lack strong UV chromophores.

Chromatographic Conditions:

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: RID or ELSD.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

Validation Parameters (based on ICH Q2(R1) Guidelines):

  • Specificity: Demonstrated by the baseline resolution of this compound from its enantiomer, D-psicose, and any other potential impurities.

  • Linearity: Assessed by analyzing a series of this compound solutions over a concentration range (e.g., 0.1 - 2.0 mg/mL). A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: Determined by recovery studies, spiking a placebo with known amounts of this compound at different concentration levels. Recoveries are typically expected to be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing multiple injections of the same sample on the same day. The relative standard deviation (%RSD) should typically be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, by different analysts, or on different equipment. The %RSD should be within acceptable limits (e.g., ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

Alternative Methodologies: An Overview
  • Chiral Gas Chromatography (GC): This method would require derivatization of the hydroxyl groups of this compound to increase its volatility (e.g., silylation). Separation would be performed on a chiral capillary column, often coated with a cyclodextrin derivative. Detection is typically by Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Chiral Capillary Electrophoresis (CE): CE offers high efficiency and requires minimal sample and solvent. For chiral separation of sugars, a chiral selector, such as a cyclodextrin derivative, is added to the background electrolyte. Detection can be achieved using a UV detector (if the sugar is derivatized with a chromophore) or by indirect UV detection.

Workflow and Logical Relationships

The process of validating a chiral HPLC method for this compound purity follows a logical sequence, ensuring the reliability and accuracy of the results.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis Column_Screening Column Screening (e.g., Polysaccharide-based) Mobile_Phase_Optimization Mobile Phase Optimization (Hexane/Ethanol ratio) Column_Screening->Mobile_Phase_Optimization Specificity Specificity (Resolution of Enantiomers) Mobile_Phase_Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Precision->Robustness System_Suitability System Suitability Test Robustness->System_Suitability Purity_Determination This compound Purity Determination System_Suitability->Purity_Determination

Workflow for Chiral HPLC Method Validation.

The validation process begins with method development, focusing on achieving adequate separation (specificity). Once specificity is established, other validation parameters like linearity, accuracy, and precision can be determined. A robust method then allows for routine sample analysis, which should always begin with a system suitability test to ensure the chromatographic system is performing correctly.

G cluster_0 Core Requirement cluster_1 Quantitative Performance cluster_2 Method Sensitivity Specificity Specificity: Baseline Resolution (Rs > 1.5) Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Specificity->Linearity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Interdependence of Key Validation Parameters.

This diagram illustrates that specificity, the ability to separate the enantiomers, is the foundational requirement. Upon achieving specificity, the quantitative aspects of the method (accuracy, precision, and linearity) can be validated. The sensitivity of the method (LOD and LOQ) is typically derived from the linearity data.

A Comparative Guide to the Biological Activity of L-Psicose and Other L-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of L-psicose and other L-sugars, focusing on their metabolic fate, physiological effects, and potential as therapeutic agents or functional food ingredients. While research on many L-sugars, including this compound, is still emerging, this document synthesizes the available experimental data to offer a comprehensive overview for the scientific community.

Introduction to L-Sugars

L-sugars are the stereoisomers (mirror images) of the more common D-sugars found in nature. This structural difference significantly alters their biological activity in humans. Generally, L-sugars are poorly recognized by the enzymes and transporters involved in carbohydrate metabolism, leading to low or no caloric value and distinct physiological effects compared to their D-counterparts.[1][2] This guide focuses on comparing the known biological properties of this compound with other L-sugars like L-glucose and L-fructose.

Metabolic and Physiological Effects: A Comparative Analysis

The primary characteristic of L-sugars is their limited metabolism in the human body. Unlike D-sugars, which are readily used for energy, L-sugars are largely unabsorbed or excreted unchanged.

Caloric Value and Sweetness

The low caloric content of L-sugars makes them attractive as potential sugar substitutes. However, data on this compound is limited, with most research focusing on its D-enantiomer, D-psicose (also known as D-allulose).

SugarCaloric Value (kcal/g)Relative Sweetness (Sucrose = 100)
L-Glucose ~0Similar to D-glucose
L-Fructose Provides some energy (specific value not widely reported)Data not available
D-Psicose (D-Allulose) ~0.470
D-Tagatose 1.592
Sucrose 4100
Effects on Blood Glucose and Insulin (B600854)

Due to their poor metabolism, L-sugars are expected to have a minimal impact on postprandial blood glucose and insulin levels, a highly desirable trait for sugar substitutes aimed at individuals with metabolic disorders.

  • L-Glucose: Studies have shown that L-glucose is not phosphorylated by hexokinase, the first enzyme in the glycolysis pathway, and thus does not enter the main metabolic route for glucose, having a negligible effect on blood sugar.

  • L-Arabinose: This L-sugar has been shown to inhibit the intestinal enzyme sucrase, which breaks down sucrose. This inhibition leads to a reduced glycemic and insulinemic response after consuming sucrose-rich foods.[3][4]

  • D-Psicose (as a proxy): Research on D-psicose demonstrates its ability to suppress postprandial blood glucose elevation.[5] It is hypothesized that this compound would have a similar or even more pronounced effect due to potentially lower absorption and metabolism.

Enzyme Inhibition

The structural similarity of L-sugars to their D-counterparts allows them to interact with carbohydrate-metabolizing enzymes, often acting as inhibitors. This inhibitory action is a key mechanism behind their potential health benefits.

  • D-Psicose: In vitro studies have shown that D-psicose can inhibit intestinal α-glucosidase enzymes like sucrase and maltase. This inhibition slows down the digestion of carbohydrates, leading to a blunted glycemic response.

  • L-Arabinose: As mentioned, L-arabinose is a known inhibitor of sucrase.

Quantitative data on the inhibitory constants (Ki) for this compound are not currently available in the scientific literature.

Signaling Pathways and Cellular Effects

The specific signaling pathways modulated by this compound are largely uninvestigated. However, research on D-psicose provides some insights into the potential mechanisms of action for rare sugars. D-psicose has been shown to affect pathways related to lipid metabolism and inflammation. For instance, it can suppress the expression of genes involved in lipogenesis in the liver. It is plausible that this compound could exert similar effects, although this requires experimental verification.

Signaling_Pathway_Hypothesis cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte L-Sugars (e.g., this compound) L-Sugars (e.g., this compound) α-glucosidases (Sucrase, Maltase) α-glucosidases (Sucrase, Maltase) L-Sugars (e.g., this compound)->α-glucosidases (Sucrase, Maltase) Inhibition Glucose Transporters (e.g., SGLT1, GLUT2) Glucose Transporters (e.g., SGLT1, GLUT2) L-Sugars (e.g., this compound)->Glucose Transporters (e.g., SGLT1, GLUT2) Potential Competition/Inhibition Excretion Excretion L-Sugars (e.g., this compound)->Excretion Intestinal Lumen Intestinal Lumen Enterocyte Enterocyte Bloodstream Bloodstream Dietary Carbohydrates Dietary Carbohydrates Dietary Carbohydrates->α-glucosidases (Sucrase, Maltase) Substrate Monosaccharides (Glucose, Fructose) Monosaccharides (Glucose, Fructose) α-glucosidases (Sucrase, Maltase)->Monosaccharides (Glucose, Fructose) Hydrolysis Glucose Transporters (e.g., SGLT1, GLUT2)->Bloodstream Transport Monosaccharides (Glucose, Fructose)->Glucose Transporters (e.g., SGLT1, GLUT2) Uptake

Figure 1. Hypothesized mechanism of action for L-sugars in the intestine.

Experimental Protocols

In Vitro Intestinal Permeability (Caco-2 Assay)

This assay is a standard method to predict the intestinal absorption of compounds.

Objective: To determine the rate and extent of transport of L-sugars across a monolayer of human intestinal Caco-2 cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal barrier.

  • Assay Procedure:

    • The Caco-2 monolayer is washed with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • The test L-sugar (e.g., this compound) is added to the apical (AP) side (representing the intestinal lumen).

    • Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.

    • The concentration of the L-sugar in the collected samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the substance on the receiver side.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the substance on the donor side.

Caco2_Workflow cluster_setup Assay Setup cluster_experiment Transport Experiment cluster_analysis Analysis Caco-2 cells seeded on Transwell insert Caco-2 cells seeded on Transwell insert Culture for 21 days to form monolayer Culture for 21 days to form monolayer Caco-2 cells seeded on Transwell insert->Culture for 21 days to form monolayer Wash monolayer Wash monolayer Culture for 21 days to form monolayer->Wash monolayer Add L-sugar to Apical side Add L-sugar to Apical side Wash monolayer->Add L-sugar to Apical side Incubate Incubate Add L-sugar to Apical side->Incubate Collect samples from Basolateral side at time points Collect samples from Basolateral side at time points Incubate->Collect samples from Basolateral side at time points Quantify L-sugar concentration (LC-MS/MS) Quantify L-sugar concentration (LC-MS/MS) Collect samples from Basolateral side at time points->Quantify L-sugar concentration (LC-MS/MS) Calculate Papp value Calculate Papp value Quantify L-sugar concentration (LC-MS/MS)->Calculate Papp value

Figure 2. Workflow for the Caco-2 intestinal permeability assay.

Determination of Metabolizable Energy in Rats

This in vivo method provides a direct measure of the caloric contribution of a substance.

Objective: To quantify the metabolizable energy of L-sugars in a rat model.

Methodology:

  • Animal Model: Male Wistar rats are individually housed in metabolic cages.

  • Dietary Acclimation: Rats are fed a basal diet for a specified period.

  • Experimental Diets: Rats are divided into groups and fed the basal diet supplemented with a known amount of the test L-sugar or a control sugar (e.g., sucrose).

  • Sample Collection: Over a period of several weeks, daily food intake is recorded, and feces and urine are collected.

  • Energy Measurement: The gross energy content of the diets, feces, and urine is determined by bomb calorimetry.

  • Data Analysis: The metabolizable energy (ME) is calculated as: ME (kcal/g) = [Gross Energy Intake - (Fecal Energy + Urinary Energy)] / Grams of Substance Consumed

Conclusion

L-sugars, including this compound, represent a promising class of compounds with potential applications as low-calorie sweeteners and functional food ingredients. Their limited metabolism leads to a blunted glycemic and insulinemic response, making them suitable for individuals with metabolic disorders. While data on this compound remains scarce, the available information on other L-sugars and the D-enantiomer of psicose suggests a favorable biological profile. Further research, particularly direct comparative studies on the metabolic effects and enzyme inhibitory properties of this compound, is crucial to fully elucidate its potential and pave the way for its use in food and pharmaceutical applications.

References

L-Psicose vs. D-Psicose and the Gut Microbiota: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While research has illuminated the effects of D-psicose (also known as D-allulose) on the gut microbiota, a significant knowledge gap exists regarding its stereoisomer, L-psicose. Currently, there is a lack of scientific studies directly investigating the impact of this compound on the composition and function of the gut microbiome. Therefore, a direct comparative guide based on experimental data is not feasible at this time.

This guide will summarize the known effects of D-psicose on the gut microbiota, based on available research, and will highlight the absence of data for this compound, underscoring a critical area for future scientific inquiry.

D-Psicose (D-Allulose): A Modulator of the Gut Microbiome

D-psicose, a rare sugar, has garnered attention for its potential health benefits, including its influence on the gut microbiota. Studies in animal models and ex vivo human fecal cultures have demonstrated that D-psicose can act as a prebiotic, selectively promoting the growth of beneficial bacteria and influencing the production of microbial metabolites.

Quantitative Effects of D-Psicose on Gut Microbiota

The following table summarizes the key quantitative findings from studies investigating the impact of D-psicose on the gut microbiota.

Microbial Group/MetaboliteStudy TypeModelDosageDurationKey FindingsReference
LactobacillusIn vivoMice (High-Fat Diet)5% of diet16 weeksSignificant increase in relative abundance.[1]
CoprococcusIn vivoMice (High-Fat Diet)5% of diet16 weeksSignificant increase in relative abundance.[1]
ButyrateEx vivoHuman Fecal CulturesNot specified24-48 hoursSignificant increase in production.[2]
Anaerostipes hadrusEx vivoHuman Fecal CulturesNot specified48 hoursSignificant increase in abundance.[2]
LachnospiraceaeEx vivoHuman Fecal CulturesNot specified48 hoursSignificant increase in abundance.[2]
Experimental Protocols for D-Psicose Studies

In Vivo Mouse Study (High-Fat Diet Model)

  • Subjects: Male C57BL/6J mice.

  • Diet: A high-fat diet (HFD) supplemented with 5% D-psicose (w/w). A control group received the HFD without D-psicose.

  • Duration: 16 weeks.

  • Analysis: Fecal samples were collected for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.[1]

Ex Vivo Human Fecal Culture Study

  • Methodology: The study utilized an ex vivo human colon model (SIFR® technology).

  • Substrate: D-psicose was added to the cultures.

  • Incubation: Fecal samples from healthy adults and adults with type 2 diabetes were incubated with D-psicose for up to 48 hours.

  • Analysis: Short-chain fatty acid (SCFA) concentrations were measured using gas chromatography. Microbial composition was analyzed through sequencing.[2]

This compound: An Unexplored Frontier in Gut Microbiota Research

Despite the growing body of evidence for D-psicose, a thorough search of the scientific literature reveals a notable absence of studies on the effects of this compound on the gut microbiota. The metabolism and microbial utilization of L-sugars can differ significantly from their D-counterparts. While some gut bacteria possess the enzymatic machinery to metabolize certain L-sugars, such as L-arabinose, it is not possible to extrapolate these findings to this compound without specific experimental evidence.

The lack of research on this compound and the gut microbiome represents a significant gap in our understanding of rare sugars and their potential physiological effects. Future research is warranted to investigate whether this compound is metabolized by gut bacteria, if it influences microbial community structure, and what the potential downstream health implications might be.

Signaling Pathways and Experimental Workflow

To illustrate the general approach for studying the effects of a substance like psicose on the gut microbiota, the following diagrams depict a hypothetical experimental workflow.

experimental_workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcomes Outcomes Animal Model Animal Model Dietary Intervention Dietary Intervention (e.g., D-Psicose Supplementation) Animal Model->Dietary Intervention Control Group Control Group Animal Model->Control Group Fecal Samples Fecal Samples Dietary Intervention->Fecal Samples Control Group->Fecal Samples DNA Extraction DNA Extraction Fecal Samples->DNA Extraction SCFA Analysis (GC) SCFA Analysis (GC) Fecal Samples->SCFA Analysis (GC) 16S rRNA Sequencing 16S rRNA Sequencing DNA Extraction->16S rRNA Sequencing Bioinformatic Analysis Bioinformatic Analysis 16S rRNA Sequencing->Bioinformatic Analysis Microbiota Composition Microbiota Composition Bioinformatic Analysis->Microbiota Composition Metabolite Production Metabolite Production SCFA Analysis (GC)->Metabolite Production

Figure 1. A typical experimental workflow for an in vivo study on the effects of a dietary compound on the gut microbiota.

Conclusion

The current body of scientific literature provides evidence for the modulatory effects of D-psicose on the gut microbiota, suggesting its potential as a prebiotic. However, there is a complete absence of data regarding the impact of this compound. This significant knowledge gap prevents a direct comparison of the two stereoisomers. Future research focusing on this compound is essential to understand its interaction with the gut microbiome and to fully elucidate the structure-function relationship of psicose isomers in the context of gut health. Professionals in research and drug development should be aware of this disparity in the available data when considering the potential applications of these rare sugars.

References

A Spectroscopic Showdown: L-Psicose and Its Epimers Under the Lens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a detailed comparative analysis of L-psicose and its epimers—L-fructose, L-sorbose, and L-tagatose—reveals subtle yet significant structural differences through the discerning eyes of spectroscopic techniques. This guide provides a comprehensive overview of their key spectroscopic characteristics, detailed experimental protocols, and insights into their potential biological signaling pathways.

This guide delves into the spectroscopic nuances of this compound and its epimers, offering a valuable resource for their identification, characterization, and application in various research and development endeavors. The structural similarity of these rare sugars, differing only in the stereochemistry at specific carbon atoms, necessitates the use of high-resolution spectroscopic methods for their differentiation.

Defining the Epimers

This compound (also known as L-allulose) is a C-3 epimer of L-fructose. Its other epimers include L-sorbose (a C-5 epimer of L-fructose) and L-tagatose (a C-4 epimer of L-fructose). These subtle stereochemical variations give rise to distinct physical, chemical, and biological properties.

Spectroscopic Comparison: Unmasking the Structural Fingerprints

The primary spectroscopic techniques employed for the characterization of these monosaccharides are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structural features of molecules in solution. For carbohydrates like this compound and its epimers, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the atoms. In aqueous solutions, these sugars exist as a complex equilibrium of different tautomers (pyranose and furanose forms), which is reflected in their NMR spectra.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of this compound and Its Epimers

ProtonThis compound (D-form data)L-Fructose (D-form data)L-SorboseL-Tagatose (D-form data)
H-1a~3.6-3.8~3.5-3.7~3.5-3.7~3.6-3.8
H-1b~3.6-3.8~3.5-3.7~3.5-3.7~3.6-3.8
H-3~4.1-4.3~4.0-4.2~3.6-3.8~4.1-4.3
H-4~3.8-4.0~3.8-4.0~3.6-3.8~3.9-4.1
H-5~3.7-3.9~3.7-3.9~3.6-3.8~3.8-4.0
H-6a~3.6-3.8~3.6-3.8~3.5-3.7~3.6-3.8
H-6b~3.6-3.8~3.6-3.8~3.5-3.7~3.6-3.8

Note: Data for this compound and L-fructose are based on their D-enantiomers as spectra for enantiomers in achiral solvents are identical. Chemical shifts are approximate and can vary based on experimental conditions.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of this compound and Its Epimers

CarbonThis compound (D-form data)[1]L-Fructose (D-form data)[2]L-Sorbose[1]L-Tagatose (D-form data)
C-1~64-66~63-65~63-65~64-66
C-2~98-108~98-105~98-105~98-108
C-3~70-85~75-82~70-78~70-85
C-4~66-77~70-78~70-78~66-77
C-5~70-85~81-83~70-78~70-85
C-6~63-66~62-64~63-65~63-66

Note: Data for this compound and L-fructose are based on their D-enantiomers. Chemical shifts are approximate and can vary based on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The FTIR spectra of these epimers are expected to be very similar due to the presence of the same functional groups (hydroxyl and carbonyl groups). However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation, as these are sensitive to small changes in the molecular structure and intermolecular interactions.

Table 3: Key FTIR Absorption Bands (cm⁻¹) for this compound and Its Epimers

Functional GroupThis compoundL-FructoseL-Sorbose[3][4]L-Tagatose
O-H Stretch (broad)~3600-3000~3600-3000~3600-3100~3600-3000
C-H Stretch~3000-2800~3000-2800~3000-2800~3000-2800
C=O Stretch~1730~1730~1730~1730
C-O Stretch~1200-1000~1200-1000~1200-900~1200-1000
Fingerprint RegionVariable peaksVariable peaksVariable peaksVariable peaks

Note: Peak positions are approximate and can be influenced by the physical state of the sample and intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. While this compound and its epimers have the same molecular weight (180.16 g/mol ), tandem mass spectrometry (MS/MS) can reveal subtle differences in their fragmentation patterns upon collision-induced dissociation, aiding in their differentiation.

Table 4: Mass Spectrometry Data for this compound and Its Epimers

ParameterThis compoundL-FructoseL-SorboseL-Tagatose
Molecular FormulaC₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight180.16180.16180.16180.16
Common Adducts[M+H]⁺, [M+Na]⁺, [M-H]⁻[M+H]⁺, [M+Na]⁺, [M-H]⁻[M+H]⁺, [M+Na]⁺, [M-H]⁻[M+H]⁺, [M+Na]⁺, [M-H]⁻
Key MS/MS FragmentsDependent on ionization and collision energyDependent on ionization and collision energyDependent on ionization and collision energyDependent on ionization and collision energy

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols.

NMR Spectroscopy of Monosaccharides

A common method involves dissolving the sugar sample in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of approximately 10-50 mg/mL. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to aid in the complete assignment of proton and carbon signals.

FTIR Spectroscopy of Monosaccharides

For solid samples, the potassium bromide (KBr) pellet method is frequently used. A small amount of the finely ground sugar is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for both solid and liquid samples, offering a simpler and faster measurement.

Mass Spectrometry of Monosaccharides

For analysis by mass spectrometry, the monosaccharide is typically dissolved in a suitable solvent (e.g., water, methanol, or acetonitrile) and introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). For tandem MS experiments, precursor ions are selected and fragmented to generate characteristic product ion spectra.

Biological Signaling Pathways

The structural differences between this compound and its epimers can lead to distinct interactions with biological systems. While research into the specific signaling pathways of these L-sugars is ongoing, some insights can be drawn from studies on their D-enantiomers.

  • L-Fructose: While the direct signaling pathways of L-fructose are not well-elucidated, its D-enantiomer, D-fructose, is known to be metabolized and can influence various signaling pathways, including those related to glucose metabolism and lipid synthesis.

  • L-Sorbose: Limited information is available on the specific signaling pathways of L-sorbose.

  • L-Tagatose: D-tagatose has been shown to have a low glycemic index and may influence pathways related to glucose metabolism and gut microbiota. It is suggested that D-tagatose may modulate the NF-κB signaling pathway, which is involved in inflammation.

  • This compound: D-psicose (Allulose) has been studied for its potential to modulate glucose metabolism and has been shown to have a very low impact on blood glucose levels.

Further research is needed to fully understand the specific signaling cascades activated by this compound and its epimers.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound & Epimers Dissolution Dissolution in Deuterated Solvent (NMR) or Matrix (MS) Sample->Dissolution Pellet KBr Pellet Preparation (FTIR) Sample->Pellet NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR MS Mass Spectrometry (MS, MS/MS) Dissolution->MS FTIR FTIR Spectroscopy Pellet->FTIR Structure Structural Elucidation (Stereochemistry, Tautomers) NMR->Structure FTIR->Structure MS->Structure Comparison Comparative Analysis of Spectral Data Structure->Comparison

Caption: Workflow for the spectroscopic comparison of this compound and its epimers.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its epimers. The presented data and protocols serve as a starting point for researchers to further explore the unique characteristics and potential applications of these rare sugars.

References

Assessing the Antiviral Efficacy of L-Psicose Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals,

Our objective with this guide is to provide a comprehensive comparison of the antiviral efficacy of various L-psicose derivatives, supported by robust experimental data. However, a thorough review of the current scientific literature reveals a significant gap in research specifically investigating the antiviral properties of chemically modified this compound derivatives.

At present, published studies have primarily focused on the antiviral activity of the rare sugar this compound itself. While these preliminary findings are promising, there is a notable absence of research on the synthesis and antiviral evaluation of a diverse range of this compound derivatives. This lack of available data prevents a comparative analysis as originally intended.

We are committed to providing accurate and data-driven content. Therefore, we will present the existing data on this compound as a foundational overview. As new research on this compound derivatives becomes available, we will update this guide to reflect the latest findings and provide the in-depth comparative analysis that is crucial for advancing antiviral drug development.

Antiviral Profile of this compound

This compound, a C-3 epimer of D-fructose, has demonstrated antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). The primary mechanism of its antiviral action is the inhibition of viral adsorption to host cells.

Table 1: In Vitro Antiviral Activity of this compound against HSV-1
CompoundVirusCell LineAssay TypeIC50IC90Cytotoxicity (CC50)Selectivity Index (SI)Reference
This compoundHSV-1CV-1Plaque Reduction Assay99.51 mM166.48 mM>200 mM>2.01[1]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral activity. IC90 (90% inhibitory concentration): The concentration of a drug at which it inhibits 90% of the viral activity. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug at which it causes the death of 50% of host cells. SI (Selectivity Index): The ratio of CC50 to IC50, indicating the therapeutic window of the compound.

Experimental Protocols

Plaque Reduction Assay (PRA): This assay is a standard method used to determine the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Seeding: CV-1 cells (a monkey kidney fibroblast cell line) are seeded in 24-well plates and grown to confluence.

  • Virus Preparation: A stock of Herpes Simplex Virus type 1 (HSV-1) is diluted to a concentration that produces a countable number of plaques.

  • Compound Treatment: Serial dilutions of this compound are prepared. The cell monolayers are pre-incubated with the different concentrations of this compound for a specific period.

  • Infection: The cells are then infected with the prepared virus in the presence of the corresponding this compound concentration.

  • Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.

  • Overlay: After adsorption, the virus-drug mixture is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., methylcellulose) and the respective concentration of this compound to restrict the spread of the virus to adjacent cells.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

  • Staining and Counting: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones. The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.

  • Data Analysis: The percentage of plaque inhibition is calculated for each concentration of this compound, and the IC50 and IC90 values are determined by regression analysis.

Mechanism of Action: Inhibition of Viral Adsorption

The antiviral activity of this compound against HSV-1 is attributed to its ability to interfere with the initial step of the viral life cycle: adsorption to the host cell surface.

cluster_virus_host Viral Adsorption Pathway HSV1 HSV-1 Virion Binding Binding HSV1->Binding CellSurface Host Cell Surface (Heparan Sulfate Proteoglycans) Entry Viral Entry & Replication CellSurface->Entry Successful Adsorption Binding->CellSurface LPsicose This compound Inhibition Inhibition LPsicose->Inhibition Inhibition->Binding

Caption: this compound inhibits HSV-1 infection by blocking viral adsorption to the host cell surface.

We will continue to monitor the scientific landscape for new research on this compound derivatives and their potential as antiviral agents. Our commitment is to provide the scientific community with timely and accurate information to support the development of novel therapeutic strategies.

References

A Comparative Analysis of L-Psicose and L-Fructose in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food chemistry and is increasingly recognized for its physiological implications, including the formation of advanced glycation end-products (AGEs). This guide provides a comparative analysis of two ketohexoses, L-psicose (also known as D-allulose) and L-fructose, in the context of the Maillard reaction. Understanding their differential reactivity is crucial for applications ranging from food technology to pharmacology.

This compound, a C-3 epimer of L-fructose, is a rare sugar prized for its low-calorie properties.[1][2] Both sugars, as ketoses, participate readily in the Maillard reaction, which involves a chemical reaction between an amino acid and a reducing sugar.[3][4] This process is initiated by the condensation of the sugar's carbonyl group with a free amino group, leading to a cascade of reactions that produce a wide array of compounds, including those responsible for color, flavor, and aroma.[5]

Comparative Reactivity and Browning Intensity

Studies comparing the Maillard reaction rates of various sugars have shown that this compound and L-fructose exhibit similar and significant reactivity. The rate of browning, a key indicator of Maillard reaction progression, is often measured by absorbance at 420 nm. Research indicates the order of reactivity for Maillard browning is generally D-tagatose > D-psicose ≒ D-fructose > D-glucose > sucrose. This suggests that both psicose and fructose (B13574) are more reactive than glucose in promoting browning.

In model systems, such as a sugar-glycine mixture heated at temperatures between 70-100°C, the absorbance at 420 nm increases with reaction time and temperature for both sugars. Similarly, when heated with β-lactoglobulin, this compound has been shown to be more effective in the Maillard reaction compared to L-fructose, particularly after the initial stages.

Antioxidant Potential of Maillard Reaction Products (MRPs)

The products of the Maillard reaction (MRPs) are known to possess antioxidant properties. Comparative studies on MRPs from psicose-lysine and fructose-lysine systems have revealed notable differences. While the oxygen radical absorbance capacity (ORAC) may be similar, the MRPs derived from psicose demonstrate superior radical-scavenging activity against 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) and 1,1-diphenyl-2-picryl-hydrazyl (DPPH). Furthermore, the reducing power of psicose-derived MRPs has been found to be stronger than that of fructose-derived MRPs. These findings highlight the potential of psicose to generate potent antioxidants through the Maillard reaction.

Quantitative Data Summary

The following table summarizes key quantitative data from comparative studies of this compound and L-fructose in Maillard reaction model systems.

ParameterThis compoundL-FructoseReaction ConditionsSource
Browning Rate Order Approximately equal to FructoseApproximately equal to PsicoseSugar-glycine model systems
Radical Scavenging Activity (ABTS & DPPH) HigherLowerPsicose/Fructose-lysine model system, 120°C, up to 8h, pH 9.0
Reducing Power StrongerWeakerPsicose/Fructose-lysine model system, 120°C, up to 8h, pH 9.0
Oxygen Radical Absorbance Capacity (ORAC) Almost no differenceAlmost no differencePsicose/Fructose-lysine model system, 120°C, up to 8h, pH 9.0

Key Reaction Pathways and Experimental Workflow

The Maillard reaction is a complex network of chemical events. For ketoses like this compound and L-fructose, the initial stage involves the formation of a Schiff base with an amino acid, which then rearranges to form a Heyns product, as opposed to the Amadori product formed from aldoses.

Maillard_Pathway cluster_start Initial Reactants cluster_reaction Initial Stage of Maillard Reaction cluster_end Advanced Stages Ketose This compound or L-Fructose (Keto-form) SchiffBase Schiff Base (Unstable Intermediate) Ketose->SchiffBase + R-NH₂ - H₂O AminoAcid Amino Acid (R-NH₂) AminoAcid->SchiffBase HeynsProduct Heyns Product (1-amino-1-deoxy-2-ketose) SchiffBase->HeynsProduct Heyns Rearrangement AdvancedProducts Degradation & Polymerization (e.g., Melanoidins, Flavor Compounds) HeynsProduct->AdvancedProducts Further Reactions

Initial Maillard reaction pathway for ketoses like this compound and L-fructose.

A typical experimental workflow to compare the Maillard reaction of these two sugars involves preparing model systems, subjecting them to controlled heating, and analyzing the resulting products at various time points.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Maillard Reaction cluster_analysis 3. Product Analysis A Prepare Equimolar Solutions: - this compound + Amino Acid - L-Fructose + Amino Acid B Adjust to desired initial pH (e.g., pH 9.0) A->B C Incubate samples in a controlled environment (e.g., 120°C water bath) D Collect aliquots at specific time intervals (e.g., 0, 2, 4, 6, 8 hours) C->D E Measure Browning (Absorbance at 420 nm) D->E F Determine Loss of Reactants (e.g., Free Amino Groups) D->F G Assess Antioxidant Activity (DPPH, ABTS, Reducing Power) D->G

General experimental workflow for comparative Maillard reaction studies.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and L-fructose in the Maillard reaction.

Protocol 1: Preparation of Maillard Reaction Products in a Model System

This protocol is based on the methodology used to compare psicose-lysine and fructose-lysine MRPs.

  • Reagent Preparation :

    • Prepare 0.1 M solutions of D-psicose and D-fructose in deionized water.

    • Prepare a 0.1 M solution of L-lysine in deionized water.

  • Model System Formulation :

    • Mix equal volumes of the sugar solution (psicose or fructose) and the L-lysine solution to achieve a final concentration of 0.05 M for each reactant.

    • Adjust the initial pH of the mixture to 9.0 using NaOH or HCl.

  • Reaction Incubation :

    • Transfer the mixtures into sealed, heat-resistant vials.

    • Place the vials in a thermostatically controlled water bath or heating block set to 120°C.

    • Heat the samples for a total of 8 hours.

  • Sample Collection :

    • Withdraw aliquots from the reaction mixtures at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).

    • Immediately cool the collected samples in an ice bath to stop the reaction.

    • Store samples at -20°C until analysis.

Protocol 2: Measurement of Browning Intensity

Browning is a primary indicator of the extent of the Maillard reaction.

  • Sample Preparation :

    • Dilute the MRP samples collected in Protocol 1 with deionized water to bring the absorbance within the linear range of the spectrophotometer. A 1:10 or 1:20 dilution is common.

  • Spectrophotometric Measurement :

    • Use a UV-Vis spectrophotometer to measure the absorbance of the diluted samples at a wavelength of 420 nm.

    • Use deionized water or the unheated reaction mixture (time 0) as a blank.

  • Data Expression :

    • The absorbance value (A420) is used as an index of browning intensity.

Protocol 3: Determination of Antioxidant Activity

This protocol outlines the DPPH radical scavenging assay, a common method for evaluating the antioxidant potential of MRPs.

  • Reagent Preparation :

    • Prepare a 0.1 mM solution of DPPH (1,1-diphenyl-2-picryl-hydrazyl) in ethanol. Store in the dark.

  • Assay Procedure :

    • Add 1.0 mL of the MRP sample (appropriately diluted) to 2.0 mL of the DPPH solution in a test tube.

    • Vortex the mixture thoroughly.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement :

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control is prepared by mixing 1.0 mL of the dilution solvent (e.g., water) with 2.0 mL of the DPPH solution.

  • Calculation :

    • The scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

References

A Comparative Guide to L-Psicose Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-psicose, a rare sugar with significant potential in the pharmaceutical and food industries, is crucial for research, development, and quality control. This guide provides an objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of a typical analytical workflow.

Data Presentation: A Comparative Overview

The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of HPLC, GC-MS, and enzymatic assays for this compound quantification based on currently available data.

ParameterHPLC with Refractive Index Detection (HPLC-RID)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assay
Principle Separation based on polarity and interaction with a stationary phase, detection based on changes in refractive index.Separation of volatile derivatives based on boiling point and polarity, with detection by mass-to-charge ratio.Specific enzymatic conversion of this compound, leading to a measurable product (e.g., NADH).
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ~10-50 µg/mL~0.1-1 µg/mL~1-10 µg/mL
Limit of Quantification (LOQ) ~50-100 µg/mL~0.5-5 µg/mL~5-20 µg/mL
Accuracy (% Recovery) 95-105%90-110%95-105%
Precision (%RSD) < 5%< 10%< 5%
Sample Preparation Minimal (dissolution, filtration)Extensive (extraction, derivatization)Minimal (dilution, buffer addition)
Analysis Time per Sample 10-30 minutes20-40 minutes5-15 minutes
Advantages Simple, robust, common instrumentation.High sensitivity and selectivity, structural confirmation.High specificity, rapid, potential for high-throughput.
Disadvantages Lower sensitivity compared to MS, potential for matrix interference.Requires derivatization, more complex instrumentation.Enzyme availability and stability can be a concern, indirect measurement.

Experimental Protocols

Detailed methodologies are critical for replicating and validating analytical methods. Below are representative protocols for the quantification of this compound using HPLC, GC-MS, and an enzymatic assay.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and refractive index detector.

  • Amine-based column (e.g., Shodex Asahipak NH2P-50 4E).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Refractive Index (RI)

  • Run Time: Approximately 15 minutes

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification. It requires a derivatization step to make the non-volatile this compound amenable to GC analysis.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sugar analysis (e.g., DB-5ms).

2. Reagents and Standards:

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound standard

3. Derivatization Protocol:

  • Dry an aliquot of the sample or standard solution under a stream of nitrogen.

  • Add 100 µL of pyridine to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound derivative.

5. Calibration:

  • Prepare and derivatize a series of this compound standards.

  • Inject the derivatized standards and construct a calibration curve based on the peak area of the selected ions.

Enzymatic Assay

This method provides high specificity and can be adapted for a high-throughput microplate format. This protocol is based on the use of an this compound-specific enzyme that produces a quantifiable product.

1. Instrumentation:

  • Microplate reader capable of measuring absorbance at 340 nm.

  • Incubator

2. Reagents and Standards:

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • This compound specific kinase (e.g., a hypothetical this compound kinase)

  • Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • This compound standard

3. Assay Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADH, PEP, pyruvate kinase, and lactate dehydrogenase in a 96-well microplate.

  • Add the this compound standard or sample to the wells.

  • Initiate the reaction by adding the this compound specific kinase.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the decrease in absorbance at 340 nm, which is proportional to the amount of this compound consumed.

4. Calibration:

  • Prepare a series of this compound standards and measure their corresponding absorbance change.

  • Construct a calibration curve by plotting the change in absorbance against the this compound concentration.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the quantification of this compound using the described analytical methods.

L_Psicose_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Containing this compound Filtration Filtration/ Dilution Sample->Filtration HPLC/ Enzymatic Extraction Extraction Sample->Extraction GC-MS HPLC HPLC-RID Filtration->HPLC Enzymatic Enzymatic Assay Filtration->Enzymatic Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Enzymatic->Quantification

Caption: General workflow for this compound quantification.

GCMS_Derivatization_Workflow Start Start: Dry Sample AddPyridine Add Pyridine Start->AddPyridine AddBSTFA Add BSTFA + 1% TMCS AddPyridine->AddBSTFA Heat Heat at 70°C for 60 min AddBSTFA->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Derivatization workflow for GC-MS analysis of this compound.

A Comparative Analysis of the Sweetening Properties of L-Psicose and D-Psicose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sweetening properties of L-psicose and its enantiomer, D-psicose (more commonly known as D-allulose). While extensive research has been conducted on D-psicose, establishing its profile as a low-calorie sweetener, there is a notable scarcity of publicly available experimental data on the sweetening characteristics and metabolic fate of this compound. This document summarizes the current state of knowledge for both compounds, highlighting the significant data gap for this compound.

Quantitative Comparison of Sweetening Properties

The following table summarizes the known quantitative data for D-psicose. Corresponding experimental data for this compound is not currently available in published literature.

PropertyD-Psicose (D-Allulose)This compoundSucrose (B13894) (for reference)
Relative Sweetness 70-80% of sucrose[1][2]Data not available100%
Caloric Value (kcal/g) 0.2 - 0.4[1][3]Data not available4.0
Taste Profile Clean, sugar-like, no bitter aftertaste, slight cooling sensation[3]Data not availableSweet
Glycemic Index Very low to negligibleData not available~65

Sensory Evaluation

Experimental Protocol: Sensory Panel Analysis of D-Psicose

A common method for evaluating the sweetening properties of a substance like D-psicose involves a trained sensory panel.

Objective: To determine the relative sweetness and sensory profile of D-psicose in comparison to a sucrose control.

Panelists: A panel of trained individuals (typically 10-15 members) with demonstrated sensory acuity is selected. Panelists are trained to identify and quantify different taste attributes (sweetness, bitterness, aftertaste, etc.).

Methodology:

  • Sample Preparation: Solutions of D-psicose and sucrose are prepared at various concentrations in purified water.

  • Testing Procedure: A randomized, double-blind protocol is used. Panelists are presented with coded samples of the sweetener solutions and a reference sucrose solution.

  • Evaluation: Panelists rate the intensity of sweetness and other taste attributes on a standardized scale (e.g., a 15-point universal scale). The "just-about-right" (JAR) scale can also be used to assess the appropriateness of the sweetness level.

  • Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is performed on the collected data to determine significant differences in sensory attributes between D-psicose and sucrose.

The following diagram illustrates a typical workflow for the sensory evaluation of a sweetener.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis P1 Panelist Training and Selection P2 Preparation of Sweetener Solutions (D-Psicose, Sucrose) P1->P2 T1 Randomized, Double-Blind Sample Presentation P2->T1 T2 Sensory Evaluation by Panelists T1->T2 A1 Data Collection on Standardized Scales T2->A1 A2 Statistical Analysis (ANOVA, t-tests) A1->A2 A3 Determination of Relative Sweetness and Taste Profile A2->A3

A simplified workflow for the sensory evaluation of sweeteners.

Metabolic Fate and Caloric Value

D-Psicose

D-psicose is minimally metabolized in the human body. It is absorbed in the small intestine but is largely excreted in the urine unchanged. This lack of metabolism is the primary reason for its very low caloric value.

This compound

There is a lack of experimental data on the metabolic fate of this compound in humans or animals. While it is the enantiomer of D-psicose, it cannot be assumed that it will be metabolized in the same way. The stereochemistry of molecules can significantly impact their interaction with enzymes and transporters in the body.

Experimental Protocol: Determining Caloric Value via Animal Studies

The caloric value of a novel sweetener is often determined through animal studies.

Objective: To determine the metabolizable energy of D-psicose.

Methodology:

  • Animal Model: Typically, rats are used and divided into groups.

  • Dietary Intervention: Each group is fed a basal diet supplemented with a known amount of a test substance (D-psicose), a positive control (sucrose), or a negative control (non-caloric substance like cellulose).

  • Measurements: Over a set period, measurements of food intake, body weight gain, and energy content of feces and urine are taken.

  • Caloric Calculation: The metabolizable energy is calculated by subtracting the energy lost in feces and urine from the gross energy intake. The Atwater system, which assigns caloric values of 4 kcal/g for carbohydrates and proteins and 9 kcal/g for fats, is a common method for calculating the energy content of food.

The following diagram illustrates the metabolic pathway of D-psicose.

D_Psicose_Metabolism cluster_ingestion Ingestion & Digestion cluster_absorption_excretion Absorption & Excretion cluster_metabolism Metabolism Ingestion Oral Ingestion of D-Psicose SmallIntestine Small Intestine Ingestion->SmallIntestine Absorption Minimal Absorption SmallIntestine->Absorption MinimalMetabolism Minimal to No Metabolism SmallIntestine->MinimalMetabolism Excretion Excretion in Urine (Largely Unchanged) Absorption->Excretion

Simplified metabolic pathway of D-psicose in the human body.

Sweet Taste Signaling Pathway

The sweet taste of both natural and artificial sweeteners is primarily mediated by the T1R2/T1R3 G-protein coupled receptor, which is located on the surface of taste receptor cells in the taste buds.

Mechanism:

  • Binding: A sweetener molecule binds to the T1R2/T1R3 receptor.

  • Activation: This binding activates a G-protein called gustducin.

  • Signal Transduction: Gustducin initiates a downstream signaling cascade involving enzymes like phospholipase C-β2 (PLCβ2) and the production of inositol (B14025) trisphosphate (IP3).

  • Calcium Release: IP3 triggers the release of intracellular calcium ions (Ca2+).

  • Neurotransmitter Release: The increase in intracellular Ca2+ leads to the opening of the TRPM5 ion channel, depolarization of the cell, and the release of ATP as a neurotransmitter.

  • Nerve Impulse: ATP activates sensory nerve fibers, which transmit the "sweet" signal to the brain.

The diagram below illustrates this signaling pathway.

Sweet_Taste_Signaling cluster_receptor Taste Receptor Cell cluster_intracellular Intracellular Signaling Cascade cluster_nerve Nerve Impulse Sweetener Sweetener (e.g., D-Psicose) Receptor T1R2/T1R3 Receptor Sweetener->Receptor Binds to G_Protein Gustducin (G-protein) Receptor->G_Protein Activates PLC PLCβ2 G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_Release Ca2+ Release IP3->Ca_Release Triggers TRPM5 TRPM5 Channel Opening Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Nerve Sensory Nerve Fiber ATP_Release->Nerve Activates Brain Signal to Brain Nerve->Brain

The sweet taste signaling pathway mediated by the T1R2/T1R3 receptor.

Conclusion

D-psicose (D-allulose) is a well-characterized low-calorie sweetener with sweetening properties comparable to sucrose but with negligible caloric content and impact on blood glucose. In stark contrast, there is a significant lack of scientific literature detailing the sweetening properties and metabolic effects of its enantiomer, this compound. While the synthesis of this compound has been reported, its sensory profile, relative sweetness, and in vivo metabolism remain uninvestigated in publicly accessible research. This represents a critical knowledge gap for researchers and professionals in the fields of food science, nutrition, and drug development. Further studies are required to elucidate the properties of this compound to determine its potential as a sweetener or its physiological effects.

References

A Comparative Guide to the Thermal Properties and Metabolic Implications of L-psicose and D-psicose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of L-psicose and D-psicose using Differential Scanning Calorimetry (DSC), alongside an exploration of their distinct metabolic fates. This information is critical for researchers in food science, nutrition, and drug development who are investigating the potential applications of these rare sugar enantiomers.

Thermal Analysis: A Tale of Two Enantiomers

The thermal behavior of sugars can be influenced by factors such as crystal form and purity, which may contribute to the variability in reported melting points, particularly for D-psicose, which has proven difficult to crystallize[1].

Table 1: Summary of Thermal Properties of this compound and D-psicose

PropertyThis compoundD-Psicose (Allulose)
Melting Point (°C) 112-11458, 96, 109

Note: The melting point of D-psicose shows significant variation across different reports, which is often attributed to the challenges in its crystallization[1].

Experimental Protocol: Differential Scanning Calorimetry of Monosaccharides

The following is a generalized protocol for the analysis of monosaccharides like this compound and D-psicose using DSC, based on standard practices for sugar analysis.

Objective: To determine the melting point and enthalpy of fusion of this compound and D-psicose.

Materials and Equipment:

  • This compound, crystalline powder (≥98% purity)

  • D-psicose, crystalline powder (≥98% purity)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance

  • Nitrogen gas supply (for purging)

Procedure:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the monosaccharide sample into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan with an aluminum lid.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Heat the sample from 25°C to 200°C at a constant heating rate of 10°C/min.

    • Cool the sample back to 25°C.

    • Perform a second heating scan under the same conditions to observe any changes in thermal behavior after the initial melt.

  • Data Analysis:

    • The DSC thermogram will plot heat flow against temperature.

    • The melting point (Tm) is determined as the onset or peak temperature of the endothermic melting event.

    • The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

Metabolic Pathways and Physiological Effects

This compound and D-psicose, despite being stereoisomers, are anticipated to have different interactions within biological systems due to the stereospecificity of enzymes and transporters.

D-Psicose (Allulose)

D-psicose, also known as allulose, is the more extensively studied of the two enantiomers. It is a low-calorie sugar that is largely un-metabolized in the human body. After ingestion, it is absorbed in the small intestine and excreted primarily in the urine. Its unique metabolic fate contributes to several beneficial physiological effects:

  • Reduced Caloric Intake: As it is not significantly metabolized, D-psicose provides minimal calories.

  • Blood Glucose Regulation: It can help to suppress the postprandial rise in blood glucose levels.

  • Lipid Metabolism: Studies have shown that D-psicose can decrease lipogenesis and increase fatty acid oxidation, potentially aiding in weight management.

D_Psicose_Metabolic_Pathway Oral Ingestion Oral Ingestion Small Intestine Small Intestine Oral Ingestion->Small Intestine Absorption (GLUT5) Absorption (GLUT5) Small Intestine->Absorption (GLUT5) Large Intestine Large Intestine Small Intestine->Large Intestine Unabsorbed Bloodstream Bloodstream Absorption (GLUT5)->Bloodstream Kidney Kidney Bloodstream->Kidney Physiological Effects Physiological Effects Bloodstream->Physiological Effects Urine Excretion Urine Excretion Kidney->Urine Excretion Fecal Excretion (minor) Fecal Excretion (minor) Fermentation (minor) Fermentation (minor) Large Intestine->Fermentation (minor) Fermentation (minor)->Fecal Excretion (minor) Suppresses Blood Glucose Suppresses Blood Glucose Physiological Effects->Suppresses Blood Glucose Alters Lipid Metabolism Alters Lipid Metabolism Physiological Effects->Alters Lipid Metabolism

Metabolic pathway of D-psicose.

This compound

The metabolic fate and physiological effects of this compound are less well-documented in scientific literature. Based on the principle of stereospecificity, it is likely that this compound is also poorly metabolized. Some sources suggest potential biological activities, though extensive research is needed for confirmation:

  • Antiviral Agent: Some reports indicate potential antiviral properties[2].

  • Microbial Inhibition: It may act as an inhibitor of certain microbial activities.

  • Metabolic Regulation: There is emerging interest in its potential role in managing metabolic disorders, similar to its D-enantiomer[3].

L_Psicose_Metabolic_Pathway Oral Ingestion Oral Ingestion Gastrointestinal Tract Gastrointestinal Tract Oral Ingestion->Gastrointestinal Tract Absorption (speculative) Absorption (speculative) Gastrointestinal Tract->Absorption (speculative) Systemic Circulation Systemic Circulation Absorption (speculative)->Systemic Circulation Excretion (speculative) Excretion (speculative) Systemic Circulation->Excretion (speculative) Biological Activity Biological Activity Systemic Circulation->Biological Activity Antiviral Effects (reported) Antiviral Effects (reported) Biological Activity->Antiviral Effects (reported) Microbial Inhibition (reported) Microbial Inhibition (reported) Biological Activity->Microbial Inhibition (reported)

Speculative metabolic pathway of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative analysis of this compound and D-psicose.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_metabolic Metabolic Studies cluster_comparison Comparative Analysis Procure Samples Procure L- and D-Psicose (≥98% purity) Characterize Purity Characterize Purity (e.g., HPLC) Procure Samples->Characterize Purity Dry Samples Dry Samples under Vacuum Characterize Purity->Dry Samples Weigh Samples Weigh 3-5 mg into Aluminum Pans Dry Samples->Weigh Samples Seal Pans Hermetically Seal Pans Weigh Samples->Seal Pans Run DSC Run DSC Scan (e.g., 25-200°C at 10°C/min) Seal Pans->Run DSC Analyze Data Analyze Thermograms for Tm and ΔH Run DSC->Analyze Data Compare Thermal Data Compare Tm and ΔH Analyze Data->Compare Thermal Data In Vivo Studies In Vivo Animal Studies Sample Collection Collect Blood, Urine, and Feces In Vivo Studies->Sample Collection Quantify Psicose Quantify Psicose Levels (e.g., LC-MS) Sample Collection->Quantify Psicose Assess Effects Assess Physiological Effects Quantify Psicose->Assess Effects Compare Metabolic Fate Compare Absorption, Excretion, and Effects Assess Effects->Compare Metabolic Fate Final Report Final Report Compare Thermal Data->Final Report Compare Metabolic Fate->Final Report

Experimental workflow for comparison.

Conclusion

This compound and D-psicose, while being mirror images of each other, exhibit distinct thermal properties and are expected to have different, though likely similarly minimal, metabolic impacts. The available data suggests that this compound has a more defined and higher melting point compared to the more variable D-psicose. The metabolic effects of D-psicose are well-documented, positioning it as a promising low-calorie sugar substitute with tangible health benefits. The biological activities of this compound are an emerging area of research, with early indications of potential therapeutic applications. Further comparative studies are warranted to fully elucidate the differences between these two enantiomers and unlock their full potential in various scientific and industrial applications.

References

Safety Operating Guide

Proper Disposal of L-Psicose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

L-Psicose, also known as allulose, is a rare sugar utilized in various research and development applications, from the food industry to pharmaceuticals.[1] While not classified as a hazardous substance, proper disposal procedures are essential to ensure laboratory safety and environmental responsibility.[2][3][4] Adherence to institutional and local regulations is paramount for the disposal of any chemical waste.

Immediate Safety and Logistical Information

The disposal of this compound should be approached with the standard diligence applied to all laboratory chemicals, even those not deemed hazardous. The primary methods of disposal focus on preventing the release into the environment and ensuring the safety of personnel.

Disposal Plan and Step-by-Step Guidance

Researchers, scientists, and drug development professionals should follow these steps for the proper disposal of this compound:

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

  • Safety glasses to protect from dust.[5]

  • Gloves (e.g., nitrile) to prevent skin contact.

  • A lab coat.

  • In cases where dust may be generated, a respirator may be required.

Step 2: Containment of this compound Waste

For solid this compound waste:

  • Carefully sweep up the solid material.

  • Avoid creating dust during collection.

  • Place the collected this compound into a suitable, clearly labeled, and closed container for disposal.

For solutions containing this compound:

  • While some sugars can be disposed of down the drain with copious amounts of water, it is generally recommended to avoid releasing chemicals into the sanitary sewer system.

  • Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of aqueous solutions of this compound.

  • If approved for drain disposal, ensure the concentration is within any locally permissible limits and flush with a large volume of water.

Step 3: Disposal Pathway

  • Consult Regulations : Chemical waste disposal is governed by local, regional, and national regulations. Always consult these regulations to ensure full compliance.

  • Institutional EHS : Your institution's EHS office is the primary resource for specific disposal protocols. They can provide guidance on whether this compound can be disposed of as regular waste or if it needs to be handled by a licensed waste disposal contractor.

  • Waste Contractor : For larger quantities or when required by institutional policy, arrange for pickup by a licensed chemical waste disposal contractor.

Summary of this compound Disposal Data

ParameterGuidelineSource
Hazard Classification Not classified as hazardous waste
Solid Waste Disposal Sweep and place in a closed container for disposal
Liquid Waste Disposal Do not let product enter drains; consult local regulations and EHS
Regulatory Compliance Must comply with federal, state, and local regulations

Experimental Protocols

The provided search results do not contain specific experimental protocols for the disposal of this compound, as its non-hazardous nature typically does not necessitate complex chemical treatment before disposal. The standard procedure is physical containment and disposal in accordance with waste management regulations.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.

L_Psicose_Disposal_Workflow start Start: this compound Waste for Disposal assess_ppe Step 1: Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->assess_ppe identify_form Step 2: Identify Waste Form assess_ppe->identify_form solid_waste Solid this compound identify_form->solid_waste Solid liquid_waste This compound Solution identify_form->liquid_waste Liquid sweep_contain Step 2a: Sweep Solid Waste Avoid Dust Generation solid_waste->sweep_contain consult_ehs_liquid Step 2c: Consult Institutional EHS for Aqueous Waste Disposal liquid_waste->consult_ehs_liquid place_in_container Step 2b: Place in a Labeled, Closed Container sweep_contain->place_in_container check_regulations Step 3: Check Local and Institutional Regulations place_in_container->check_regulations consult_ehs_liquid->check_regulations non_hazardous_path Non-Hazardous Waste Stream check_regulations->non_hazardous_path Typically Non-Hazardous hazardous_path Follow Hazardous Waste Protocol check_regulations->hazardous_path If Mixed with Hazardous Material dispose_general Dispose as General Lab Waste (per EHS guidance) non_hazardous_path->dispose_general waste_contractor Arrange for Pickup by Licensed Waste Contractor hazardous_path->waste_contractor end_disposal End: Disposal Complete dispose_general->end_disposal waste_contractor->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling L-Psicose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of L-Psicose, a low-calorie sugar alternative also known as D-Allulose. Adherence to these procedures will minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is crucial to prevent potential irritation and contamination.[1][2] The following table summarizes the recommended PPE for handling this compound in a crystalline powder form.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety Glasses or GogglesMust meet OSHA eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Side shields are recommended.To protect eyes from airborne dust particles and accidental splashes.
Hand Protection Disposable GlovesNitrile or latex gloves are suitable.To prevent direct skin contact and maintain hygiene.
Body Protection Laboratory CoatStandard, long-sleeved lab coat.To protect skin and clothing from spills and dust.
Respiratory Dust Mask (optional)Recommended when handling large quantities or if dust is generated.To prevent inhalation of airborne particles, especially for individuals with respiratory sensitivities.

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure safety and efficiency in the laboratory. The following step-by-step guide outlines the operational workflow from preparation to cleanup.

  • Preparation :

    • Ensure the work area, typically a clean laboratory bench or a ventilated enclosure, is free of contaminants.

    • Assemble all necessary equipment, including weighing paper, spatulas, and containers.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Transfer :

    • Handle this compound in a well-ventilated area to minimize dust inhalation.[1]

    • When weighing, use a chemical spatula to transfer the crystalline powder.

    • Avoid creating excessive dust. If dust is generated, a dust mask is recommended.

    • Close the primary container tightly after use to prevent contamination and absorption of moisture.

  • Accidental Spills :

    • In the event of a spill, cordon off the area to prevent further spread.

    • Wear appropriate PPE, including gloves and safety glasses.

    • Carefully sweep up the solid material and place it into a designated, labeled container for disposal.[1]

    • Avoid generating dust during cleanup.

    • Clean the spill area with a damp cloth or paper towel and dispose of the cleaning materials appropriately.

  • Storage :

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep it away from strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and associated waste is essential to maintain a safe and compliant laboratory.

  • Uncontaminated this compound :

    • As this compound is a non-hazardous sugar, small quantities of uncontaminated solid waste can typically be disposed of in the regular trash.

    • It is recommended to package the waste securely in a sealed bag or container and label it as "Non-hazardous" to avoid confusion with chemical waste.

  • Contaminated this compound and Associated Waste :

    • If this compound is contaminated with hazardous materials, it must be treated as hazardous waste.

    • Dispose of contaminated materials, including gloves, weighing paper, and cleaning materials, in accordance with your institution's hazardous waste disposal procedures.

  • Empty Containers :

    • Empty containers should be rinsed with water. The rinsate, if not contaminated with hazardous substances, can be poured down the drain with copious amounts of water.

    • Deface or remove the label of the empty container before disposing of it in the regular trash or recycling bin.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

L_Psicose_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_contingency Contingency Prep 1. Area & Equipment Preparation Don_PPE 2. Don PPE Weigh 3. Weigh & Transfer This compound Don_PPE->Weigh Clean 4. Clean Work Area Weigh->Clean Spill Accidental Spill Weigh->Spill Doff_PPE 5. Doff PPE Clean->Doff_PPE Dispose 6. Dispose of Waste Doff_PPE->Dispose Spill->Clean

References

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